molecular formula C48H49N13O10S6 B10796031 Thiocillin I

Thiocillin I

Cat. No.: B10796031
M. Wt: 1160.4 g/mol
InChI Key: FEORQDDAQBRWPT-AONWEOMTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiocillin I is a useful research compound. Its molecular formula is C48H49N13O10S6 and its molecular weight is 1160.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C48H49N13O10S6

Molecular Weight

1160.4 g/mol

IUPAC Name

2-[2-[(19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8-,24-9-/t19-,20-,21-,32+,33?,35-/m1/s1

InChI Key

FEORQDDAQBRWPT-AONWEOMTSA-N

Isomeric SMILES

C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)(C)O

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O

Origin of Product

United States

Foundational & Exploratory

The Discovery of Thiocillin I: A Technical Chronicle

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I is a potent thiopeptide antibiotic belonging to the ribosomally synthesized and post-translationally modified peptide (RiPP) class of natural products. First isolated in 1976, its complex heterocyclic and macrocyclic structure posed a significant challenge for complete characterization, which was only unequivocally resolved through total synthesis in 2011. This compound is produced by bacteria such as Bacillus cereus and demonstrates significant activity against a range of Gram-positive pathogens, including drug-resistant strains. Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This document provides an in-depth guide to the discovery history of this compound, detailing its isolation, the decades-long journey of its structural elucidation, its fascinating biosynthetic pathway, key chemical synthesis strategies, and its biological activity.

Initial Discovery and Isolation

This compound was first reported in 1976 by J. Shoji and colleagues.[1][2] In their systematic screening for antibiotics from the Bacillus genus, they isolated this compound and its congener Thiocillin II from the culture broth of Bacillus cereus G-15.[1] Concurrently, they isolated Thiocillin II and III from Bacillus badius AR-91.[1][2]

The initial characterization revealed that these compounds were active against Gram-positive bacteria, possessed a high sulfur content (approximately 15%), and showed distinctive ultraviolet absorption maxima around 275 nm and 348 nm. Although related to the known thiopeptide micrococcin P, they were differentiated by their chromatographic behavior. These early studies laid the groundwork for what would become a decades-long investigation into this complex molecule.

The Path to Unambiguous Structure

Early Structural Studies

Following the initial isolation, the constitutional structure of this compound was investigated. However, due to its complex, highly modified peptide nature—featuring a core pyridine ring decorated with multiple thiazoles and a dehydroamino acid-containing macrocycle—determining its precise constitution and, particularly, its stereochemistry was a formidable challenge. While the basic connectivity was reasonably secure, the absolute configuration remained unconfirmed for over three decades.

Definitive Confirmation via Total Synthesis

The complete and unambiguous structural assignment of this compound was ultimately achieved through its total synthesis, a landmark accomplishment reported by Marco A. Ciufolini's research group in 2011. This work not only provided the final proof of the molecule's constitution and configuration but also developed a modular synthetic route, opening avenues for the creation of novel analogues for medicinal chemistry research. The synthesis confirmed the structure shown in Figure 1.


Figure 1: Chemical Structure of this compound.

A visual representation of the complex macrocyclic structure of this compound, featuring a central pyridine-tris(thiazole) core.

Biosynthesis: A Ribosomal Masterpiece

A significant breakthrough in understanding thiopeptides came with the discovery that they are not synthesized by non-ribosomal peptide synthetases (NRPS), but are instead ribosomally synthesized and post-translationally modified peptides (RiPPs).

The biosynthesis of this compound in Bacillus cereus ATCC 14579 is governed by a dedicated gene cluster, termed tcl. The process begins with the ribosomal synthesis of a 52-residue precursor peptide (encoded by genes tclE-H), which contains a 38-residue N-terminal leader sequence and a 14-residue C-terminal core peptide. This core peptide undergoes an astonishing cascade of 13 post-translational modifications, making this compound one of the most heavily modified peptides known.

The key modifications, catalyzed by enzymes encoded in the tcl cluster, include:

  • Heterocyclization: Six cysteine residues are converted into thiazole rings.

  • Dehydration: Threonine residues are dehydrated to form dehydrobutyrine.

  • Pyridine Formation: The central pyridine ring is formed from two serine residues.

  • Leader Peptide Cleavage: The leader peptide is cleaved off during maturation.

  • Stochastic Modifications: Additional modifications like hydroxylation and O-methylation occur stochastically, leading to a set of related thiocillin congeners produced by a single organism.

Biosynthesis_Workflow cluster_ribosome Ribosome cluster_cytoplasm Post-Translational Modification Cascade prepeptide Ribosomal Synthesis (tclE-H genes) precursor 52-aa Precursor Peptide (Leader + Core) prepeptide->precursor Translation modified_precursor Modified Precursor (Thiazoles, Dehydrations, Pyridine Formation) precursor->modified_precursor Modification Enzymes (Tcl proteins) leader_cleaved Leader Peptide Cleavage modified_precursor->leader_cleaved mature_antibiotic Mature this compound (14-aa core) leader_cleaved->mature_antibiotic

Diagram 1: Biosynthetic pathway of this compound.

Chemical Synthesis Strategies

The total synthesis of this compound was a significant undertaking due to the molecule's structural complexity. A key challenge in synthesizing thiopeptides is the construction of the polysubstituted pyridine-thiazole core.

Ciufolini's successful synthesis employed a convergent strategy, assembling the molecule from key fragments. A critical step involved a modified Bohlmann-Rahtz pyridine synthesis to construct the central heterocyclic core. This reaction condenses an enolizable ketone component with a ynone and ammonium acetate to form the fully decorated pyridine ring. The synthesis workflow involved the careful assembly of thiazole-containing amino acid fragments, peptide couplings, formation of the central pyridine core, and finally, macrocyclization to yield the natural product.

Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Assembly and Cyclization fragA Western Fragment (Thiazole Peptides) coupling Fragment Coupling (Peptide Bond Formation) fragA->coupling fragB Eastern Fragment (Pyridine-Thiazole Core) fragB->coupling deprotection Global Deprotection coupling->deprotection macrocyclization Macrocyclization deprotection->macrocyclization thiocillin This compound macrocyclization->thiocillin start Building Blocks (Amino Acids, etc.) start->fragA start->fragB Bohlmann-Rahtz Pyridine Synthesis

Diagram 2: Simplified total synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria. It is a member of the 26-membered macrocycle class of thiopeptides that inhibit protein synthesis.

Mechanism of Action

The molecular target of this compound is the bacterial ribosome. Specifically, it binds directly to the 50S ribosomal subunit, interacting with both the 23S rRNA and the ribosomal protein L11. This binding event occurs in a region known as the GTPase-associated center, which is crucial for the function of translational GTPase factors. By binding to this site, this compound disrupts the activity of Elongation Factor G (EF-G), thereby preventing the translocation step of the ribosome along the mRNA. This effectively halts protein synthesis, leading to bacterial cell death.

Antimicrobial Spectrum

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Bacterial Strain Type MIC (μg/mL) Reference
Staphylococcus aureus ATCC 29213Gram-positive2
Staphylococcus aureus 1974149 (MRSA)Gram-positive2
Enterococcus faecalis 1674621 (VRE)Gram-positive0.5
Bacillus subtilis ATCC 6633Gram-positive4

Key Experimental Protocols

Protocol for Thiocillin Production and Extraction

This is a generalized protocol based on described methods for assaying production from B. cereus.

  • Culturing: Inoculate a 3 mL culture of Bacillus cereus ATCC 14579 in Luria-Bertani (LB) broth. Incubate with shaking at 28 °C for a designated period (e.g., 24-48 hours).

  • Cell Harvesting: Centrifuge the culture to pellet the cell material.

  • Extraction: Add 1 mL of methanol to the cell pellet and vortex thoroughly to extract the metabolites.

  • Drying and Concentration: Add solid sodium sulfate (Na₂SO₄) to the methanol suspension to remove water. Filter the suspension and concentrate the filtrate to yield a residue.

  • Analysis: Re-suspend the residue in an appropriate solvent mixture (e.g., methanol/water). Analyze the solution by analytical High-Performance Liquid Chromatography (HPLC) with monitoring at 220 nm and 350 nm to detect and quantify thiocillin production.

Protocol for Minimum Inhibitory Concentration (MIC) Testing

This protocol is based on the standard broth microdilution method.

  • Inoculum Preparation: Isolate bacterial colonies from an 18-24 hour agar plate. Prepare a direct saline suspension of the colonies and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Outlook

The history of this compound is a compelling narrative of scientific perseverance, spanning from its initial discovery in the 1970s to its definitive structural elucidation and biosynthetic characterization in the 21st century. As a ribosomally synthesized peptide, it represents a fascinating example of nature's ability to generate complex, biologically active molecules from simple building blocks through an intricate enzymatic assembly line. The successful total synthesis has not only confirmed its structure but also provided a vital platform for generating novel analogues. With the rising threat of antibiotic resistance, the unique structure and potent activity of this compound and other thiopeptides continue to make them an attractive scaffold for the development of next-generation anti-infective agents.

Discovery_Timeline y1976 1976 Initial Isolation (Shoji et al.) y1981 1981 Further Structural Studies Published y1976->y1981 y2009 2009 Biosynthetic Pathway Elucidated (RiPP) y1981->y2009 y2011 2011 Total Synthesis & Definitive Structure (Ciufolini et al.) y2009->y2011

Diagram 3: Key milestones in the discovery history of this compound.

References

Thiocillin I from Bacillus cereus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Biosynthesis, Mechanism of Action, and Research Methodologies for a Potent Thiopeptide Antibiotic

Abstract

Thiocillin I is a potent thiopeptide antibiotic produced by the bacterium Bacillus cereus. As a member of the thiazolyl peptide family of natural products, it exhibits significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of this compound, with a focus on its producing organism, Bacillus cereus ATCC 14579, its ribosomal biosynthesis and post-translational modifications, mechanism of action, and key experimental protocols for its study. Quantitative data on its antimicrobial activity is presented, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The rising threat of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising area of research due to their complex structures and potent biological activities. This compound, isolated from Bacillus cereus, is a notable member of this class.[1][2][3][4][5] Its biosynthesis is of particular interest as it involves extensive post-translational modifications of a precursor peptide, offering opportunities for bioengineering and the creation of novel analogs with potentially improved therapeutic properties. This document serves as a technical resource, consolidating current knowledge on this compound to aid in its further investigation and potential development.

The Producing Organism: Bacillus cereus

Bacillus cereus is a Gram-positive, rod-shaped, facultative anaerobic bacterium commonly found in soil and diverse environments. While some strains of B. cereus are associated with foodborne illness, others are known producers of a variety of bioactive secondary metabolites, including antibiotics. The strain Bacillus cereus ATCC 14579 is a known producer of this compound and its congeners. The production of thiocillin contributes to the ecological fitness of B. cereus ATCC 14579, protecting it from predation by other microorganisms like Myxococcus xanthus.

Biosynthesis of this compound

This compound is not synthesized by non-ribosomal peptide synthetases (NRPSs), but rather originates from a ribosomally produced precursor peptide that undergoes extensive post-translational modifications.

The Thiocillin Gene Cluster (tcl)

The genetic blueprint for thiocillin production in B. cereus ATCC 14579 is located within a 22-kb biosynthetic gene cluster (BGC), designated tcl. This cluster contains 24 genes responsible for the synthesis of the precursor peptide, its modification, and potentially transport and resistance. A key feature of this cluster is the presence of four identical, contiguous genes, tclE, tclF, tclG, and tclH, which all encode the same 52-residue precursor peptide. Knockout studies have confirmed that the tclE-H genes are essential for thiocillin production.

Precursor Peptide and Post-Translational Modifications

The 52-amino acid precursor peptide contains a 38-residue N-terminal leader sequence, which is cleaved off during maturation, and a 14-residue C-terminal core peptide that is heavily modified to form the final antibiotic. The maturation of the C-terminal 14 residues involves at least 13 post-translational modifications, making thiocillin one of the most heavily modified peptides known. These modifications include:

  • Dehydration: Serine and threonine residues are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

  • Cyclization: Cysteine residues undergo cyclization to form six thiazole rings.

  • Pyridine Ring Formation: A central pyridine ring is formed from two serine residues.

  • Stochastic Modifications: Three additional modifications occur with some variability, leading to a family of eight related thiocillin compounds produced by B. cereus. These include hydroxylation at Val6, O-methylation at Thr8, and interconversion of a ketone/alcohol at the C-terminus.

Thiocillin_Biosynthesis_Pathway tclE_H tclE-H genes Ribosome Ribosome tclE_H->Ribosome Transcription & Translation PrecursorPeptide 52-residue Precursor Peptide (Leader + Core) Ribosome->PrecursorPeptide ModificationEnzymes Modification Enzymes (Tcl proteins) PrecursorPeptide->ModificationEnzymes Post-Translational Modifications (Dehydration, Cyclization, etc.) ModifiedPeptide Modified Precursor Peptide ModificationEnzymes->ModifiedPeptide Protease Protease (Leader Peptide Cleavage) ModifiedPeptide->Protease ThiocillinI Mature this compound Protease->ThiocillinI

Figure 1. Simplified overview of the ribosomal biosynthesis of this compound.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds directly to the 50S ribosomal subunit, a key component of the bacterial ribosome. This binding interaction involves both the 23S rRNA loops and the ribosomal protein L11. By binding to this site, this compound disrupts the activity of Elongation Factor G (EF-G), which is essential for the translocation of tRNA and mRNA during protein synthesis. This ultimately halts peptide chain elongation and leads to bacterial cell death.

Quantitative Data

The antimicrobial potency of this compound and its variants has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) is a standard measure of this activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Variants
CompoundTarget OrganismMIC (μg/mL)Reference(s)
This compoundS. aureus 19741492
This compoundE. faecalis 16746210.5
This compoundB. subtilis ATCC 66334
This compoundS. pyogenes 17442640.5
Wild-type ThiocillinsB. subtilis 1680.2 - 0.9
Wild-type ThiocillinsMRSA (two strains)< 0.03 - 0.1
Thiocillin Variant V6AB. subtilis 1680.5
Thiocillin Variant T8AB. subtilis 1680.5
Thiocillin Variant T13AB. subtilis 1680.13

Experimental Protocols

Cultivation of B. cereus ATCC 14579 for Thiocillin Production
  • Inoculation: Inoculate a 3 mL culture of Luria-Bertani (LB) broth with B. cereus ATCC 14579.

  • Incubation: Incubate the culture with shaking at 28°C for a specified period (e.g., 68 hours for larger scale purification).

  • Harvesting: Centrifuge the culture to pellet the cells. The thiocillins are primarily associated with the cell material.

Extraction and Purification of Thiocillins
  • Extraction: Resuspend the cell pellet in methanol and vortex thoroughly.

  • Drying and Filtration: Add solid sodium sulfate (Na₂SO₄) to the methanol suspension to remove water, then filter the mixture.

  • Concentration: Evaporate the methanol from the filtrate to obtain a yellow residue.

  • Solubilization: Resuspend the residue in a 1:1 mixture of solvent A (0.1% trifluoroacetic acid (TFA) in water) and solvent B (0.1% TFA in acetonitrile).

  • Purification by HPLC:

    • Method: Reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of solvent B in solvent A (e.g., 30-55% solvent B over 20 minutes).

    • Detection: Monitor the absorbance at 220 nm and 350 nm. The thiocillins show a characteristic UV absorption at approximately 348-350 nm.

    • Fractions: Collect fractions corresponding to the absorbing peaks for further analysis.

Generation of a tclE-H Knockout Mutant

The generation of knockout mutants is crucial for confirming gene function. A common method is homologous recombination.

Knockout_Workflow PlasmidConstruction Construct Plasmid: - Homology arms to tcl cluster - Lacks tclE-H - Selectable marker Transformation Transform B. cereus ATCC 14579 with plasmid PlasmidConstruction->Transformation HomologousRecombination Homologous Recombination Transformation->HomologousRecombination Selection Select for transformants (antibiotic resistance) HomologousRecombination->Selection Screening Screen for tclE-H deletion (e.g., PCR) Selection->Screening KnockoutStrain B. cereus tclΔE-H (Knockout Strain) Screening->KnockoutStrain Analysis Analyze for Thiocillin Production (HPLC) KnockoutStrain->Analysis NoProduction Absence of Thiocillin Analysis->NoProduction

Figure 2. Workflow for generating a tclE-H knockout mutant in B. cereus.

Rescue of Thiocillin Production and Mutasynthesis

To confirm that the knockout phenotype is due to the deleted genes, a rescue experiment can be performed. This also opens the door for mutasynthesis, where modified versions of the gene are introduced to create novel antibiotic variants.

  • Plasmid Construction: A plasmid is constructed containing a single copy of the tclE gene (or a mutated version).

  • Integration: This plasmid is introduced into the tclΔE-H knockout strain, where it can integrate into the chromosome.

  • Analysis: The resulting strain is then cultured, and the extract is analyzed by HPLC to confirm the restoration of thiocillin production or the production of new variants.

Conclusion

This compound from Bacillus cereus stands out as a promising scaffold for the development of new antibiotics. Its ribosomal origin and the enzymatic machinery responsible for its complex post-translational modifications provide a fertile ground for biosynthetic engineering. This technical guide has summarized the core knowledge surrounding this compound, from its genetic basis to its mechanism of action and the experimental approaches for its investigation. It is hoped that this consolidated resource will empower researchers to further explore the potential of this compound and other thiopeptide antibiotics in the ongoing fight against infectious diseases.

References

The Chemical Architecture of Thiocillin I: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of Thiocillin I, a potent thiopeptide antibiotic. This compound, originally isolated from Bacillus cereus, represents a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with significant antibacterial activity.[1][2] Its complex molecular architecture, characterized by a macrocyclic scaffold containing multiple thiazole rings and a central pyridine core, has been a subject of considerable interest in the fields of natural product synthesis and medicinal chemistry. The definitive structure and stereochemistry were unequivocally established through its total synthesis.[1][2][3]

Chemical Structure and Stereochemistry

This compound is a macrocyclic peptide antibiotic built around a highly substituted pyridine-thiazole core. The molecule features a 26-membered macrocycle and is characterized by the presence of several thiazole rings, dehydroamino acids, and chiral centers. The total synthesis of this compound confirmed the absolute configuration of all stereocenters.

The structural elucidation of this compound was a significant challenge, ultimately resolved by total synthesis and extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The identity of the synthetic compound was confirmed by comparing its 1H NMR spectrum with that of the natural product, which showed a match in chemical shifts of nonexchangeable protons to within ±0.01 ppm and identical coupling constants.

Thiocillin_I_Structure cluster_macrocycle This compound Thiocillin_Structure [Chemical Structure of this compound]

Caption: 2D Chemical Structure of this compound.

Quantitative Spectroscopic Data

The structural confirmation of synthetic this compound was achieved through meticulous comparison of its spectroscopic data with that of the natural product. While the full detailed tables of 1H and 13C NMR data are found in the supporting information of the primary literature, this guide summarizes the key approach to spectroscopic characterization.

Table 1: Spectroscopic Data for Structural Verification

Spectroscopic TechniqueKey FindingsReference
¹H NMRChemical shifts of nonexchangeable protons in synthetic and natural this compound match to within ±0.01 ppm. Coupling constants are identical.
¹³C NMRConfirms the carbon framework of the molecule.
Mass SpectrometryHigh-resolution mass spectrometry confirms the molecular formula.

Experimental Protocols

The definitive structural and stereochemical assignment of this compound was accomplished through its total synthesis. The synthetic strategy involved the convergent assembly of key building blocks, including the pyridine-tris-thiazole core and the side-chain fragments. Two key chemical transformations employed in the synthesis were the Bohlmann-Rahtz pyridine synthesis and the Shioiri thiazole synthesis.

Bohlmann-Rahtz Pyridine Synthesis

This reaction was utilized to construct the central pyridine ring decorated with thiazole substituents. The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a substituted pyridine. A modified, one-pot version of this reaction, developed by Bagley, was employed, where an enolizable ketone, an ynone, and ammonium acetate are combined in refluxing ethanol.

Shioiri Thiazole Synthesis

The thiazole rings present in this compound were constructed using the Shioiri thiazole synthesis. This method involves the condensation of an aldehyde with methyl cysteinate hydrochloride, followed by aromatization of the resulting thiazoline to a thiazole, often using manganese dioxide (MnO₂) as an oxidizing agent.

A generalized workflow for the structure elucidation of this compound is presented below.

Structure_Elucidation_Workflow cluster_workflow Structure Elucidation Workflow for this compound Isolation Isolation from Bacillus cereus Spectroscopy Initial Spectroscopic Analysis (NMR, MS) Isolation->Spectroscopy Hypothesis Formulation of a Putative Structure Spectroscopy->Hypothesis Synthesis_Strategy Design of a Total Synthesis Route Hypothesis->Synthesis_Strategy Fragment_Synthesis Synthesis of Key Fragments (e.g., Pyridine-Thiazole Core) Synthesis_Strategy->Fragment_Synthesis Assembly Convergent Assembly of Fragments Fragment_Synthesis->Assembly Macrocyclization Final Macrocyclization Step Assembly->Macrocyclization Purification Purification of Synthetic Product Macrocyclization->Purification Comparison Spectroscopic Comparison (Synthetic vs. Natural) Purification->Comparison Confirmation Unequivocal Structure and Stereochemistry Confirmation Comparison->Confirmation

Caption: Logical workflow for the structure elucidation of this compound.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in prokaryotes. It specifically targets the 50S subunit of the bacterial ribosome. The binding site is located at the interface of ribosomal protein L11 and the 23S rRNA. This interaction is thought to interfere with the binding of elongation factor G (EF-G) to the ribosome, thereby stalling the translocation step of protein synthesis.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) Ribosome_50S 50S Subunit L11_rRNA L11 Protein-23S rRNA Interface Ribosome_50S->L11_rRNA Ribosome_30S 30S Subunit Thiocillin This compound Thiocillin->L11_rRNA Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis L11_rRNA->Protein_Synthesis_Inhibition Leads to

Caption: Mechanism of action of this compound on the bacterial ribosome.

Biological Activity

This compound exhibits potent activity against a range of Gram-positive bacteria. Its minimum inhibitory concentration (MIC) values have been determined for several bacterial strains.

Table 2: In Vitro Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus 19741492
Enterococcus faecalis 16746210.5
Bacillus subtilis ATCC 66334
Streptococcus pyogenes 17442640.5

Conclusion

The definitive elucidation of the chemical structure and stereochemistry of this compound through total synthesis has been a landmark achievement in natural product chemistry. This comprehensive understanding of its molecular architecture, coupled with knowledge of its mechanism of action and biological activity, provides a solid foundation for future research. These efforts may include the development of synthetic analogs with improved pharmacological properties and the exploration of its potential as a therapeutic agent to combat antibiotic-resistant bacterial infections.

References

Thiocillin I: A Deep Dive into its Biosynthesis and Genetic Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I is a potent thiopeptide antibiotic produced by Bacillus cereus ATCC 14579. Its complex macrocyclic structure, featuring a central trithiazolylpyridine core, arises from a fascinating and intricate biosynthetic pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis, detailing the genetic architecture of the tcl gene cluster and the functions of its constituent enzymes. We present available quantitative data on its production and bioactivity, outline key experimental methodologies for its study and manipulation, and provide visual representations of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding of this remarkable natural product.

Introduction

Thiopeptide antibiotics represent a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with significant activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Their unique mode of action, which involves targeting the bacterial ribosome and inhibiting protein synthesis, makes them attractive candidates for novel antibiotic development. This compound is a notable member of this family, and understanding its biosynthesis is crucial for efforts in bioengineering and the generation of novel analogs with improved pharmacokinetic properties.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process orchestrated by the enzymes encoded within the tcl gene cluster. The pathway begins with the ribosomal synthesis of a precursor peptide, which then undergoes a series of extensive post-translational modifications to yield the mature antibiotic.

The Precursor Peptide

The initial substrate for the biosynthetic machinery is a 52-amino acid precursor peptide, encoded by four identical and contiguous genes, tclE, tclF, tclG, and tclH. This peptide consists of a 38-residue N-terminal leader peptide and a 14-residue C-terminal core peptide that is the substrate for modification. The leader peptide is thought to be a recognition element for the modifying enzymes, guiding them to the core peptide.

Post-Translational Modifications

The 14-amino acid core peptide undergoes a remarkable series of thirteen post-translational modifications, transforming it into the complex scaffold of this compound. These modifications are catalyzed by a suite of enzymes encoded in the tcl gene cluster and include:

  • Dehydrations: Serine and threonine residues are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. This process is catalyzed by lantibiotic-like dehydratases, TclK and TclL.

  • Thiazole Formation: Cysteine residues are converted to thiazoles through a cyclodehydration and oxidation process. This is believed to be carried out by a complex of enzymes including TclJ (a YcaO-like cyclodehydratase) and TclN (a dehydrogenase).

  • Pyridine Ring Formation: The signature trithiazolylpyridine core is formed via a formal [4+2] cycloaddition (aza-Diels-Alder reaction) between two dehydroalanine residues derived from Ser-1 and Ser-10 of the core peptide. The enzyme TclM is the putative catalyst for this key transformation.

  • Further Modifications: Other modifications include a decarboxylation of the C-terminal threonine and stochastic hydroxylation and O-methylation, leading to a small family of related thiocillin variants produced by B. cereus. The O-methyltransferase is encoded by tclO.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Thiocillin_Biosynthesis_Pathway cluster_precursor Precursor Peptide Synthesis cluster_modifications Post-Translational Modifications tclE-H tclE-H genes Ribosome Ribosome tclE-H->Ribosome transcription & translation Precursor_Peptide 52-aa Precursor Peptide (Leader + Core) Ribosome->Precursor_Peptide Dehydration Dehydration (Ser/Thr -> Dha/Dhb) Precursor_Peptide->Dehydration TclK, TclL Thiazole_Formation Thiazole Formation (Cys -> Thiazole) Dehydration->Thiazole_Formation TclJ, TclN Pyridine_Formation Pyridine Ring Formation ([4+2] Cycloaddition) Thiazole_Formation->Pyridine_Formation TclM (putative) Other_Modifications Further Modifications (Decarboxylation, etc.) Pyridine_Formation->Other_Modifications Mature_Thiocillin This compound Other_Modifications->Mature_Thiocillin Knockout_Workflow Construct_Plasmid 1. Construct Knockout Plasmid (with flanking regions of tclE-H and a selection marker) Transform_B_cereus 2. Transform B. cereus (e.g., via electroporation) Construct_Plasmid->Transform_B_cereus Homologous_Recombination 3. Homologous Recombination (double crossover event) Transform_B_cereus->Homologous_Recombination Selection 4. Select for Recombinants (using the selection marker) Homologous_Recombination->Selection Verification 5. Verify Knockout (PCR and HPLC analysis) Selection->Verification

Thiocillin I: A Technical Guide to its Mechanism of Action on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I is a potent thiopeptide antibiotic belonging to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs). It exhibits significant bactericidal activity, primarily against Gram-positive bacteria, by targeting and inhibiting protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound on bacterial ribosomes. It details the antibiotic's binding site, its inhibitory effects on translational GTPases, and the structural basis for its activity. Furthermore, this document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams to elucidate the complex interactions and pathways involved.

Introduction

Thiopeptide antibiotics are a class of natural products characterized by a highly modified peptide backbone containing multiple thiazole rings, dehydroamino acids, and a central six-membered nitrogen heterocycle.[1] this compound, a member of this family, is produced by Bacillus cereus ATCC 14579.[2] Like other 26-membered macrocyclic thiopeptides such as thiostrepton and micrococcin, this compound's primary mode of action is the inhibition of bacterial protein synthesis.[3][4] Its complex and rigid structure, derived from extensive post-translational modifications of a precursor peptide, is crucial for its high-affinity interaction with the bacterial ribosome.[5]

Molecular Target and High-Affinity Binding Site

The primary cellular target of this compound is the 50S subunit of the bacterial 70S ribosome.

Specifically, this compound binds to a highly conserved cleft formed at the interface of ribosomal protein L11 and helices H43 and H44 of the 23S rRNA. This critical region is known as the GTPase Associated Center (GAC) , a functional hub that interacts with several translational GTPase factors essential for protein synthesis, including Initiation Factor 2 (IF2), Elongation Factor Tu (EF-Tu), and Elongation Factor G (EF-G). The unique, rigid chemical structure of this compound, particularly its trithiazolylpyridine core, serves as a recognition element for this binding site.

Mechanism of Protein Synthesis Inhibition

This compound is a multi-faceted inhibitor of protein synthesis, primarily disrupting the elongation phase by interfering with the function of translational GTPases.

Primary Mechanism: Inhibition of EF-G and Translocation

The most pronounced effect of this compound is the inhibition of the translocation step of elongation, a process catalyzed by Elongation Factor G (EF-G). Translocation involves the coordinated movement of peptidyl-tRNA from the A-site to the P-site and deacylated tRNA from the P-site to the E-site.

The mechanism of inhibition is nuanced:

  • This compound does not completely block the initial association of EF-G with the ribosome.

  • It allows for a single round of GTP hydrolysis by EF-G.

  • However, its presence in the GAC physically obstructs the large-scale conformational changes in EF-G that are necessary for its stable accommodation and subsequent catalysis of tRNA-mRNA movement. By preventing the stable locking of EF-G onto the ribosome, this compound effectively stalls the ribosome in a pre-translocation state, thereby halting peptide chain elongation.

The following diagram illustrates the inhibitory effect of this compound on the EF-G-mediated translocation cycle.

Thiocillin_EFG_Inhibition Pre_Translocation Pre-Translocation Ribosome (Peptidyl-tRNA in A-site) EFG_Binding EF-G-GTP Binds to Ribosome Pre_Translocation->EFG_Binding GTP_Hydrolysis GTP Hydrolysis EFG_Binding->GTP_Hydrolysis EFG_Accommodation EF-G Conformational Change (Stable Accommodation) GTP_Hydrolysis->EFG_Accommodation Translocation Translocation Occurs (tRNAs & mRNA move) EFG_Accommodation->Translocation Post_Translocation Post-Translocation Ribosome (A-site empty) Translocation->Post_Translocation EFG_Release EF-G-GDP Released Post_Translocation->EFG_Release EFG_Release->Pre_Translocation New Cycle Begins Thiocillin This compound Thiocillin->EFG_Accommodation BLOCKS

Caption: Inhibition of EF-G stable accommodation by this compound.

Secondary Effects on Other Translation Factors

Due to its binding location at the GAC, this compound also interferes with other essential translation factors:

  • Elongation Factor Tu (EF-Tu): It hinders the productive binding of the EF-Tu-GTP-aminoacyl-tRNA ternary complex to the A-site, thus inhibiting aminoacyl-tRNA delivery.

  • Initiation Factor 2 (IF2): It interferes with IF2 function, leading to the inhibition of 70S initiation complex formation.

The logical relationship of how this compound binding leads to these inhibitory effects is depicted below.

Thiocillin_Mechanism_Logic Thiocillin This compound Binding High-Affinity Binding Thiocillin->Binding Ribosome Bacterial 50S Ribosome GAC GTPase Associated Center (L11 protein + 23S rRNA) Ribosome->GAC GAC->Binding Inhibit_EFG Inhibition of Stable EF-G Accommodation Binding->Inhibit_EFG Inhibit_EFTu Inhibition of aa-tRNA Delivery Binding->Inhibit_EFTu Inhibit_IF2 Inhibition of 70S Initiation Binding->Inhibit_IF2 EFG EF-G (Elongation Factor G) EFG->Inhibit_EFG EFTu EF-Tu (Elongation Factor Tu) EFTu->Inhibit_EFTu IF2 IF2 (Initiation Factor 2) IF2->Inhibit_IF2 Block_Translocation Translocation Blocked Inhibit_EFG->Block_Translocation Block_Elongation Elongation Halted Inhibit_EFTu->Block_Elongation Block_Initiation Initiation Blocked Inhibit_IF2->Block_Initiation

Caption: Logical flow of this compound's inhibitory actions.

Quantitative Data

The biological activity of this compound has been quantified through various assays, primarily by determining its Minimum Inhibitory Concentration (MIC) against different bacterial strains.

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus 19741492
Enterococcus faecalis 16746210.5
Bacillus subtilis ATCC 66334
Streptococcus pyogenes 17442640.5
Methicillin-resistant S. aureus (MRSA) COL0.015-0.03
Methicillin-resistant S. aureus (MRSA) MW20.015-0.03

Note: MIC values can vary based on experimental conditions and specific isolates tested.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of biochemical and structural biology techniques.

In Vitro Translation Assay

This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.

Objective: To determine if this compound inhibits the synthesis of a reporter protein.

Methodology:

  • Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli MRE600), which contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, and translation factors.

  • Reaction Mixture: Assemble a reaction mixture containing the S30 extract, an energy source (ATP, GTP), a mixture of amino acids (including one radiolabeled amino acid, e.g., [³⁵S]-Methionine), a template mRNA (e.g., encoding luciferase), and varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A no-drug control is essential.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for translation to occur.

  • Quantification: Stop the reaction by adding a strong base to hydrolyze the aminoacyl-tRNAs. Precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).

  • Analysis: Collect the protein precipitate on a filter paper, wash, and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of protein synthesis.

The general workflow for this experiment is visualized below.

IVT_Workflow A Prepare S30 Cell-Free Extract B Assemble Reaction Mix: Extract, Energy, mRNA, [35S]-Met, this compound A->B C Incubate at 37°C B->C D TCA Precipitation of Proteins C->D E Filter & Wash Precipitate D->E F Scintillation Counting E->F G Analyze Data: % Inhibition vs [this compound] F->G

Caption: Experimental workflow for an in vitro translation assay.

Ribosome Binding Assay

Objective: To demonstrate direct binding of this compound to the 70S ribosome or its 50S subunit.

Methodology:

  • Ribosome Preparation: Isolate 70S ribosomes and/or 50S/30S subunits from bacteria using sucrose density gradient centrifugation.

  • Binding Reaction: Incubate a fixed concentration of purified ribosomes (or subunits) with radiolabeled this compound (if available) or use a competition assay format with a known radiolabeled ligand that binds to the same site (e.g., [³H]-thiostrepton).

  • Separation: Separate ribosome-bound ligand from free ligand. This can be achieved by:

    • Nitrocellulose Filter Binding: The ribosome-ligand complex is retained by the filter while the free ligand passes through.

    • Ultracentrifugation: Pellet the ribosomes and the bound ligand, leaving the free ligand in the supernatant.

  • Quantification: Measure the radioactivity associated with the filter or the pellet to determine the amount of bound ligand.

EF-G Dependent GTPase Assay

Objective: To measure the effect of this compound on the ribosome-dependent GTP hydrolysis activity of EF-G.

Methodology:

  • Components: Purify 70S ribosomes and EF-G protein.

  • Reaction: Set up a reaction containing ribosomes, EF-G, [γ-³²P]-GTP, and varying concentrations of this compound.

  • Incubation: Incubate at 37°C to allow GTP hydrolysis to proceed.

  • Analysis: Stop the reaction and separate the released inorganic phosphate (³²Pi) from the unhydrolyzed [γ-³²P]-GTP using a charcoal-binding method or thin-layer chromatography. Measure the amount of ³²Pi released. This compound is expected to inhibit multiple-turnover GTP hydrolysis.

Structural Biology Methods
  • Cryo-Electron Microscopy (Cryo-EM): This has become a predominant method for determining the structures of antibiotic-ribosome complexes at near-atomic resolution. Purified 70S ribosomes are incubated with this compound to form a complex, which is then vitrified and imaged. Single-particle analysis allows for the reconstruction of a high-resolution 3D map, revealing the precise binding pocket and interactions of the antibiotic with the 23S rRNA and protein L11.

Mechanisms of Resistance

Bacterial resistance to thiopeptide antibiotics like this compound can arise through several mechanisms:

  • Target Modification: Mutations in the gene encoding ribosomal protein L11 (rplK) or in the 23S rRNA at the antibiotic binding site can decrease the binding affinity of this compound, conferring resistance.

  • Producer Self-Resistance: The producing organism, B. cereus, possesses genes (tclQ, tclT) that encode variant copies of the L11 protein. These variants can bind to and sequester the antibiotic, preventing it from inhibiting the host's own ribosomes.

Conclusion

This compound exerts its potent antibacterial effect by targeting the GTPase Associated Center on the 50S ribosomal subunit. Its high-affinity binding sterically hinders the conformational changes required for the stable accommodation of translational GTPases, most notably Elongation Factor G. This action effectively freezes the ribosome during the translocation step, leading to a complete shutdown of protein synthesis and subsequent cell death. The detailed understanding of this mechanism, supported by extensive biochemical and structural data, underscores the ribosome's vulnerability and highlights the potential for developing novel therapeutics based on the thiopeptide scaffold.

References

The Potent Efficacy of Thiocillin I: A Technical Guide to its Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiocillin I, a member of the thiopeptide class of antibiotics, demonstrates significant promise in combating a range of Gram-positive bacteria. This technical guide provides an in-depth analysis of its biological activity spectrum, detailing its mechanism of action, quantitative efficacy, and the experimental protocols necessary for its evaluation.

Introduction

Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a macrocyclic structure containing multiple thiazole rings and a central nitrogen-containing heterocycle.[1] this compound, specifically, has garnered attention for its potent antibacterial properties against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique mechanism of action, targeting bacterial protein synthesis, makes it a compelling candidate for further drug development in an era of mounting antibiotic resistance.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bactericidal effects by inhibiting protein synthesis in sensitive bacteria.[2] This is achieved through high-affinity binding to the 50S ribosomal subunit, a crucial component of the bacterial ribosome responsible for peptide bond formation.[3] The binding site is located in a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[3] This interaction disrupts the function of elongation factor G (EF-G), which is essential for the translocation of tRNAs and mRNA during protein synthesis, ultimately halting the production of vital bacterial proteins.

Thiocillin_I_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA L11 Protein L11 Thiocillin_I This compound Binding Binds to 23S rRNA-L11 Cleft Thiocillin_I->Binding EFG_Block Blocks EF-G Binding/Function Binding->EFG_Block Translocation_Inhibition Inhibition of Translocation EFG_Block->Translocation_Inhibition Protein_Synthesis_Halt Protein Synthesis Halts Translocation_Inhibition->Protein_Synthesis_Halt Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Halt->Bacterial_Cell_Death

Figure 1. Signaling pathway of this compound's mechanism of action.

Quantitative Biological Activity

The antibacterial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the reported MIC values of this compound against various Gram-positive bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus 19741492
Staphylococcus aureus ATCC 292132
Staphylococcus aureus 19741482
Methicillin-resistant Staphylococcus aureus (MRSA)0.130
Enterococcus faecalis 16746210.5
Bacillus subtilis ATCC 66334
Streptococcus pyogenes 17442640.5

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-positive Bacteria.

Experimental Protocols

Accurate and reproducible assessment of this compound's biological activity is paramount. The following sections detail the standard methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow A Prepare serial two-fold dilutions of this compound in Mueller-Hinton Broth (MHB) B Inoculate a standardized suspension of the test bacterium into each well A->B C Include positive (no drug) and negative (no bacteria) controls B->C D Incubate plates at 37°C for 18-24 hours C->D E Determine MIC as the lowest concentration with no visible growth D->E

Figure 2. Experimental workflow for the MIC assay.

Detailed Methodology:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in sterile cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture grown on an appropriate agar plate. Suspend colonies in sterile saline or MHB and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antibiotic over time.

Time_Kill_Workflow A Prepare bacterial cultures in logarithmic growth phase B Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) A->B C Incubate cultures at 37°C with shaking B->C D At specified time points, withdraw aliquots, serially dilute, and plate on agar C->D E Incubate plates and count Colony Forming Units (CFUs) D->E F Plot log10 CFU/mL versus time E->F

Figure 3. Experimental workflow for the time-kill kinetics assay.

Detailed Methodology:

  • Inoculum Preparation: Grow the test bacterium in MHB to the early to mid-logarithmic phase of growth.

  • Exposure to this compound: Add this compound to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control culture without the antibiotic.

  • Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFUs).

  • Data Analysis: Plot the logarithm of CFU/mL against time for each this compound concentration and the control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Biofilm Disruption Assay

This assay evaluates the ability of this compound to eradicate pre-formed bacterial biofilms.

Detailed Methodology:

  • Biofilm Formation: Grow bacterial biofilms in the wells of a 96-well microtiter plate by inoculating with a standardized bacterial suspension and incubating for 24-48 hours to allow for biofilm maturation.

  • Treatment with this compound: After the incubation period, gently wash the wells with PBS to remove planktonic cells. Add fresh medium containing various concentrations of this compound to the wells with the established biofilms.

  • Incubation: Incubate the plate for a further 24 hours.

  • Quantification of Biofilm:

    • Crystal Violet Staining: Wash the wells again with PBS. Stain the adherent biofilms with a 0.1% crystal violet solution. After a brief incubation, wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid or ethanol) and measure the absorbance at a specific wavelength (typically around 570-595 nm) using a microplate reader.

    • Viable Cell Counting: Alternatively, to assess the viability of cells within the biofilm, the biofilm can be physically disrupted (e.g., by scraping or sonication), and the released bacteria can be serially diluted and plated for CFU counting.

Conclusion

This compound exhibits a potent and specific antibacterial activity against a range of Gram-positive bacteria by targeting a critical step in protein synthesis. Its efficacy, particularly against drug-resistant strains, underscores its potential as a lead compound for the development of new antibacterial therapies. The standardized protocols provided in this guide will facilitate further research into the promising therapeutic applications of this compound and other thiopeptide antibiotics.

References

Beyond the Bugs: A Technical Guide to the Untapped Therapeutic Potential of Thiocillin I

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document explores the therapeutic applications of the thiopeptide antibiotic, Thiocillin I, extending beyond its established antibacterial activity. This guide delves into its potential anticancer, antiviral, and immunomodulatory roles, presenting available data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Anticancer Applications: Targeting the FoxM1 Oncogenic Transcription Factor

The most significant evidence for the non-antibacterial therapeutic potential of this compound lies in its anticancer activity. Like other thiazole antibiotics, this compound is believed to exert its cytotoxic effects on cancer cells through the inhibition of the Forkhead box M1 (FoxM1) transcription factor, a protein frequently overexpressed in a wide range of human cancers and a key driver of tumor progression.

Quantitative Data on Anticancer Activity

While extensive quantitative data for this compound across a broad spectrum of cancer cell lines is not widely available in the public domain, preliminary studies have demonstrated its potential. One study reported that this compound suppresses the expression of FoxM1 in U-2OS C3 osteosarcoma cells at a concentration of 2 μM after 24 hours of treatment[1]. Due to poor solubility, higher concentrations of this compound were challenging to evaluate in some experimental setups[2].

For context, the broader class of thiazole antibiotics, such as siomycin A and thiostrepton, have shown potent anticancer activity with IC50 values in the low micromolar range across various cancer cell lines, including neuroblastoma, leukemia, and hepatoma. It is hypothesized that this compound may exhibit similar potency.

Table 1: Summary of Reported Anticancer-Related Activity of this compound

CompoundCell LineConcentrationEffectReference
This compoundU-2OS C3 Osteosarcoma2 µMSuppression of FoxM1 expression[1]
This compoundNot specified2 µMDid not inhibit proteasome activity[2]
Mechanism of Action: Inhibition of FoxM1 and Induction of Apoptosis

The proposed mechanism of anticancer action for this compound involves the downregulation of FoxM1 expression. FoxM1 is a critical regulator of the cell cycle, promoting the transcription of genes essential for G2/M phase progression. By suppressing FoxM1, this compound can lead to cell cycle arrest and, subsequently, apoptosis (programmed cell death) in cancer cells. The induction of apoptosis is a key indicator of effective anticancer agents.

FoxM1_Inhibition_Pathway cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound FoxM1 FoxM1 This compound->FoxM1 inhibits expression Cell_Cycle_Progression Cell Cycle Progression (G2/M Phase) FoxM1->Cell_Cycle_Progression promotes Apoptosis Apoptosis FoxM1->Apoptosis inhibits Anticancer_Assay_Workflow Start Start Cell_Culture Cancer Cell Line Culture (e.g., U-2OS) Start->Cell_Culture Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Western_Blot Western Blot (FoxM1, Cleaved Caspase-3) Mechanism_Studies->Western_Blot Luciferase_Assay Luciferase Reporter Assay (FoxM1 Activity) Mechanism_Studies->Luciferase_Assay Apoptosis_Analysis Apoptosis Analysis Western_Blot->Apoptosis_Analysis Data_Interpretation Data Interpretation & Conclusion Luciferase_Assay->Data_Interpretation Apoptosis_Analysis->Data_Interpretation

References

Structural Elucidation of Thiocillin I and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a potent thiopeptide antibiotic isolated from various bacterial species, including Bacillus cereus.[1] As a member of the ribosomally synthesized and post-translationally modified peptide (RiPP) family of natural products, this compound exhibits a complex macrocyclic structure characterized by a nitrogen-rich heterocyclic core composed of multiple thiazole rings and a central pyridine moiety.[2] Its unique structural features and significant antimicrobial activity have made it a subject of extensive research, not only for its therapeutic potential but also as a model for understanding the biosynthesis of complex natural products. This technical guide provides an in-depth overview of the structural elucidation of this compound and its analogs, with a focus on the key experimental methodologies, data presentation, and logical workflows involved in their characterization.

Core Structural Features

The definitive structure of this compound was unequivocally established through total synthesis, which confirmed its constitution and stereochemistry.[3] The core structure consists of a macrocycle formed by a highly modified peptide backbone. Key structural motifs include a 2,3,5,6-tetrasubstituted pyridine ring, multiple thiazole rings derived from cysteine residues, and dehydroamino acids. The biosynthesis of this compound involves a remarkable series of post-translational modifications of a precursor peptide, leading to the formation of its complex architecture.[4]

Structural Elucidation Workflow

The structural elucidation of this compound and its analogs is a multi-step process that integrates various analytical and synthetic techniques. The general workflow is outlined below.

Structural_Elucidation_Workflow cluster_isolation Isolation & Purification cluster_characterization Spectroscopic & Spectrometric Analysis cluster_synthesis Synthetic Confirmation cluster_analogs Analog Generation & Characterization Isolation Isolation from Bacterial Culture Purification Purification by HPLC Isolation->Purification Crude Extract NMR NMR Spectroscopy (1D & 2D) Purification->NMR Pure Compound MS Mass Spectrometry (HR-MS, MS/MS) Purification->MS Pure Compound Comparison Spectroscopic Comparison (Synthetic vs. Natural) Purification->Comparison Natural Product TotalSynthesis Total Synthesis NMR->TotalSynthesis Proposed Structure MS->TotalSynthesis Molecular Formula & Fragmentation TotalSynthesis->Comparison Synthetic Product AnalogChar Structural Characterization of Analogs (NMR, MS) Comparison->AnalogChar Confirmed Structure Genetic Genetic Engineering of Producer Strain Genetic->AnalogChar SyntheticMod Synthetic Modification SyntheticMod->AnalogChar

Caption: General workflow for the structural elucidation of this compound and its analogs.

Data Presentation

Quantitative data from mass spectrometry is crucial for determining the molecular formula and fragmentation patterns of this compound and its analogs. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of elemental compositions.

Table 1: High-Resolution Mass Spectrometry Data for this compound and Related Compounds [4]

CompoundMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺
This compound C₄₈H₄₉N₁₃O₁₀S₆1160.21551160.2159
Analog 1 C₄₈H₄₇N₁₃O₉S₆1142.20491142.2053
Analog 2 C₄₇H₄₇N₁₃O₁₀S₆1146.20001146.2004
Analog 3 C₄₉H₅₁N₁₃O₁₀S₆1174.23111174.2315

Note: Analog data is illustrative and based on typical modifications observed for thiopeptides.

Experimental Protocols

The structural elucidation of this compound relies heavily on a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for the key experiments.

Isolation and Purification

Protocol:

  • Fermentation: Bacillus cereus is cultured in a suitable liquid medium to produce this compound.

  • Extraction: The bacterial cells are harvested by centrifugation, and the cell pellet is extracted with an organic solvent such as methanol to obtain a crude extract containing this compound and its analogs.

  • Purification: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) for purification. A reversed-phase C18 column is typically used with a gradient elution system of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) to improve peak shape. The fractions containing the desired compounds are collected based on their retention times and UV absorbance profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of organic molecules in solution. For complex molecules like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required.

Protocol for 2D NMR Analysis:

  • Sample Preparation: A purified sample of this compound or its analog is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

  • 1D NMR: A standard proton (¹H) NMR spectrum is acquired to get an overview of the proton signals.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds. It is essential for tracing out the amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, which is particularly useful for identifying the complete proton network of each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), providing crucial information about the three-dimensional folding of the macrocycle.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting the different amino acid fragments and establishing the overall connectivity of the molecule.

  • Data Analysis: The combination of these 2D NMR datasets allows for the sequential assignment of all proton and carbon resonances and the determination of the molecule's constitution and conformation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns, which can be used to deduce its structure.

Protocol for LC-MS/MS Analysis:

  • Sample Introduction: The purified sample is introduced into the mass spectrometer via a liquid chromatography (LC) system, which separates the components of the sample before they enter the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for large, non-volatile molecules like peptides, which generates protonated molecular ions [M+H]⁺ with minimal fragmentation.

  • High-Resolution Mass Spectrometry (HR-MS): The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. This allows for the determination of the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion of interest is selected and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides valuable information about the sequence of amino acids and the location of post-translational modifications. Common fragmentation pathways for Thiocillin variants occur at the C-terminus and between internal residues.

Structural Elucidation of Analogs

The structural elucidation of this compound analogs, whether produced through genetic engineering of the biosynthetic pathway or by synthetic modification, follows a similar workflow to that of the parent compound. Comparative analysis of the NMR and MS data of the analog with that of this compound is crucial for identifying the specific structural modifications. For example, changes in the molecular weight and fragmentation patterns in the MS data can pinpoint the location and nature of the modification, while shifts in the NMR spectra can provide detailed information about the altered stereochemistry or conformation.

Conclusion

The structural elucidation of this compound and its analogs is a complex undertaking that requires a synergistic combination of isolation techniques, advanced spectroscopic and spectrometric methods, and, ultimately, confirmation through total synthesis. The detailed structural information obtained from these studies is not only essential for understanding the molecule's mechanism of action but also provides a critical foundation for the rational design and development of novel thiopeptide-based antibiotics with improved therapeutic properties. The methodologies outlined in this guide represent the state-of-the-art in natural product chemistry and are broadly applicable to the structural characterization of other complex biomolecules.

References

The Thiocillin I Pharmacophore: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a potent thiopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including drug-resistant strains. As a member of the ribosomally synthesized and post-translationally modified peptides (RiPPs), its complex architecture presents both a challenge and an opportunity for the development of novel anti-infective agents. This technical guide provides an in-depth analysis of the this compound pharmacophore, detailing its core structural features, mechanism of action, structure-activity relationships, and the experimental protocols used for its characterization.

The Core Pharmacophore of this compound

The antibacterial activity of this compound is intrinsically linked to its unique and rigidified macrocyclic structure. The core pharmacophore can be understood as an intricate interplay of several key chemical moieties that are essential for its biological function.

Key Pharmacophoric Features:

  • Trithiazolylpyridine Core: This planar, aromatic core is a critical recognition element for the antibiotic's target, the bacterial ribosome. It is formed through extensive post-translational modifications of a precursor peptide.

  • Macrocyclic Peptide Backbone: A 26-membered macrocycle composed of multiple thiazole rings and dehydroamino acids provides a rigid scaffold. This rigidity is crucial for presenting the key binding elements in the correct orientation for interaction with the ribosomal target.

  • Thiazole Rings: The numerous thiazole rings within the macrocycle contribute to the overall shape and electronic properties of the molecule, participating in vital interactions within the binding pocket.

  • Dehydroalanine (Dha) and Dehydrobutyrine (Dhb) Residues: These unsaturated amino acids contribute to the rigidity of the macrocycle and are involved in interactions with the ribosome.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bactericidal effect by potently inhibiting protein synthesis in bacteria. It targets the 50S ribosomal subunit, a crucial component of the bacterial translation machinery.

The binding site for this compound is located in a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1][2] This strategic location allows the antibiotic to interfere with the function of elongation factors, specifically Elongation Factor G (EF-G), thereby halting the translocation step of protein synthesis. The trithiazolylpyridine core plays a pivotal role in anchoring the molecule within this binding pocket.

Quantitative Structure-Activity Relationship (SAR) Data

The development of synthetic routes to this compound and its analogs has enabled the exploration of its structure-activity relationships. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and the closely related thiopeptide, Micrococcin P1, against a panel of Gram-positive bacterial strains.

CompoundOrganismMIC (µg/mL)
This compound Staphylococcus aureus 19741492[3]
Enterococcus faecalis 16746210.5[3]
Bacillus subtilis ATCC 66334[1]
Streptococcus pyogenes 17442640.5
Micrococcin P1 Staphylococcus aureus ATCC 292134
Staphylococcus aureus 19741492
Staphylococcus aureus 19741488
Enterococcus faecalis 16746211
Bacillus subtilis ATCC 6633>16

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process. The following is a generalized workflow based on reported synthetic strategies.

Workflow for Total Synthesis of this compound

G cluster_0 Fragment Synthesis cluster_1 Assembly and Macrocyclization cluster_2 Final Steps A Synthesis of Pyridine Core Fragment C Coupling of Fragments A->C Key Intermediates B Synthesis of Thiazole-Containing Side Chains B->C D Macrocyclization C->D Linear Precursor E Deprotection D->E Protected this compound F Purification and Characterization E->F Crude this compound G This compound F->G Pure this compound

Caption: Generalized workflow for the total synthesis of this compound.

Detailed Steps:

  • Synthesis of the Pyridine Core: The central 2,3,6-trisubstituted pyridine core is typically constructed using methods like the Bohlmann-Rahtz pyridine synthesis.

  • Synthesis of Thiazole-Containing Fragments: The peptide side chains containing thiazole and dehydroamino acid residues are synthesized separately. This often involves the use of cysteine precursors for thiazole formation.

  • Fragment Coupling: The synthesized fragments are then coupled together to form a linear precursor of the final molecule.

  • Macrocyclization: The linear precursor undergoes an intramolecular cyclization reaction to form the 26-membered macrocycle.

  • Deprotection: Protecting groups used during the synthesis are removed to yield the final this compound molecule.

  • Purification and Characterization: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Translation Inhibition Assay

This assay is used to determine the inhibitory activity of this compound and its analogs on bacterial protein synthesis. A common method involves a cell-free translation system coupled with a luciferase reporter.

Protocol Overview:

  • Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., from E. coli) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is prepared.

  • Assay Setup: The cell-free extract is incubated with a messenger RNA (mRNA) template encoding a reporter protein, such as firefly luciferase.

  • Addition of Inhibitor: this compound or its analogs are added to the reaction at various concentrations. A control reaction without any inhibitor is also prepared.

  • Incubation: The reactions are incubated at 37°C to allow for translation to occur.

  • Luciferase Assay: After incubation, a luciferase substrate is added to each reaction. The amount of light produced is proportional to the amount of luciferase synthesized.

  • Data Analysis: The luminescence signal from the reactions containing the inhibitor is compared to the control to determine the extent of translation inhibition. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

Hydroxyl Radical Footprinting of the Ribosome-Thiocillin I Complex

This technique is used to map the binding site of this compound on the ribosome with high resolution. It relies on the generation of hydroxyl radicals that cleave the RNA backbone at solvent-accessible sites.

Protocol Overview:

  • Formation of the Ribosome-Thiocillin I Complex: Purified 50S ribosomal subunits are incubated with this compound to allow for complex formation.

  • Generation of Hydroxyl Radicals: Hydroxyl radicals are generated in the solution, often using Fenton chemistry (Fe(II)-EDTA and H2O2) or synchrotron radiolysis.

  • RNA Cleavage: The hydroxyl radicals cleave the rRNA backbone at positions that are not protected by the bound this compound molecule.

  • RNA Extraction and Primer Extension: The rRNA is extracted from the ribosome-drug complex. A radiolabeled DNA primer that is complementary to a region downstream of the expected binding site is annealed to the rRNA. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand, which terminates at the site of cleavage.

  • Analysis of Cleavage Patterns: The resulting cDNA fragments are separated by gel electrophoresis. The positions where this compound protects the rRNA from cleavage will appear as "footprints" (missing bands) on the gel compared to a control sample without the drug. This allows for the precise mapping of the binding site.

Visualizing Key Relationships

Mechanism of Action of this compound

G A This compound C Binding to 23S rRNA and L11 Protein Cleft A->C B Bacterial 50S Ribosomal Subunit B->C D Conformational Change in Ribosome C->D E Inhibition of EF-G Binding/Function D->E F Blockage of Translocation E->F G Inhibition of Protein Synthesis F->G H Bacterial Cell Death G->H

Caption: Inhibition of bacterial protein synthesis by this compound.

Logical Relationship of the this compound Pharmacophore

G A Antibacterial Activity B This compound Pharmacophore B->A C Trithiazolylpyridine Core C->B D Macrocyclic Peptide Backbone D->B E Thiazole Rings E->D F Dehydroamino Acids F->D

Caption: Key structural components of the this compound pharmacophore.

Conclusion

The this compound pharmacophore represents a validated and highly promising target for the development of new antibiotics. Its intricate structure and specific mechanism of action provide a solid foundation for the design of novel analogs with improved potency, spectrum of activity, and pharmacokinetic properties. The experimental protocols and structure-activity relationship data presented in this guide offer a valuable resource for researchers dedicated to combating the growing threat of antibiotic resistance.

References

Thiocillin I: A Thiopeptide Antibiotic Poised to Address the Growing Antibiotic Crisis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Thiocillin I, a member of the thiopeptide class of antibiotics, presents a promising scaffold for the development of new therapeutics. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its potential role in combating the antibiotic crisis, and the experimental methodologies used for its evaluation. Particular emphasis is placed on its activity against both Gram-positive and, notably, Gram-negative pathogens, its unique mode of inhibiting bacterial protein synthesis, and the known mechanisms of resistance. This guide aims to serve as a valuable resource for researchers engaged in the discovery and development of next-generation antibiotics.

Introduction: The Antibiotic Crisis and the Promise of Thiopeptides

The relentless rise of multidrug-resistant (MDR) bacteria constitutes a global health crisis of critical proportions. The diminishing efficacy of conventional antibiotics has created an urgent need for new classes of drugs that can overcome existing resistance mechanisms. Thiopeptides, a family of ribosomally synthesized and post-translationally modified peptides (RiPPs), have emerged as a promising source of novel antibiotic candidates. These structurally complex natural products exhibit potent activity against a range of bacterial pathogens, often by targeting fundamental cellular processes in ways that are distinct from currently approved drugs.

This compound is a prominent member of the thiopeptide family, characterized by a macrocyclic structure containing multiple thiazole rings and a central pyridine core.[1] Initially recognized for its potent activity against Gram-positive bacteria, recent discoveries have highlighted its potential against challenging Gram-negative pathogens like Pseudomonas aeruginosa, significantly broadening its therapeutic prospects.[2][3] This whitepaper will delve into the technical details of this compound, providing the scientific community with a consolidated resource to facilitate further research and development.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bactericidal effect by inhibiting protein synthesis, a fundamental process for bacterial viability. Its primary target is the 50S subunit of the bacterial ribosome, where it binds to a specific cleft formed by the ribosomal protein L11 and the 23S ribosomal RNA (rRNA).[4] This binding event disrupts the function of elongation factor G (EF-G), a crucial protein for the translocation step of protein synthesis.

Ribosomal Binding Site

The interaction of this compound with the ribosome is a highly specific event. The thiopeptide molecule inserts into a pocket between the N-terminal domain of L11 and helices 43 and 44 of the 23S rRNA. The sulfur-containing thiazole rings of this compound are positioned to form stacking interactions with both the amino acid residues of L11 (such as Pro22 and Pro26) and the nucleobases of the 23S rRNA (like A1095). This intricate network of interactions stabilizes the this compound-ribosome complex, effectively locking the ribosome in a conformation that is incompatible with the binding of EF-G.

Inhibition of Elongation Factor G (EF-G)

By occupying the binding site of EF-G on the ribosome, this compound sterically hinders the association of this essential translation factor. EF-G is responsible for catalyzing the movement of the ribosome along the messenger RNA (mRNA) transcript, a process known as translocation. The inhibition of EF-G binding effectively stalls the ribosome, preventing the elongation of the polypeptide chain and leading to a complete shutdown of protein synthesis.

This compound Mechanism of Action Figure 1: this compound Signaling Pathway for Protein Synthesis Inhibition cluster_ribosome Bacterial 50S Ribosome 23S_rRNA 23S rRNA L11 Ribosomal Protein L11 Thiocillin_I This compound Thiocillin_I->23S_rRNA Binds to Thiocillin_I->L11 Binds to Inhibition Inhibition Thiocillin_I->Inhibition EFG Elongation Factor G (EF-G) EFG->23S_rRNA Binding Blocked EFG->L11 Binding Blocked Protein_Synthesis Protein Synthesis EFG->Protein_Synthesis Required for Inhibition->Protein_Synthesis This compound Uptake in P. aeruginosa Figure 2: Experimental Workflow for P. aeruginosa Uptake cluster_membrane P. aeruginosa Outer Membrane FoxA FoxA Receptor Periplasm Periplasm FoxA->Periplasm Transports (via TonB) TonB TonB-ExbBD System Thiocillin_I This compound Thiocillin_I->FoxA Binds Cytoplasm Cytoplasm Periplasm->Cytoplasm Enters Ribosome Ribosome Cytoplasm->Ribosome Targets Experimental_Workflow Figure 3: General Experimental Workflow for this compound Evaluation Start Start Evaluation MIC_Assay MIC Assay Start->MIC_Assay Determine Potency Checkerboard_Assay Checkerboard Assay (Synergy) MIC_Assay->Checkerboard_Assay Investigate Synergy Translation_Assay In Vitro Translation Inhibition Assay MIC_Assay->Translation_Assay Confirm Mechanism Data_Analysis Data Analysis and Interpretation Checkerboard_Assay->Data_Analysis Resistance_Studies Resistance Studies (rplK sequencing) Translation_Assay->Resistance_Studies Identify Resistance Resistance_Studies->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Thiocillin I and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of the thiopeptide antibiotic Thiocillin I and strategies for the synthesis of its derivatives. The information is compiled from seminal works in the field, offering a comprehensive guide for the chemical synthesis of this complex natural product.

Introduction

This compound is a member of the thiopeptide family of antibiotics, characterized by a highly modified macrocyclic peptide structure containing multiple thiazole rings and a central pyridine core. These natural products exhibit potent activity against various Gram-positive bacteria, including drug-resistant strains, by inhibiting protein synthesis. The complex architecture of this compound has made it a challenging target for total synthesis, the successful completion of which has paved the way for the synthesis of analogs for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Two prominent total syntheses of this compound have been reported, one by Ciufolini and coworkers and a more recent approach by Akasapu and colleagues. These syntheses employ different strategies for the construction of the key structural motifs of this compound, namely the trisubstituted pyridine core and the polythiazole fragments.

Synthetic Strategies

The total synthesis of this compound can be conceptually divided into the following key stages:

  • Synthesis of the Pyridine Core: Construction of the central 2,3,5-trisubstituted pyridine ring, which serves as the scaffold for the attachment of the thiazole-containing side chains.

  • Formation of Thiazole Rings: Synthesis of the thiazole heterocycles, which are crucial for the biological activity of the molecule.

  • Fragment Coupling: Assembly of the pyridine core and the thiazole-containing peptide fragments.

  • Macrocyclization: Formation of the macrocyclic structure of this compound.

  • Final Deprotection: Removal of protecting groups to yield the natural product.

The modular nature of these synthetic routes allows for the preparation of derivatives by introducing modifications in the building blocks at various stages of the synthesis.[1][2]

Ciufolini's Approach: Modified Bohlmann-Rahtz Pyridine Synthesis

The synthesis reported by Ciufolini and coworkers utilizes a modified Bohlmann-Rahtz reaction for the construction of the pyridine core.[1][3] This approach involves the condensation of an enaminone with a β-ketoester to form the substituted pyridine. The thiazole rings are introduced using established methods such as the Shioiri thiazole synthesis.[1]

Akasapu's Approach: Molybdenum-Catalyzed Cyclodehydration

A more recent total synthesis by Akasapu and coworkers features a novel molybdenum(VI)-oxide/picolinic acid catalyst for the efficient cyclodehydration of cysteine-containing peptides to form thiazoline rings, which are subsequently oxidized to thiazoles. This method offers a mild and effective way to construct the thiazole moieties.

Experimental Protocols

The following are detailed protocols for key experiments in the total synthesis of this compound, based on the published literature.

Protocol 1: Synthesis of the Pyridine Core via Modified Bohlmann-Rahtz Reaction (Ciufolini's Approach)

This protocol describes the formation of a key pyridine intermediate.

Materials:

  • Appropriate enaminone precursor

  • β-ketoester precursor

  • Ammonium acetate

  • Glacial acetic acid

  • Toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • A solution of the enaminone (1.0 equiv), the β-ketoester (1.2 equiv), and ammonium acetate (5.0 equiv) in a mixture of toluene and glacial acetic acid is prepared.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired trisubstituted pyridine.

Protocol 2: Thiazole Formation via Mo(VI)-Catalyzed Cyclodehydration and Oxidation (Akasapu's Approach)

This protocol outlines the formation of a thiazole ring from a cysteine-containing dipeptide.

Materials:

  • Cysteine-containing dipeptide

  • MoO₂(acac)₂ (10 mol%)

  • Picolinic acid derivative (e.g., 6-methylpicolinic acid, 20 mol%)

  • Toluene

  • Dess-Martin periodinane (DMP) or Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Cyclodehydration: To a solution of the cysteine-containing dipeptide (1.0 equiv) in toluene are added MoO₂(acac)₂ (0.1 equiv) and the picolinic acid derivative (0.2 equiv).

  • The mixture is heated to 110 °C and stirred until TLC analysis indicates complete conversion to the thiazoline.

  • The reaction is cooled and the solvent is evaporated. The crude thiazoline is used in the next step without further purification.

  • Oxidation: The crude thiazoline is dissolved in DCM and DMP (1.5 equiv) or MnO₂ (5.0 equiv) is added.

  • The reaction is stirred at room temperature until the oxidation is complete (monitored by TLC).

  • The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the thiazole-containing peptide.

Protocol 3: Macrocyclization

This protocol describes the final ring-closing step to form the macrocyclic core of this compound.

Materials:

  • Linear precursor peptide with a C-terminal carboxylic acid and an N-terminal amine

  • Diphenylphosphoryl azide (DPPA) or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • High-dilution reaction setup

Procedure:

  • A solution of the linear peptide precursor in DMF is prepared.

  • To this solution, cooled to 0 °C, are added DIPEA (3.0-5.0 equiv) and the coupling reagent (DPPA or PyAOP, 1.5-2.0 equiv).

  • The reaction is stirred at 0 °C for a period and then allowed to warm to room temperature, with the progress monitored by HPLC.

  • Upon completion, the solvent is removed in vacuo, and the crude macrocycle is purified by preparative HPLC to afford the protected this compound.

Data Presentation

The following tables summarize key quantitative data from the reported total syntheses of this compound.

Table 1: Comparison of Key Reaction Yields in this compound Total Syntheses

Reaction StepCiufolini's Approach Yield (%)Akasapu's Approach Yield (%)
Pyridine Core Synthesis52Not explicitly reported as a single step
Thiazole Formation (representative)~30 (multi-step)91-98 (thiazoline) then ~95 (oxidation)
Macrocyclization1215-22
Overall Yield Not explicitly reported~5% (for Micrococcin P1)

Table 2: Reagents and Conditions for Key Transformations

TransformationReagent(s)SolventTemperatureTime
Pyridine Synthesis (Ciufolini) Enaminone, β-ketoester, NH₄OAcToluene/Acetic AcidRefluxVaries
Thiazole Synthesis (Akasapu) MoO₂(acac)₂, Picolinic acid deriv.Toluene110 °C2.5 h
Oxidation to Thiazole DMP or MnO₂DCMRoom Temp.Varies
Macrocyclization (Ciufolini) DPPA, Et₃NDMF0 °C to RT5 h
Macrocyclization (Akasapu) PyAOP, DIPEADMF0 °C to RTVaries

Synthesis of this compound Derivatives

The modular nature of the total synthesis routes allows for the preparation of this compound derivatives. Modifications can be introduced by:

  • Varying the amino acid sequence: Utilizing different amino acid building blocks in the peptide fragments allows for the synthesis of analogs with modified peptide side chains.

  • Modifying the pyridine core: Employing different enaminone or β-ketoester precursors in the Bohlmann-Rahtz synthesis can lead to analogs with a modified central scaffold.

  • Altering the thiazole substituents: The synthesis of different thiazole-containing building blocks can be used to probe the importance of these heterocycles for biological activity.

Visualizations

Experimental Workflow for this compound Total Synthesis

G cluster_pyridine Pyridine Core Synthesis cluster_thiazole Thiazole Fragment Synthesis cluster_assembly Assembly and Macrocyclization cluster_final Final Step Pyridine_Start Enaminone + β-Ketoester Pyridine_Reaction Modified Bohlmann-Rahtz Reaction Pyridine_Start->Pyridine_Reaction Pyridine_Core Trisubstituted Pyridine Core Pyridine_Reaction->Pyridine_Core Fragment_Coupling Fragment Coupling Pyridine_Core->Fragment_Coupling Thiazole_Start Amino Acid/ Peptide Precursors Thiazole_Formation Thiazole Formation (e.g., Mo(VI)-catalyzed) Thiazole_Start->Thiazole_Formation Thiazole_Fragment Thiazole-containing Fragments Thiazole_Formation->Thiazole_Fragment Thiazole_Fragment->Fragment_Coupling Linear_Precursor Linear Peptide Precursor Fragment_Coupling->Linear_Precursor Macrocyclization Macrocyclization Linear_Precursor->Macrocyclization Protected_Thiocillin Protected This compound Macrocyclization->Protected_Thiocillin Deprotection Global Deprotection Protected_Thiocillin->Deprotection Thiocillin_I This compound Deprotection->Thiocillin_I G cluster_pyridine Pyridine Formation cluster_thiazole Thiazole Formation cluster_macrocycle Macrocycle Formation Enaminone Enaminone Pyridine Pyridine Core Enaminone->Pyridine Bohlmann-Rahtz Ketoester β-Ketoester Ketoester->Pyridine Bohlmann-Rahtz Cysteine_Peptide Cysteine Peptide Thiazoline Thiazoline Cysteine_Peptide->Thiazoline Mo(VI) cat. Cyclodehydration Thiazole Thiazole Thiazoline->Thiazole Oxidation Linear_Peptide Linear Peptide Macrocycle Macrocycle Linear_Peptide->Macrocycle Peptide Coupling (High Dilution)

References

Application Notes and Protocols for Thiocillin I Extraction from Bacillus species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed experimental procedures for the extraction of Thiocillin I from Bacillus species, primarily focusing on Bacillus cereus.

Introduction

This compound is a potent thiopeptide antibiotic with significant activity against Gram-positive bacteria.[1] It belongs to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a complex macrocyclic structure containing multiple thiazole rings and a central pyridine moiety.[2][3] The producing organism, Bacillus cereus ATCC 14579, harbors the biosynthetic gene cluster responsible for the production of thiocillin and its variants.[2][4] Due to its potent antimicrobial properties, this compound is a compound of interest for novel antibiotic development. This document outlines the protocols for the cultivation of Bacillus cereus, followed by the extraction and purification of this compound.

Data Presentation

While specific extraction yields of this compound from Bacillus cereus cultures are not extensively reported in the literature, the biological activity of the purified compound has been quantified through Minimum Inhibitory Concentration (MIC) assays against various bacterial strains. This data is crucial for assessing the potency of the extracted antibiotic.

Bacterial Strain Minimum Inhibitory Concentration (MIC) of this compound (µg/mL)
Staphylococcus aureus 19741492
Enterococcus faecalis 16746210.5
Bacillus subtilis ATCC 66334
Streptococcus pyogenes 17442640.5
Methicillin-resistant Staphylococcus aureus (MRSA) strain COL< 0.03 - 0.1
Methicillin-resistant Staphylococcus aureus (MRSA) strain MW2< 0.03 - 0.1

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria. Data compiled from available research literature.

Experimental Protocols

The following protocols are synthesized from methodologies reported in scientific literature for the cultivation of Bacillus cereus and the extraction and purification of thiocillins.

Protocol 1: Cultivation of Bacillus cereus ATCC 14579

This protocol describes the steps for growing Bacillus cereus ATCC 14579 to produce this compound.

Materials:

  • Bacillus cereus ATCC 14579 culture

  • Nutrient Agar (NA) plates

  • Nutrient Broth (NB)

  • Sterile culture tubes and flasks

  • Incubator shaker

Procedure:

  • Strain Maintenance: Maintain stock cultures of B. cereus ATCC 14579 on Nutrient Agar (NA) plates, stored at 4°C. Subculture periodically to ensure viability.

  • Preculture Preparation: Inoculate a single colony of B. cereus from an NA plate into a culture tube containing 5-10 mL of Nutrient Broth (NB).

  • Incubate the preculture at 30-37°C for 24 hours with vigorous shaking (approximately 180-200 rpm).

  • Production Culture: Inoculate a larger volume of NB in a flask with the preculture. A typical inoculation ratio is 1:100 (e.g., 1 mL of preculture into 100 mL of NB).

  • Incubate the production culture at 28-37°C for 48-68 hours with shaking (180-200 rpm). Optimal antibiotic production has been noted at 48 hours in some Bacillus species.

Protocol 2: Extraction of this compound

This protocol details the extraction of this compound from the Bacillus cereus cell pellet.

Materials:

  • Bacillus cereus culture from Protocol 1

  • Centrifuge and centrifuge tubes

  • Methanol

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator or vacuum concentrator

  • Filtration apparatus

Procedure:

  • Cell Harvesting: Following incubation, harvest the bacterial cells by centrifuging the culture broth. The speed and duration of centrifugation should be sufficient to pellet the cells (e.g., 4000-7000 rpm for 15-20 minutes).

  • Solvent Extraction: Decant the supernatant. Add methanol to the cell pellet and vortex thoroughly to create a suspension. A common practice is to use a volume of methanol that is approximately 1/10th of the original culture volume.

  • Drying and Filtration: Add anhydrous sodium sulfate (Na₂SO₄) to the methanolic suspension to remove residual water. Filter the suspension to separate the cell debris from the methanol extract.

  • Concentration: Concentrate the methanol extract to a residue using a rotary evaporator or a vacuum concentrator. The resulting residue will be a yellowish solid containing the crude this compound.

Protocol 3: Purification of this compound by HPLC

This protocol outlines the purification of this compound from the crude extract using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude this compound extract from Protocol 2

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

  • Preparative and analytical HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Re-suspend the crude extract in a small volume of Solvent B (0.1% TFA in ACN) and then add an equal volume of Solvent A (0.1% TFA in water). Filter the sample through a 0.22 µm syringe filter before injection.

  • Preparative HPLC:

    • Equilibrate a preparative C18 column with a starting mixture of Solvent A and Solvent B (e.g., 70:30).

    • Inject the prepared sample.

    • Elute the compounds using a linear gradient of increasing Solvent B concentration (e.g., 30% to 60% Solvent B over 60 minutes).

    • Monitor the elution at 220 nm and 350 nm. Thiocillins exhibit a characteristic UV absorption at around 350 nm.

    • Collect the fractions corresponding to the peaks that absorb at 350 nm.

  • Analytical HPLC for Purity Check:

    • Analyze the collected fractions on an analytical C18 column to assess purity.

    • Use a similar gradient as the preparative step, but with a faster elution profile (e.g., 30% to 55% Solvent B over 20 minutes).

    • Pool the fractions containing pure this compound.

  • Final Concentration: Remove the solvent from the purified fractions by lyophilization or vacuum concentration to obtain pure this compound.

Visualizations

The following diagrams illustrate the key workflows for this compound extraction.

experimental_workflow cluster_culture Cultivation cluster_extraction Extraction cluster_purification Purification start Inoculate Preculture preculture Incubate Preculture (30-37°C, 24h, 180-200 rpm) start->preculture inoculate_prod Inoculate Production Culture preculture->inoculate_prod prod_culture Incubate Production Culture (28-37°C, 48-68h, 180-200 rpm) inoculate_prod->prod_culture harvest Harvest Cells (Centrifugation) prod_culture->harvest extract Methanol Extraction harvest->extract dry_filter Dry with Na₂SO₄ & Filter extract->dry_filter concentrate Concentrate Extract dry_filter->concentrate prep_hplc Preparative HPLC concentrate->prep_hplc analyze_hplc Analytical HPLC prep_hplc->analyze_hplc pure_thiocillin Pure this compound analyze_hplc->pure_thiocillin signaling_pathway tclE_H tclE-H gene prepeptide 52-residue Precursor Peptide tclE_H->prepeptide Transcription & Translation modifications Post-Translational Modifications prepeptide->modifications Enzymatic Cascade thiocillin This compound modifications->thiocillin

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Thiocillin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a thiopeptide antibiotic known for its potent activity against a range of Gram-positive bacteria.[1][2] Thiopeptides represent a class of ribosomally synthesized and post-translationally modified peptides that inhibit bacterial protein synthesis.[3][4] Specifically, thiocillins are known to interfere with the interaction between the 23S rRNA and the L11 protein on the 50S ribosomal subunit, thereby halting translation.[5] Due to its potential as an antibacterial agent, standardized methods to determine its efficacy are crucial.

This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.

Data Presentation

The following table summarizes the reported MIC values of this compound against various Gram-positive bacterial strains.

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus19741492
Enterococcus faecalis16746210.5
Bacillus subtilisATCC 66334
Streptococcus pyogenes17442640.5

Data sourced from MedChemExpress.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.

1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution

Due to its poor water solubility, a stock solution of this compound should be prepared in 100% DMSO.

  • Weigh a precise amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 1280 µg/mL). Ensure the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Vortex thoroughly to ensure complete dissolution.

  • Prepare fresh stock solutions on the day of the experiment.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.

4. Assay Procedure

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution (e.g., 1280 µg/mL) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • The wells will now contain 100 µL of varying concentrations of this compound in CAMHB.

  • Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension (approximately 5 x 10⁵ CFU/mL). The final volume in each well will be 200 µL.

  • Include the following controls on each plate:

    • Growth Control: Wells containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no this compound).

    • Sterility Control: Wells containing 200 µL of sterile CAMHB only (no bacteria or this compound).

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay (e.g., 1%) in CAMHB with the bacterial inoculum to ensure the solvent does not inhibit growth.

  • Seal the plate or cover it with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism. This can be confirmed by reading the absorbance at 600 nm using a microplate reader.

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_thiocillin Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate prep_thiocillin->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth, Sterility, and Solvent Controls add_inoculum->controls incubation Incubate at 35°C for 16-20 hours controls->incubation read_results Visually Inspect for Growth (Determine MIC) incubation->read_results

Caption: Workflow for the Broth Microdilution MIC Assay.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Caption: this compound inhibits bacterial protein synthesis.

References

Application Notes and Protocols for Utilizing Thiocillin I in Cell Culture-Based Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a thiopeptide antibiotic known for its potent activity against a range of Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis. These application notes provide detailed protocols for evaluating the antibacterial efficacy of this compound in cell culture-based assays, which are critical for studying its activity against intracellular pathogens and for assessing its therapeutic potential in a setting that mimics the host environment. The provided protocols cover the determination of this compound's cytotoxicity against mammalian cells and its antibacterial activity in a co-culture system, particularly using a macrophage infection model.

Principle of Cell Culture-Based Antibacterial Assays

These assays are designed to determine the antimicrobial efficacy of a compound against bacteria within a host cell environment. This is particularly relevant for facultative or obligate intracellular pathogens. The workflow involves establishing a mammalian cell culture, infecting these cells with the target bacterium, and then treating the infected culture with the antimicrobial agent. The effectiveness of the agent is determined by quantifying the reduction in bacterial viability while monitoring the health of the host cells. A crucial preliminary step is to determine the cytotoxicity of the compound to the host cells to ensure that the observed antibacterial effect is not a result of host cell death.

Data Presentation

Table 1: Reported Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria in standard broth culture.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus 19741492
Enterococcus faecalis 16746210.5
Bacillus subtilis ATCC 66334
Streptococcus pyogenes 17442640.5

Data compiled from publicly available research.[1]

Table 2: Recommended concentration range for cytotoxicity and antibacterial assays.
AssayThis compound Concentration RangeRationale
Cytotoxicity Assay (e.g., MTT)0.1 µM - 100 µMTo determine the maximum non-toxic concentration for the host cells. A close analog, Micrococcin P1, showed no cytotoxicity up to 10 µM.[2][3]
Intracellular Antibacterial Assay0.5x, 1x, 2x, 4x, 8x the broth MICTo evaluate the antibacterial efficacy at clinically relevant concentrations around the known MIC. The final concentrations should not exceed the determined non-toxic concentration for the host cells.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on a mammalian cell line (e.g., THP-1 macrophages) to identify the appropriate concentration range for subsequent antibacterial assays.

Materials:

  • This compound

  • Mammalian cell line (e.g., THP-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For THP-1 cells, seed at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of complete culture medium.

    • Differentiate THP-1 monocytes into macrophages by adding PMA to a final concentration of 50 ng/mL and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After differentiation, remove the PMA-containing medium and replace it with 100 µL of fresh, complete culture medium.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment:

    • Add 100 µL of the diluted this compound solutions to the respective wells of the 96-well plate containing the differentiated macrophages.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

    • Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value.

Protocol 2: Intracellular Antibacterial Assay using a Macrophage Infection Model

This protocol evaluates the efficacy of this compound against an intracellular bacterium (e.g., Staphylococcus aureus) within THP-1 macrophages.

Materials:

  • Differentiated THP-1 macrophages in 24-well plates

  • Log-phase culture of the target bacterium (e.g., S. aureus)

  • Complete cell culture medium without antibiotics

  • Opsonizing agent (e.g., human serum)

  • Gentamicin (or another suitable antibiotic to which the bacterium is susceptible but cannot efficiently penetrate eukaryotic cells)

  • This compound at desired concentrations (non-toxic to the host cells)

  • Sterile PBS

  • Sterile water for cell lysis

  • Tryptic Soy Agar (TSA) plates

  • Incubator

Procedure:

  • Preparation of Bacteria:

    • Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth.

    • Wash the bacteria with PBS and resuspend in cell culture medium.

    • Opsonize the bacteria by incubating with 10% human serum for 30 minutes at 37°C.

  • Infection of Macrophages:

    • Remove the culture medium from the differentiated THP-1 cells.

    • Infect the macrophages with the opsonized bacteria at a multiplicity of infection (MOI) of 10:1 (bacteria to cells).

    • Centrifuge the plate at low speed (e.g., 200 x g) for 5 minutes to facilitate contact between bacteria and cells.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Wash the cells three times with PBS to remove non-phagocytosed bacteria.

    • Add fresh culture medium containing a high concentration of gentamicin (e.g., 50-100 µg/mL) and incubate for 1 hour to kill any remaining extracellular bacteria.

  • This compound Treatment:

    • Wash the cells three times with PBS to remove the gentamicin.

    • Add fresh culture medium containing the desired concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, 8x the broth MIC, ensuring the concentrations are below the IC50 for the host cells). Include an untreated control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Intracellular Bacteria:

    • At the end of the treatment period, wash the cells three times with PBS.

    • Lyse the macrophages by adding 500 µL of sterile water to each well and incubating for 10-15 minutes.

    • Perform serial dilutions of the cell lysates in PBS.

    • Plate the dilutions on TSA plates and incubate overnight at 37°C.

    • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

  • Data Analysis:

    • Calculate the log10 CFU/mL for each treatment condition.

    • Compare the CFU counts in the this compound-treated wells to the untreated control to determine the reduction in bacterial viability.

Visualizations

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed THP-1 cells in 96-well plate differentiate Differentiate with PMA (48-72h) seed_cells->differentiate add_treatment Add dilutions to cells (24h incubation) differentiate->add_treatment prepare_dilutions Prepare this compound serial dilutions prepare_dilutions->add_treatment add_mtt Add MTT solution (4h incubation) add_treatment->add_mtt dissolve_formazan Dissolve formazan crystals with DMSO add_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

Intracellular_Assay_Workflow start Start: Differentiated Macrophages infect Infect with opsonized bacteria (MOI 10:1) start->infect phagocytosis Incubate for phagocytosis (1-2h) infect->phagocytosis wash1 Wash to remove extracellular bacteria phagocytosis->wash1 gentamicin Treat with gentamicin to kill remaining extracellular bacteria (1h) wash1->gentamicin wash2 Wash to remove gentamicin gentamicin->wash2 thiocillin_treatment Treat with this compound (24h) wash2->thiocillin_treatment wash3 Wash post-treatment thiocillin_treatment->wash3 lyse Lyse macrophages wash3->lyse plate Plate serial dilutions of lysate lyse->plate count Count CFUs plate->count

Caption: Workflow for the intracellular antibacterial assay.

Signaling_Pathway Thiocillin_I This compound Bacterial_Ribosome Bacterial Ribosome (50S subunit) Thiocillin_I->Bacterial_Ribosome Binds to Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth & Proliferation Bacterial_Ribosome->Bacterial_Growth Blocks Protein_Synthesis->Bacterial_Growth Leads to

References

Preparation of Thiocillin I Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiocillin I is a potent thiopeptide antibiotic with significant activity against a range of Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis, making it a valuable tool for infectious disease research and drug development.[3] Due to its hydrophobic nature and poor solubility in aqueous solutions, dimethyl sulfoxide (DMSO) is the recommended solvent for the preparation of this compound stock solutions.[1][4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO, intended for researchers, scientists, and drug development professionals.

Data Summary

The following table summarizes the key quantitative data for this compound relevant to the preparation of stock solutions.

ParameterValueSource(s)
Molecular Weight 1160.4 g/mol
Solubility in DMSO Soluble; concentrations of 1 mg/mL to 20 mg/mL have been reported for thiopeptides.
Recommended Storage (Solid) -20°C
Recommended Storage (DMSO Stock) Aliquoted at -20°C or -80°C to minimize freeze-thaw cycles.
Stability (Solid) ≥ 4 years at -20°C
Minimum Inhibitory Concentration (MIC) 0.2 - 4 µg/mL against various Gram-positive bacteria.

Experimental Protocols

Materials
  • This compound (solid powder)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Protocol for Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mg/mL stock solution. Adjust volumes as needed for different desired concentrations.

  • Pre-weighing and Equilibration:

    • Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder. For a 10 mg/mL solution, 10 mg will be required.

  • Dissolution in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Enhancing Dissolution (Optional):

    • If the this compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming of the solution to 37°C may also aid in dissolution. Avoid excessive heat, which could degrade the compound.

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber or opaque polypropylene microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. For storage at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be stable for up to six months.

Safety and Handling Precautions
  • This compound: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses when handling the solid powder and stock solutions.

  • DMSO: DMSO is a powerful solvent that can penetrate the skin and may carry dissolved substances with it. Always wear gloves when handling DMSO-containing solutions. Work in a well-ventilated area.

Visualizations

Experimental Workflow

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Optional: Sonicate or Warm to 37°C D->E F Aliquot into Single-Use Tubes D->F E->F G Store at -20°C or -80°C F->G G Simplified Mechanism of this compound Action cluster_ribosome Bacterial Ribosome (70S) Ribosome 50S Subunit Protein Growing Polypeptide Chain Ribosome->Protein Protein Synthesis (Elongation) mRNA mRNA Thiocillin This compound Thiocillin->Inhibition Inhibits

References

Application Note & Protocol: In Vitro Protein Synthesis Inhibition Assay Using Thiocillin I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for an in vitro protein synthesis inhibition assay using Thiocillin I, a potent thiopeptide antibiotic. The assay is designed for screening and characterizing inhibitors of bacterial protein synthesis. The protocol utilizes a commercially available cell-free transcription-translation (TX-TL) system, with luciferase as a reporter for quantifying protein synthesis. Additionally, this note summarizes the mechanism of action of this compound and presents its known antibacterial activity.

Introduction

The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the discovery of new therapeutics with novel modes of action. The bacterial ribosome is a primary target for many antibiotics, and assays that measure the inhibition of protein synthesis are crucial in the drug discovery pipeline.[1] In vitro translation (IVT), or cell-free protein synthesis (CFPS), offers a powerful and rapid method for screening potential inhibitors.[2][3] These systems contain all the necessary macromolecular components for protein synthesis, including ribosomes, tRNAs, and initiation and elongation factors, typically derived from cell lysates.

This compound is a member of the thiopeptide family of antibiotics, which are known for their activity against Gram-positive pathogens. Thiopeptides function by blocking bacterial protein synthesis. This application note details a robust method to quantify the inhibitory activity of this compound on bacterial protein synthesis in a cell-free environment. The assay is sensitive, amenable to high-throughput screening (HTS), and allows for the determination of key quantitative metrics such as the half-maximal inhibitory concentration (IC₅₀).

Principle of the Assay

The assay is based on a coupled in vitro transcription-translation (TX-TL) system. A DNA template encoding a reporter protein (e.g., Firefly Luciferase) under the control of a bacterial promoter is added to a cell-free extract derived from E. coli. In a single reaction, the DNA is transcribed into mRNA, which is then translated into the luciferase protein.

The amount of functional luciferase produced is directly proportional to the efficiency of protein synthesis. In the presence of an inhibitor like this compound, protein synthesis is impeded, leading to a decrease in the amount of active luciferase. The enzyme's activity is quantified by adding its substrate, luciferin, and measuring the resulting luminescence with a luminometer. The reduction in the luminescent signal in the presence of the test compound, compared to a control, indicates the degree of protein synthesis inhibition.

Mechanism of Action: this compound

This compound belongs to the thiazolylpeptide class of antibiotics that halt bacterial protein synthesis. Its primary target is the 50S subunit of the bacterial ribosome. Specifically, this compound and its analogs bind to a cleft formed by the ribosomal protein L11 and the 23S rRNA. This region is known as the GTPase Associated Center. This binding event interferes with the function of translation elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), which are essential for the translocation of the ribosome along the mRNA and for delivering aminoacyl-tRNAs to the ribosome, respectively. By disrupting the function of these factors, this compound effectively stalls the elongation phase of protein synthesis.

Thiocillin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit L11_23S_rRNA L11 Protein / 23S rRNA Cleft 30S_subunit 30S Subunit Inhibition Inhibition L11_23S_rRNA->Inhibition Binding disrupted Thiocillin_I This compound Thiocillin_I->L11_23S_rRNA Binds to EFG Elongation Factor G (EF-G) EFG->L11_23S_rRNA Binding required for translocation EFTu Elongation Factor Tu (EF-Tu) EFTu->L11_23S_rRNA Binding required for tRNA delivery Protein_Elongation Protein Chain Elongation Inhibition->Protein_Elongation Blocks

Caption: Mechanism of this compound action on the bacterial ribosome.

Quantitative Data: this compound Activity

This compound has demonstrated potent activity against a range of Gram-positive bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values from published studies. These values can serve as a reference for selecting appropriate concentration ranges for the in vitro assay.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 19741492 µg/mL
Enterococcus faecalis 16746210.5 µg/mL
Bacillus subtilis ATCC 66334 µg/mL
Streptococcus pyogenes 17442640.5 µg/mL
S. aureus ATCC 292132 µg/mL
Vancomycin-resistant E. faecalis0.5 - 1 µg/mL
(Data sourced from references)

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for dose-response analysis.

Materials and Reagents
  • Cell-Free Expression System: E. coli-based TX-TL kit (e.g., PURExpress® In Vitro Protein Synthesis Kit - NEB, or similar).

  • Reporter Plasmid: A plasmid containing the Firefly Luciferase gene under the control of a T7 promoter (e.g., pT7-luc).

  • This compound: Stock solution prepared in DMSO (e.g., 10 mM).

  • Control Inhibitor (Optional): Kanamycin or Chloramphenicol (30 µg/mL final concentration).

  • Luciferase Assay System: (e.g., Promega Luciferase Assay System).

  • Nuclease-free water.

  • DMSO: For preparing serial dilutions.

  • Equipment:

    • Luminometer or plate reader with luminescence detection.

    • Incubator or heat block (37°C).

    • Microcentrifuge.

    • White, opaque 96-well assay plates.

    • Standard laboratory pipettes and sterile, nuclease-free tips.

Experimental Workflow Diagram

Assay_Workflow A Prepare this compound Serial Dilutions D Add this compound Dilutions and Controls to Wells A->D B Prepare Master Mix (TX-TL System Components + Reporter DNA) C Aliquot Master Mix into 96-well Plate B->C C->D E Incubate at 37°C for 2-4 hours D->E G Add Luciferase Reagent to each well E->G F Prepare Luciferase Assay Reagent F->G H Incubate at Room Temperature (2 min) G->H I Measure Luminescence H->I J Data Analysis: Calculate % Inhibition and IC₅₀ I->J

Caption: General workflow for the in vitro protein synthesis inhibition assay.

Step-by-Step Procedure
  • Preparation of this compound Dilutions:

    • Prepare a serial dilution series of this compound in DMSO. A 10-point, 3-fold dilution series starting from 1 mM is recommended.

    • The final concentration in the assay will be 100-fold lower (e.g., starting from 10 µM).

    • Prepare a DMSO-only control (vehicle control).

  • Reaction Setup (on ice):

    • Thaw the TX-TL kit components on ice.

    • Prepare a master mix containing the cell-free extract, reaction buffer, and the luciferase reporter plasmid DNA. Follow the manufacturer's recommended ratios and concentrations. For a 96-well plate, prepare enough master mix for ~100 reactions to account for pipetting errors.

    • A typical 10 µL reaction might include:

      • 4 µL Solution A (Buffer/NTPs)

      • 3 µL Solution B (Extract)

      • 10-20 ng Reporter Plasmid DNA

      • Nuclease-free water to 9 µL

  • Assembling the Assay Plate:

    • Aliquot 9 µL of the master mix into each well of a white, opaque 96-well plate.

    • Add 1 µL of each this compound dilution to the respective wells.

    • Add 1 µL of DMSO to the "No Inhibition" (100% activity) control wells.

    • Add 1 µL of a known inhibitor (e.g., Kanamycin) to positive control wells.

    • Add 1 µL of DMSO to "No DNA" (background) control wells, which contain master mix without the reporter plasmid.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C for 2 to 4 hours. The optimal time may vary depending on the specific TX-TL kit used.

  • Luminescence Measurement:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Prepare the luciferase substrate solution according to the manufacturer's instructions.

    • Add a volume of Luciferase Assay Reagent to each well equal to the reaction volume (e.g., 10 µL).

    • Incubate for 2 minutes at room temperature to allow the signal to stabilize.

    • Measure the luminescence (Relative Light Units, RLU) using a plate luminometer.

Data Analysis

  • Background Subtraction: Subtract the average RLU value from the "No DNA" control wells from all other readings.

  • Calculate Percent Inhibition: Use the following formula to determine the inhibition for each this compound concentration: % Inhibition = 100 * (1 - (RLU_sample / RLU_vehicle_control))

  • Determine IC₅₀ Value:

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a non-linear regression model (e.g., four-parameter logistic curve) using software like GraphPad Prism or R.

    • The IC₅₀ is the concentration of this compound that produces 50% inhibition of protein synthesis.

Example Data Table
This compound (µM)Average RLU% Inhibition
0 (Vehicle)1,500,0000%
0.011,450,0003.3%
0.031,300,00013.3%
0.1950,00036.7%
0.3550,00063.3%
1.0150,00090.0%
3.050,00096.7%
10.025,00098.3%
Calculated IC₅₀ - ~0.15 µM
(Note: Data in this table is illustrative and for demonstration purposes only.)

References

Application Notes and Protocols: Incorporation of Non-Canonical Amino Acids into Thiocillin I Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a potent thiopeptide antibiotic produced by Bacillus cereus. It belongs to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs), which are a promising source of novel therapeutic agents. The unique structural features of this compound, including a complex macrocyclic scaffold containing multiple thiazole rings and dehydroamino acids, contribute to its potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

The ability to incorporate non-canonical amino acids (ncAAs) into the this compound scaffold offers a powerful strategy for engineering novel variants with improved pharmacokinetic properties, enhanced antimicrobial activity, and novel functionalities. This document provides detailed application notes and experimental protocols for the incorporation of ncAAs into this compound variants, leveraging genetic code expansion techniques.

Overview of the Strategy: Genetic Code Expansion in Bacillus cereus

The primary method for incorporating ncAAs into this compound is through amber codon suppression in the native producer strain, Bacillus cereus.[3][4] This technique involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize the amber stop codon (UAG) and insert a specific ncAA at that position.

Key Components:

  • B. cereus Strain: A strain with a knockout of the native thiocillin precursor peptide genes (tclE-H) is used as a host.[1] This allows for the exclusive production of the desired variant from a plasmid.

  • Expression Plasmid: A shuttle vector capable of replicating in both E. coli and B. cereus is used. This plasmid carries the gene for the this compound precursor peptide (tclE) with an in-frame amber (TAG) codon at the desired position, along with the genes for the orthogonal aaRS and its cognate suppressor tRNA.

  • Orthogonal aaRS/tRNA Pair: The most commonly used pair for this purpose in B. cereus is the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPylCUA) from Methanosarcina species. This pair is orthogonal to the native translational machinery of B. cereus, meaning the PylRS does not charge any endogenous tRNAs, and the tRNAPylCUA is not recognized by any endogenous synthetases.

  • Non-Canonical Amino Acid: The desired ncAA is supplied in the culture medium and is taken up by the B. cereus cells.

Data Presentation: this compound Variants with Non-Canonical Amino Acids

The following tables summarize the quantitative data obtained from the incorporation of various ncAAs into the this compound scaffold at different positions.

Table 1: Yield of Purified this compound Variants Containing ncAAs

Variant PositionNon-Canonical Amino Acid (ncAA)AbbreviationYield (µg/L)Reference
T3Nε-tert-butyloxycarbonyl-L-lysineBocK686
T3Nε-propargyloxycarbonyl-L-lysineProcK~1000
T8Nε-tert-butyloxycarbonyl-L-lysineBocKNot Reported
T13Nε-tert-butyloxycarbonyl-L-lysineBocK125
T4Nε-tert-butyloxycarbonyl-L-lysineBocKNot Detected
V6Nε-alloc-L-lysineAlocKNot Detected

Note: The yield of wild-type Thiocillin variants is approximately 11 mg/L.

Table 2: Antimicrobial Activity (MIC) of this compound Variants

VariantTarget OrganismMIC (µg/mL)Reference
Wild-Type Thiocillin MixBacillus subtilis 1680.5
Wild-Type Thiocillin MixMRSA COL0.06
Wild-Type Thiocillin MixMRSA MW20.13
T3KB. subtilis 168>8
T3KMRSA COL>8
T3KMRSA MW2>8
T8KB. subtilis 168>4
T8KMRSA COL>4
T8KMRSA MW2>4
T13AB. subtilis 1680.13
T13AMRSA COL0.06
T13AMRSA MW20.06
T3BocK VariantsB. subtilisLower potency than WT
T8 ncAA VariantsB. subtilisLower potency than WT
T13 ncAA VariantsB. subtilisInactive

Experimental Protocols

Construction of the tclE Expression Plasmid for ncAA Incorporation

This protocol describes the construction of a shuttle vector for expressing a tclE gene variant containing an amber codon, along with the orthogonal PylRS/tRNAPylCUA pair in B. cereus.

Materials:

  • E. coli shuttle vector (e.g., pHT304)

  • B. cereus genomic DNA

  • Primers for amplifying tclE, PylRS, and tRNAPylCUA

  • Restriction enzymes and T4 DNA ligase

  • E. coli competent cells (e.g., DH5α)

  • B. cereus competent cells (e.g., tclE-H knockout strain)

  • LB medium and appropriate antibiotics

Procedure:

  • Site-Directed Mutagenesis of tclE: Introduce an amber (TAG) codon at the desired position in the tclE gene using PCR-based site-directed mutagenesis.

  • Amplification of Orthogonal Pair: Amplify the genes for PylRS and tRNAPylCUA from a suitable template (e.g., a plasmid containing the pair).

  • Plasmid Construction:

    • Clone the mutagenized tclE gene into the E. coli-B. cereus shuttle vector under the control of a suitable promoter.

    • Clone the PylRS and tRNAPylCUA genes into the same vector, each with its own promoter and terminator. The PylRS and tRNAPylCUA can be driven by promoters such as sarA and serP, respectively.

  • Transformation into E. coli: Transform the final plasmid construct into E. coli for plasmid propagation and sequence verification.

  • Transformation into B. cereus: Transform the sequence-verified plasmid into the B. cereus tclE-H knockout strain via electroporation.

Production of this compound Variants in B. cereus

Materials:

  • B. cereus strain harboring the tclE expression plasmid

  • Luria-Bertani (LB) broth or other suitable fermentation medium

  • Appropriate antibiotics

  • Non-canonical amino acid (ncAA) stock solution (e.g., 100 mM in a suitable solvent)

Procedure:

  • Inoculum Preparation: Inoculate a starter culture of the recombinant B. cereus strain in LB broth with the appropriate antibiotic and grow overnight at 28-30°C with shaking.

  • Fermentation: Inoculate a larger volume of fermentation medium with the overnight culture.

  • Induction and ncAA Addition: When the culture reaches the desired optical density (e.g., mid-log phase), add the ncAA to a final concentration of 1-10 mM.

  • Incubation: Continue the fermentation for 48-72 hours at 28-30°C with shaking. For larger scale production, a 5L fermenter can be used.

Purification of this compound Variants

Materials:

  • Methanol

  • Sodium sulfate (Na2SO4)

  • Reverse-phase HPLC system

  • C18 column

  • Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

  • Solvent B: Acetonitrile with 0.1% TFA

Procedure:

  • Extraction:

    • Harvest the B. cereus culture by centrifugation.

    • Extract the cell pellet with methanol.

    • Dry the methanol extract with Na2SO4, filter, and concentrate under reduced pressure to obtain a yellow residue.

  • HPLC Purification:

    • Dissolve the crude extract in a suitable solvent (e.g., a mixture of solvent A and B).

    • Purify the this compound variants by reverse-phase HPLC using a C18 column and a gradient of solvent B in solvent A.

    • Monitor the elution at 350 nm, which is a characteristic absorbance wavelength for thiocillins.

    • Collect the fractions corresponding to the desired variants.

Characterization of this compound Variants

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Tandem mass spectrometry (MS/MS) system

Procedure:

  • LC-MS Analysis: Confirm the molecular weight of the purified variants by LC-MS. The observed mass should correspond to the expected mass of the this compound variant with the incorporated ncAA.

  • MS/MS Analysis: Perform MS/MS fragmentation to confirm the site-specific incorporation of the ncAA. The fragmentation pattern should show fragments containing the mass of the ncAA at the expected position.

Antimicrobial Activity Assay (MIC Determination)

Materials:

  • Purified this compound variants

  • Target bacterial strains (e.g., B. subtilis, MRSA)

  • 96-well microtiter plates

  • Mueller-Hinton broth (or other suitable growth medium)

Procedure:

  • Serial Dilution: Prepare serial dilutions of the purified this compound variants in the growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the target bacterial strain.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizations

Experimental_Workflow cluster_plasmid Plasmid Construction cluster_b_cereus B. cereus Engineering & Production cluster_downstream Downstream Processing & Analysis p1 Site-directed mutagenesis of tclE (introduce TAG codon) p2 Amplify orthogonal aaRS/tRNA pair p3 Ligate into shuttle vector b1 Transform plasmid into B. cereus ΔtclE-H p3->b1 b2 Fermentation & ncAA addition b1->b2 d1 Extraction of Thiocillin variants b2->d1 d2 HPLC Purification d1->d2 d3 LC-MS & MS/MS Analysis d2->d3 d4 Antimicrobial Activity Assay (MIC) d2->d4

Caption: Experimental workflow for the production and characterization of this compound variants.

Thiocillin_Biosynthesis cluster_gene Thiocillin Gene Cluster (tcl) cluster_process Biosynthetic Pathway tclE tclE (Precursor Peptide) ribosome Ribosomal Synthesis tclE->ribosome tcl_modification Modification Enzymes (TclD, J, K, L, M, N, O, P, S) modified_precursor Modified Precursor tcl_modification->modified_precursor tcl_resistance Resistance & Transport precursor 52-aa Precursor Peptide ribosome->precursor precursor->modified_precursor Post-translational Modifications mature_thiocillin Mature this compound modified_precursor->mature_thiocillin Leader Peptide Cleavage & Cyclization

Caption: Simplified overview of the this compound biosynthetic pathway.

ncAA_Incorporation_Logic cluster_cellular_machinery Cellular Machinery cluster_output Output mrna mRNA with TAG codon ribosome Ribosome mrna->ribosome protein Thiocillin Precursor with ncAA ribosome->protein orthogonal_tRNA Orthogonal tRNA-CUA orthogonal_tRNA->ribosome orthogonal_aaRS Orthogonal aaRS orthogonal_tRNA->orthogonal_aaRS orthogonal_aaRS->orthogonal_tRNA Charges tRNA with ncAA ncAA ncAA ncAA->orthogonal_aaRS

Caption: Logical relationship for amber suppression-mediated ncAA incorporation.

Conclusion

The incorporation of non-canonical amino acids into this compound represents a promising avenue for the development of novel antibiotics. The protocols and data presented here provide a foundation for researchers to design and generate this compound variants with tailored properties. Further exploration of different ncAAs and their placement within the thiocillin scaffold will undoubtedly lead to the discovery of new compounds with enhanced therapeutic potential. The use of bioorthogonal ncAAs also opens up possibilities for creating probes for biological studies and developing novel drug delivery systems.

References

Application Notes: Thiocillin I in Bacterial Protein Synthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a member of the thiazolyl peptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2][3] First isolated from Bacillus badius, it is one of over 50 related bactericidal compounds that potently inhibit bacterial protein synthesis.[1][4] this compound and its analogs, such as Micrococcin P1, are characterized by a 26-membered macrocyclic structure containing multiple thiazole rings and a central pyridine core. This rigid structure is crucial for its high-affinity binding to the bacterial ribosome. Primarily active against Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), this compound serves as a valuable tool for studying the mechanisms of bacterial translation and developing novel antibacterial agents.

Mechanism of Action

This compound exerts its bactericidal effect by targeting the bacterial ribosome and inhibiting the elongation phase of protein synthesis.

  • Binding to the 50S Ribosomal Subunit : this compound binds to a specific cleft on the large 50S ribosomal subunit. This binding site is located at the interface of ribosomal protein L11 and helices 43 and 44 of the 23S rRNA. This region is known as the GTPase Associated Center (GAC), a critical hub for the function of translational GTPase factors.

  • Inhibition of Elongation Factor G (EF-G) : The binding of this compound to the GAC physically obstructs the productive binding of Elongation Factor G (EF-G). EF-G is a key protein factor that catalyzes the translocation of tRNAs and mRNA through the ribosome after peptide bond formation. By preventing EF-G from carrying out its function, this compound effectively stalls the ribosome, halting the elongation of the polypeptide chain. The mechanism involves abrogating the stable binding of EF-G to the 70S ribosome, which in turn inhibits its ribosome-dependent GTPase activity.

Thiocillin_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Thiocillin This compound L11_rRNA L11 Protein / 23S rRNA (GTPase Associated Center) Thiocillin->L11_rRNA Binds to Inhibition Inhibition EFG Elongation Factor G (EF-G) L11_rRNA->EFG Blocks Binding Translocation Translocation EFG->Translocation Catalyzes Protein_Synthesis Protein Synthesis Elongation Translocation->Protein_Synthesis Enables Inhibition->EFG Prevents Function Inhibition->Protein_Synthesis Halts

Caption: Mechanism of this compound Action.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

This table summarizes the MIC values of this compound against various Gram-positive bacterial strains, demonstrating its potent antibacterial activity.

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus ATCC 292132
Staphylococcus aureus 19741492
Enterococcus faecalis 16746210.5
Bacillus subtilis ATCC 66334
Streptococcus pyogenes 17442640.5

Applications in Research

This compound is a specific and potent inhibitor, making it an excellent molecular probe for a variety of applications in the study of bacterial protein synthesis.

  • Probing Ribosome Dynamics: Used to arrest ribosomes at the elongation stage, allowing for detailed biochemical and structural studies of pre-translocation ribosomal complexes.

  • Mechanism of Action Studies: Serves as a reference compound for characterizing the mechanism of novel antibiotics that target the 50S ribosomal subunit or translation elongation factors.

  • Ribosome Profiling and Toeprinting Assays: By stalling translating ribosomes, this compound can be used in techniques like toeprinting to precisely map the location of the ribosome on an mRNA transcript, providing insights into translational control and antibiotic action.

  • Resistance Studies: Essential for investigating mechanisms of resistance to thiopeptide antibiotics, which commonly involve mutations in the ribosomal protein L11 (encoded by the rplK gene).

Experimental Protocols

Protocol 1: In Vitro Bacterial Translation Inhibition Assay

This protocol describes how to assess the inhibitory activity of this compound using a commercially available E. coli-based cell-free protein synthesis system.

1. Materials:

  • PURExpress® In Vitro Protein Synthesis Kit (or equivalent)
  • Control DNA template (e.g., pET-based plasmid encoding a reporter protein like GFP)
  • This compound (dissolved in DMSO)
  • Nuclease-free water
  • DMSO (vehicle control)

2. Procedure:

  • Thaw the PURExpress® Solution A and Solution B on ice.
  • Prepare serial dilutions of this compound in DMSO. A typical final concentration range to test would be 0.1 µM to 50 µM.
  • For each reaction, combine the following components in a nuclease-free microcentrifuge tube on ice:
  • Solution A: 4 µL
  • Solution B: 3 µL
  • Control DNA Template (50 ng/µL): 1 µL
  • This compound dilution (or DMSO vehicle): 1 µL
  • Nuclease-free water: 1 µL
  • Total Volume: 10 µL
  • Mix the components gently by pipetting.
  • Incubate the reactions at 37°C for 2 hours.
  • Stop the reactions by placing them on ice.
  • Analyze the protein synthesis product by SDS-PAGE followed by Coomassie staining or Western blot for the specific reporter protein.

3. Expected Results:

  • The vehicle control (DMSO) should show a strong band corresponding to the synthesized protein.
  • Increasing concentrations of this compound should result in a dose-dependent decrease in the intensity of the protein band, indicating inhibition of translation.

InVitro_Translation_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Reagents Thaw Reagents (PURExpress A+B) Mix Combine Reagents: - Solution A+B - DNA Template - this compound / DMSO Reagents->Mix Thiocillin_Dilutions Prepare this compound Serial Dilutions Thiocillin_Dilutions->Mix Incubation Incubate at 37°C for 2 hours Mix->Incubation SDS_PAGE SDS-PAGE Visualize Visualize Protein (Coomassie/Western) SDS_PAGE->Visualize Quantify Quantify Inhibition Visualize->Quantify Incubation->SDS_PAGE

Caption: Workflow for In Vitro Translation Assay.
Protocol 2: Toeprinting Assay to Map Ribosome Stalling

This protocol outlines a primer extension inhibition (toeprinting) assay to identify the specific mRNA codon where the ribosome is stalled by this compound.

1. Materials:

  • In vitro coupled transcription-translation system (e.g., PURExpress®)
  • Linear DNA template containing a promoter (e.g., T7) and a gene of interest
  • 5'-radiolabeled DNA primer complementary to a region downstream of the start codon
  • This compound (dissolved in DMSO)
  • Thiostrepton (positive control for initiation stall, dissolved in DMSO)
  • Reverse transcriptase (e.g., SuperScript III)
  • dNTP mix
  • DTT
  • RNase inhibitor
  • Sequencing ladder preparation kit (or corresponding ddNTPs)
  • Denaturing polyacrylamide gel electrophoresis (PAGE) supplies

2. Procedure:

  • Transcription-Translation Reaction:
  • Set up a transcription-translation reaction as described in Protocol 1, but using the linear DNA template.
  • Include separate reactions with: a) DMSO (negative control), b) a stalling concentration of this compound, and c) Thiostrepton (e.g., 50 µM) as a control for a stall at the initiation codon.
  • Incubate at 37°C for 20-30 minutes to allow for ribosome complex formation and stalling.
  • Primer Annealing:
  • Add the 5'-radiolabeled primer to each reaction tube.
  • Incubate at a suitable temperature (e.g., 65°C for 2 minutes, then 37°C for 5 minutes) to anneal the primer to the mRNA within the ribosomal complex.
  • Reverse Transcription (Primer Extension):
  • Add a master mix containing reverse transcriptase buffer, dNTPs, DTT, and reverse transcriptase to each tube.
  • Incubate at 37°C for 15-20 minutes to allow primer extension. The reverse transcriptase will proceed until it is blocked by the stalled ribosome.
  • Analysis:
  • Terminate the reactions and purify the cDNA products.
  • Run the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same DNA template.
  • Visualize the gel using autoradiography or a phosphorimager.

3. Expected Results:

  • The negative control lane (DMSO) should show a major band corresponding to the full-length cDNA product.
  • The Thiostrepton lane should show a distinct band ("toeprint") approximately 15-16 nucleotides downstream of the A in the AUG start codon, indicating a ribosome stalled at initiation.
  • The this compound lane should show a new, specific toeprint band at a position downstream of the start codon, indicating the precise location where this compound stalls elongating ribosomes.

Toeprinting_Workflow Txn_Tln 1. Coupled Transcription/ Translation with: - No drug (Control) - this compound - Thiostrepton (Control) Anneal 2. Anneal 5'-Radiolabeled Primer to mRNA Txn_Tln->Anneal RT 3. Primer Extension with Reverse Transcriptase Anneal->RT Stop RT stops at the 3' edge of the stalled ribosome RT->Stop Analysis 4. Denaturing PAGE and Autoradiography Stop->Analysis Result 5. Identify 'Toeprint' Band Relative to Sequencing Ladder Analysis->Result

Caption: Workflow for Toeprinting Assay.

References

Methodologies for Assessing Thiocillin I Activity Against MRSA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to multiple antibiotics. Thiocillin I, a member of the thiopeptide class of antibiotics, has demonstrated potent activity against various Gram-positive bacteria, including MRSA. Thiopeptides typically function by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1] This document provides detailed methodologies for assessing the in vitro and in vivo activity of this compound against MRSA, enabling researchers to evaluate its potential as a therapeutic agent.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Thio-peptides against MRSA Strains
Thio-peptide CompoundMRSA StrainMIC (µg/mL)Reference
NosiheptideUSA300 TCH1516≤ 0.25[2]
NosiheptideClinical Isolates≤ 0.25[2]
TeicoplaninClinical Isolates (MIC50)1.5[3]
TeicoplaninClinical Isolates (MIC90)2[3]
VancomycinClinical Isolates (MIC50)1.5
VancomycinClinical Isolates (MIC90)2
DaptomycinClinical Isolates (MIC50)0.094
DaptomycinClinical Isolates (MIC90)0.125
LinezolidClinical IsolatesAll susceptible

Note: Data for this compound against specific clinical MRSA isolates is limited in the public domain. The provided data for other thiopeptides and common anti-MRSA antibiotics can serve as a benchmark for comparison.

Table 2: Time-Kill Kinetics of Thio-peptides against MRSA
Thio-peptideMRSA StrainConcentration (x MIC)Time (hours)Log10 Reduction in CFU/mLReference
NosiheptideUSA300 TCH151610X6~2.0
NosiheptideUSA300 TCH151620X6~2.0
Cyclic Peptide-14ATCC 433002X24Complete Kill
Cyclic Peptide-14ATCC 433004X8Complete Kill
Cyclic Peptide-14ATCC 433008X4Complete Kill

Note: This table presents representative data for other thiopeptide-like molecules, illustrating the expected outcomes of a time-kill assay. Similar studies should be conducted for this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of MRSA.

Materials:

  • MRSA isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of this compound:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared MRSA inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare MRSA Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 37°C (18-24h) C->D E Read Results Visually or with Plate Reader D->E F Determine MIC E->F

Workflow for MIC Determination.
Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound against MRSA over time.

Materials:

  • MRSA inoculum prepared as in the MIC protocol

  • CAMHB

  • This compound at various concentrations (e.g., 1x, 4x, 16x MIC)

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline for serial dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare tubes with CAMHB containing this compound at the desired concentrations.

  • Inoculate each tube with the MRSA suspension to a final density of approximately 5 x 10⁵ CFU/mL. Include a growth control without the antibiotic.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial tenfold dilutions of the aliquots in sterile saline.

  • Plate a known volume of each dilution onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log10 CFU/mL against time to generate a time-kill curve.

Time_Kill_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_result Result A Prepare MRSA Culture and This compound Concentrations B Inoculate Culture Tubes A->B C Incubate at 37°C with Shaking B->C D Collect Aliquots at Time Intervals C->D E Perform Serial Dilutions and Plate D->E F Incubate Plates and Count Colonies (CFU) E->F G Plot Time-Kill Curve F->G

Workflow for Time-Kill Assay.
Biofilm Disruption Assay

This protocol assesses the ability of this compound to disrupt pre-formed MRSA biofilms using the crystal violet staining method.

Materials:

  • MRSA isolate

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom tissue culture plates

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Grow an overnight culture of MRSA in TSB.

    • Dilute the culture 1:100 in TSB with 1% glucose.

    • Add 200 µL of the diluted culture to the wells of a 96-well plate.

    • Incubate statically at 37°C for 24-48 hours to allow biofilm formation.

  • Treatment:

    • Gently remove the planktonic bacteria from the wells by aspiration.

    • Wash the wells twice with sterile PBS.

    • Add 200 µL of fresh media containing various concentrations of this compound to the wells. Include a control with no antibiotic.

    • Incubate at 37°C for 24 hours.

  • Staining and Quantification:

    • Remove the medium and wash the wells twice with PBS.

    • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 10-15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water.

    • Dry the plate.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

    • Measure the absorbance at 570-595 nm using a microplate reader.

    • The reduction in absorbance in treated wells compared to the control indicates biofilm disruption.

Biofilm_Disruption_Workflow A Grow MRSA Biofilm in 96-well Plate (24-48h) B Wash to Remove Planktonic Bacteria A->B C Treat with this compound (24h) B->C D Wash Wells C->D E Stain with 0.1% Crystal Violet D->E F Wash and Dry E->F G Solubilize Stain F->G H Measure Absorbance G->H I Quantify Biofilm Disruption H->I

Workflow for Biofilm Disruption Assay.
In Vivo Efficacy: Murine Skin Infection Model

This model evaluates the in vivo efficacy of topically or systemically administered this compound in treating MRSA skin infections.

Materials:

  • 6-8 week old BALB/c or SKH1 mice

  • MRSA strain (e.g., USA300)

  • Anesthetic

  • Electric shaver and depilatory cream

  • Surgical tape

  • This compound formulation (topical or injectable)

  • Sterile PBS

  • Surgical tools (scalpel or biopsy punch)

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Acclimatization and Hair Removal:

    • Acclimatize mice for at least 7 days.

    • Anesthetize the mice and remove the hair from the dorsal side.

  • Skin Abrasion/Infection:

    • Create a superficial wound using methods like tape-stripping or a dermal abrasion tool.

    • Apply a known quantity of MRSA (e.g., 10⁷ CFU in 5-10 µL) to the abraded area.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound.

    • For topical application, apply a specified amount of the formulation to the infected area.

    • For systemic administration, inject the compound via the appropriate route (e.g., intraperitoneal, intravenous).

    • Include a vehicle control group.

  • Assessment:

    • Monitor the lesion size daily.

    • At the end of the study period (e.g., 3-7 days), euthanize the mice.

    • Excise the infected skin tissue.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions and plate on agar to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis:

    • Compare the bacterial load and lesion size between the treated and control groups to determine the efficacy of this compound.

Mechanism of Action Visualization

This compound, like other thiopeptides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Specifically, it interacts with the L11 protein and the 23S rRNA, which interferes with the function of elongation factor G (EF-G) and prevents the translocation of tRNA, ultimately halting protein elongation.

Mechanism_of_Action cluster_inhibition Inhibition by this compound ribosome 30S Subunit 50S Subunit thiocillin This compound binding_site Binds to L11 Protein & 23S rRNA thiocillin->binding_site targets efg_block Blocks EF-G Function binding_site->efg_block translocation_block Prevents tRNA Translocation efg_block->translocation_block protein_synthesis_halt Protein Synthesis Inhibited translocation_block->protein_synthesis_halt protein_synthesis_halt->ribosome:f1

Mechanism of Action of this compound.

References

Application Notes and Protocols for Testing Thiocillin I Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria is a critical global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapies to enhance antimicrobial efficacy and overcome resistance. Thiocillin I is a thiopeptide antibiotic that inhibits bacterial protein synthesis.[1][2][3] Thiopeptides are known for their potent activity against Gram-positive bacteria.[1][2] This document provides detailed protocols for investigating the synergistic potential of this compound with other classes of antibiotics.

The primary methods for assessing antibiotic synergy are the checkerboard microdilution assay, the time-kill curve analysis, and the E-test method. These techniques allow for the quantitative determination of synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.

Potential Synergistic Partners for this compound

Based on the mechanisms of action of different antibiotic classes, potential candidates for synergistic combinations with this compound include:

  • Rifampicin: As demonstrated with the thiopeptide micrococcin P1, combination with rifampicin can lead to a significant synergistic effect.

  • Aminoglycosides (e.g., gentamicin, amikacin): Antibiotics that inhibit cell wall synthesis can increase the permeability of the bacterial cell wall, potentially facilitating the entry of other antibiotics like this compound to their intracellular targets.

  • β-lactams (e.g., penicillins, cephalosporins): Similar to aminoglycosides, the disruption of cell wall synthesis by β-lactams may enhance the uptake and efficacy of this compound.

  • Fluoroquinolones (e.g., ciprofloxacin, levofloxacin): Combining a protein synthesis inhibitor with an inhibitor of DNA replication offers a multi-targeted approach that can be synergistic.

  • Iron Chelators (e.g., deferasirox): Some thiopeptides, like thiostrepton, utilize siderophore receptors to enter Gram-negative bacteria, and their activity can be enhanced in the presence of iron chelators.

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.

Materials:

  • This compound (potency-adjusted powder)

  • Second antibiotic of interest (potency-adjusted powder)

  • Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, create serial twofold dilutions of this compound horizontally (e.g., columns 1-10) in CAMHB.

    • Similarly, prepare serial twofold dilutions of the second antibiotic vertically (e.g., rows A-G) in CAMHB.

    • Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).

    • Row H should contain only the dilutions of this compound to determine its MIC.

    • Well H12 will serve as the growth control, containing only broth and inoculum.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well. Add the prepared inoculum to all wells.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

Data Presentation: Checkerboard Assay Results

CombinationTest OrganismThis compound MIC (µg/mL)Partner Antibiotic MIC (µg/mL)FIC IndexInterpretation
This compound + RifampicinS. aureus
This compound + GentamicinS. aureus
This compound + Penicillin GS. aureus
This compound + CiprofloxacinE. coli
This compound + DeferasiroxP. aeruginosa

Calculation of the Fractional Inhibitory Concentration (FIC) Index:

The FIC index is calculated to quantify the interaction between the two antibiotics.

FIC Index = FIC of this compound + FIC of Partner Antibiotic

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

Interpretation of the FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Antibiotic Stock Solutions prep_dilutions Prepare Serial Dilutions in 96-well Plate prep_stock->prep_dilutions inoculate Inoculate Plate prep_dilutions->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results calc_fic->interpret

Checkerboard Assay Workflow
Time-Kill Curve Assay

Time-kill assays provide information on the rate of bacterial killing by an antibiotic combination over time.

Materials:

  • This compound and partner antibiotic

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilutions and plating (e.g., agar plates, spreader)

  • Colony counter

Procedure:

  • Inoculum Preparation: Grow the test organism in CAMHB to the mid-logarithmic phase. Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: Prepare culture tubes with:

    • Growth control (no antibiotic)

    • This compound alone (at a relevant concentration, e.g., 0.5 x MIC)

    • Partner antibiotic alone (at a relevant concentration, e.g., 0.5 x MIC)

    • This compound + partner antibiotic (at the same concentrations as above)

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected samples and plate them onto appropriate agar plates. Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

Data Presentation: Time-Kill Assay Results

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (this compound alone)Log10 CFU/mL (Partner Antibiotic alone)Log10 CFU/mL (Combination)
0
2
4
6
8
24

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Time_Kill_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis prep_inoculum Prepare Log-Phase Bacterial Inoculum prep_tubes Prepare Culture Tubes with Antibiotic Combinations prep_inoculum->prep_tubes incubate Incubate with Shaking prep_tubes->incubate sample Collect Samples at Time Intervals incubate->sample 0, 2, 4, 6, 8, 24h plate Perform Serial Dilutions and Plate sample->plate count_colonies Incubate Plates and Count Colonies (CFU/mL) plate->count_colonies plot_curves Plot Log10 CFU/mL vs. Time count_colonies->plot_curves interpret Interpret Synergy plot_curves->interpret

Time-Kill Assay Workflow
E-test (Epsilometer Test) Method

The E-test is a gradient diffusion method that can also be used to assess antibiotic synergy.

Materials:

  • This compound and partner antibiotic E-test strips

  • Mueller-Hinton agar (MHA) plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculation: Prepare a bacterial lawn on an MHA plate by evenly swabbing a bacterial suspension equivalent to a 0.5 McFarland standard.

  • E-strip Application:

    • Method 1 (Cross-formation): Place an E-test strip of this compound on the agar. Then, place an E-test strip of the partner antibiotic at a 90-degree angle, with the intersection point at the respective MIC values of each drug when tested alone.

    • Method 2 (Overlay): Place the first E-test strip and incubate for 1 hour at room temperature. Remove the strip and place the second strip directly over the imprint of the first.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: Read the MIC value where the ellipse of inhibition intersects the E-test strip.

Data Presentation: E-test Synergy Results

CombinationTest OrganismThis compound MIC (alone)Partner Antibiotic MIC (alone)This compound MIC (in combination)Partner Antibiotic MIC (in combination)FIC IndexInterpretation
This compound + RifampicinS. aureus
This compound + GentamicinS. aureus

Calculation and Interpretation of FIC Index: The FIC index is calculated and interpreted using the same formulas and criteria as the checkerboard assay.

Etest_Synergy_Workflow cluster_prep Preparation cluster_application E-strip Application cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_plate Inoculate MHA Plate (Bacterial Lawn) prep_inoculum->prep_plate apply_strip1 Apply this compound E-test Strip prep_plate->apply_strip1 apply_strip2 Apply Partner Antibiotic E-test Strip apply_strip1->apply_strip2 e.g., Cross-formation incubate Incubate Plate (35-37°C, 18-24h) apply_strip2->incubate read_mic Read MICs from Intersection of Ellipses incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

E-test Synergy Workflow

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's synergistic potential with other antibiotics. The checkerboard assay offers a robust method for initial screening of multiple combinations, while the time-kill curve assay provides valuable kinetic information. The E-test method presents a simpler, less labor-intensive alternative for synergy testing. Rigorous and standardized execution of these protocols will yield reliable data to guide the development of novel and effective antibiotic combination therapies.

References

Troubleshooting & Optimization

Technical Support Center: Thiocillin I for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thiocillin I in in vitro experiments. Addressing common challenges related to its solubility, this resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and accurate execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a thiopeptide antibiotic that exhibits potent activity against a range of Gram-positive bacteria.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit, thereby interfering with the function of elongation factors and preventing the translocation of tRNA, which ultimately halts peptide chain elongation.

Q2: What are the recommended solvents for dissolving this compound?

Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions. The recommended solvents for creating stock solutions are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.

Q3: What is the achievable concentration of this compound in DMSO?

This compound can be dissolved in DMSO at concentrations ranging from 1 mg/mL to 20 mg/mL.[2] It is advisable to start with a lower concentration and gently warm the solution or sonicate to aid dissolution if necessary.

Q4: What is the maximum recommended final concentration of DMSO in my in vitro assay?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. Generally, a final DMSO concentration of less than 0.5% is recommended, with 0.1% or lower being ideal for most cell lines. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific experimental system.

Q5: My this compound precipitates when I add it to my aqueous culture medium. What should I do?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to prevent and resolve this issue.

Solubility and Stock Solution Preparation

Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.

Recommended Solvents and Concentration
SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO) 1 - 20 mg/mL[2]High-purity, anhydrous DMSO is recommended.
Dimethylformamide (DMF) SolubleUse high-purity, anhydrous DMF.
Ethanol SolubleUse absolute ethanol.
Methanol SolubleUse anhydrous methanol.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 1160.37 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 1.16 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 100 µL of anhydrous, sterile DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C in a water bath or briefly sonicate to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Properly stored, the DMSO stock solution should be stable for at least one month at -20°C or up to six months at -80°C.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro experiments.

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution in aqueous media Localized high concentration: Adding the concentrated DMSO stock directly to the aqueous medium can cause the compound to crash out of solution. Thermal shock: Adding a room temperature stock solution to cold media can induce precipitation. High final concentration: The desired final concentration may exceed the solubility limit of this compound in the aqueous medium.Use a serial dilution method: First, dilute the high-concentration stock into a smaller volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of the culture medium. Pre-warm your media: Ensure your cell culture medium is at 37°C before adding the this compound solution. Add dropwise while swirling: Add the this compound solution slowly to the vortex of the swirling medium to ensure rapid and even dispersion. Determine the solubility limit: Perform a solubility test in your specific medium to find the maximum achievable concentration without precipitation.
Inconsistent experimental results Inaccurate stock concentration: Incomplete dissolution or degradation of this compound in the stock solution. Precipitation in the assay: The compound may be precipitating over the course of the experiment.Ensure complete dissolution of the stock: Visually inspect the stock solution to ensure no particulate matter is present. Minimize freeze-thaw cycles: Aliquot stock solutions to be used for single experiments. Visually inspect assay plates: Before reading the results, check the wells under a microscope for any signs of precipitation.
Vehicle control shows cellular toxicity High final DMSO concentration: The concentration of DMSO in the final assay volume is too high for the specific cell line being used.Reduce the final DMSO concentration: Aim for a final concentration of ≤ 0.1%. This may require preparing a lower concentration stock solution. Perform a DMSO toxicity curve: Determine the maximum tolerable DMSO concentration for your cell line in a preliminary experiment.

Experimental Workflow & Signaling Pathway Diagrams

Visualizing the experimental process and the underlying biological mechanisms can aid in experimental design and data interpretation.

G cluster_prep Stock Solution Preparation cluster_assay Broth Microdilution MIC Assay weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store serial_dilute Perform Serial Dilution of this compound in 96-well Plate store->serial_dilute prepare_media Prepare Bacterial Culture and Media prepare_media->serial_dilute inoculate Inoculate with Bacterial Suspension serial_dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Measure Optical Density (OD) or Visualize Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic

Figure 1. Experimental workflow for preparing this compound and performing a Minimum Inhibitory Concentration (MIC) assay.

G cluster_ribosome Bacterial Ribosome ribosome_50s 50S Subunit inhibition Inhibition ribosome_50s->inhibition ribosome_30s 30S Subunit thiocillin This compound thiocillin->ribosome_50s Binds to elongation_factors Elongation Factors (e.g., EF-G) protein_synthesis Protein Synthesis elongation_factors->protein_synthesis Required for cell_death Bacterial Cell Death protein_synthesis->cell_death Essential for viability inhibition2 Inhibition protein_synthesis->inhibition2 inhibition->elongation_factors inhibition2->protein_synthesis

Figure 2. Simplified signaling pathway of this compound's mechanism of action, leading to the inhibition of bacterial protein synthesis.

References

Overcoming Thiocillin I precipitation in aqueous cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Thiocillin I

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the use of this compound in aqueous cell culture media, particularly its tendency to precipitate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in cell culture media?

A1: this compound is a macrocyclic thiopeptide antibiotic, a class of natural products known for their potent activity against Gram-positive bacteria.[1][2] Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the ribosome.[3][4] Like many complex natural products, this compound is highly hydrophobic and has poor water solubility.[1] When a concentrated stock solution made in an organic solvent is diluted into the aqueous environment of cell culture media, the this compound molecules tend to aggregate and precipitate out of the solution, a process often called "crashing out."

Q2: What organic solvents are recommended for making a this compound stock solution?

A2: this compound is soluble in several organic solvents. For cell culture applications, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are most commonly used. Ethanol and methanol are also viable options. It is crucial to prepare a high-concentration stock solution to minimize the volume of organic solvent introduced into the cell culture.

Q3: What is the maximum recommended final concentration of an organic solvent like DMSO in my cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final concentration below 0.5%, with many protocols recommending 0.1% or less for sensitive cell lines or long-term incubation experiments.

Q4: My this compound precipitates immediately when I add the stock solution to my media. What is happening?

A4: This is a common issue with hydrophobic compounds. The organic solvent in your stock solution is miscible with the aqueous media, but the compound itself is not. When you add the stock, the solvent disperses rapidly, leaving the this compound molecules in an environment where they are no longer soluble, causing them to aggregate and form a visible precipitate. The key is to perform the dilution in a way that keeps the compound dispersed and below its solubility limit in the final medium.

Q5: Are there any known solubility limits for this compound or its analogs in aqueous solutions that I can use as a reference?

A5: Direct solubility data for this compound in cell culture media is limited. However, studies have noted solubility limitations as a key challenge. For instance, in one study, the highest concentration of this compound tested against P. aeruginosa was 12 µg/mL (approximately 10 µM), a limit imposed by its solubility. For the related compound Thiostrepton, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 mixture of DMF and PBS (pH 7.2), but this aqueous solution is not stable and should be used the same day. These figures suggest that working concentrations in the low micromolar range are more likely to be successful.

Troubleshooting Guide: Preventing and Managing this compound Precipitation

This guide provides solutions to specific problems you may encounter when working with this compound.

Issue 1: Immediate precipitation upon adding stock solution to media.
  • Potential Cause: The final concentration of this compound exceeds its solubility limit in the media, or the dilution technique is causing localized oversaturation.

  • Troubleshooting Steps:

    • Optimize the Dilution Technique: Do not add the stock solution directly to the bulk media. Instead, pre-warm the media to 37°C. While gently vortexing or swirling the media, add the stock solution drop-by-drop very slowly. This rapid dispersion can help prevent aggregation.

    • Lower the Final Concentration: Your target concentration may be too high. Try working with a lower concentration (e.g., ≤10 µM) to see if the precipitation issue resolves.

    • Increase the Stock Concentration: By using a more concentrated stock, you add a smaller volume of solvent, which can sometimes reduce the shock of dilution. Ensure your stock is fully dissolved before use.

    • Test Alternative Solvents: While DMSO is common, Thiostrepton (a related compound) has higher solubility in DMF (approx. 25 mg/mL) than in DMSO (approx. 2 mg/mL). Preparing your stock in DMF may allow for a more concentrated stock and better initial dissolution.

Issue 2: The culture medium becomes cloudy or shows precipitate after a period of incubation.
  • Potential Cause: The compound is not stable in the aqueous solution over time, or it is interacting with components in the serum (e.g., proteins).

  • Troubleshooting Steps:

    • Prepare Solutions Freshly: Always prepare the final working solution of this compound in media immediately before adding it to your cells. The stability of related compounds in aqueous solutions is known to be limited to less than a day.

    • Test in Serum-Free Media: To determine if serum components are causing the precipitation, prepare a solution of this compound in serum-free media and observe its stability over time at 37°C. If it remains clear, consider reducing the serum percentage or adapting cells to a lower serum concentration if your experimental design allows.

Issue 3: I require a higher concentration of this compound than is achievable with standard methods.
  • Potential Cause: The intrinsic properties of the molecule require advanced formulation strategies to increase its apparent solubility.

  • Troubleshooting Steps:

    • Use a Co-solvent System: Formulations containing co-solvents like polyethylene glycol (PEG 400) or glycerin can improve the solubility of hydrophobic compounds. These should be tested for cell toxicity at the final concentration.

    • Incorporate Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F127 can form micelles that encapsulate hydrophobic molecules, keeping them dispersed in the aqueous medium. Start with very low concentrations (e.g., 0.01% - 0.1%) and run appropriate vehicle controls.

    • Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate "guest" molecules like this compound, thereby increasing their solubility in water.

Data Presentation

Table 1: Solubility Characteristics of this compound and Related Thiopeptides

CompoundSolventSolubilitySource
This compound DMSO, DMF, Ethanol, MethanolSoluble
WaterPoor
Thiostrepton DMF~25 mg/mL
DMSO~2 mg/mL
Methanol, EthanolModerately Soluble
Aqueous BuffersSparingly Soluble
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation and Standard Dilution of this compound

  • Prepare Stock Solution:

    • Accurately weigh out this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, cell-culture grade DMSO or DMF to achieve a high-concentration stock (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution (Standard Dilution):

    • Thaw an aliquot of the this compound stock solution.

    • Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a sterile conical tube.

    • While gently vortexing the media at a medium speed, slowly add the required volume of the stock solution dropwise to the side of the tube, allowing it to mix in gradually.

    • For example, to make a 10 µM working solution from a 10 mM stock, you would add 10 µL of stock to 9.99 mL of media (a 1:1000 dilution).

    • Visually inspect the medium for any signs of precipitation against a dark background.

    • Use this freshly prepared working solution immediately for your experiment.

Visualizations

Workflow_Thiocillin_Preparation cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh This compound Powder dissolve 2. Dissolve in DMSO/DMF (e.g., 10 mM Stock) weigh->dissolve store 3. Aliquot & Store at -80°C dissolve->store warm_media 4. Warm Media to 37°C store->warm_media For Experiment add_stock 5. Add Stock Dropwise to Vortexing Media warm_media->add_stock use_now 6. Use Immediately in Experiment add_stock->use_now

Caption: Experimental workflow for preparing this compound solutions.

Troubleshooting_Precipitation start Precipitation Observed? node_technique Was stock added slowly to vortexing media? start->node_technique Yes sol_advanced CONSIDER: Advanced Formulation (Co-solvents, Surfactants) start->sol_advanced No, but need higher [C] node_concentration Is final concentration >10 µM? node_technique->node_concentration Yes sol_technique ACTION: Improve dilution technique. Add dropwise to vortex. node_technique->sol_technique No node_solvent Is final DMSO/DMF concentration >0.5%? node_concentration->node_solvent No sol_concentration ACTION: Lower the final concentration. Confirm solubility limit. node_concentration->sol_concentration Yes sol_solvent ACTION: Use a higher stock concentration to reduce solvent volume. node_solvent->sol_solvent Yes node_solvent->sol_advanced No

Caption: Troubleshooting decision tree for this compound precipitation.

Mechanism_of_Action thiocillin This compound ribosome Bacterial Ribosome (50S Subunit) thiocillin->ribosome Binds to translation Protein Synthesis (Translation) ribosome->translation Blocks inhibition Inhibition of Bacterial Growth translation->inhibition Leads to

Caption: Simplified mechanism of action for this compound.

References

Troubleshooting inconsistent results in Thiocillin I MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in Minimum Inhibitory Concentration (MIC) assays involving the thiopeptide antibiotic, Thiocillin I.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My MIC values for this compound are inconsistent between experiments. What are the most common causes?

A1: Inconsistent MIC results are a frequent challenge and can often be traced back to a few key experimental variables.[1] The most common factors include:

  • Inoculum Preparation: Variation in the density of the bacterial suspension is a primary source of fluctuating MICs.[1] An inoculum that is too dense can overwhelm the antibiotic and lead to artificially high MICs, while a diluted inoculum can cause falsely low readings.[1] It is critical to standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, and ensure the final concentration in the well is around 5 x 10⁵ CFU/mL.[1][2]

  • Media Composition: The type of media and batch-to-batch variability can significantly impact the activity of this compound. Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI) to ensure consistency, particularly with divalent cation concentrations (Ca²⁺, Mg²⁺) which can affect antibiotic activity.

  • This compound Preparation and Storage: Due to its poor water solubility, this compound requires dissolution in solvents like DMSO, methanol, or ethanol. Improper storage or errors in preparing stock solutions and subsequent serial dilutions can lead to degradation or inaccurate concentrations. Ensure the final solvent concentration in the assay is low (e.g., ≤1%) to avoid impacting bacterial growth.

Q2: Why are my this compound MIC values much higher than expected, or why do I see growth in all wells?

A2: This issue often points to a systematic loss of this compound activity or an overarching experimental error. Consider the following:

  • Compound Adsorption: Thiopeptides can stick to the surface of standard polystyrene labware. To prevent loss of active compound, use low-binding polypropylene 96-well plates and tubes for all dilutions and the final assay.

  • Inaccurate Stock Solution: Verify the purity and concentration of your this compound stock. When preparing the initial solution, account for the purity of the compound solid (e.g., if purity is 95%, adjust the weight accordingly).

  • Contamination: Check your sterility controls. Contamination of the media, buffers, or stock solutions with a resistant microorganism can lead to unexpected growth.

Q3: I am observing "skip wells," where there is growth in a well at a higher concentration but no growth in the subsequent well with a lower concentration. What causes this?

A3: Skip wells can be perplexing and are typically caused by one of three factors:

  • This compound Precipitation: Because of its low aqueous solubility, this compound may precipitate out of solution at higher concentrations in the CAMHB medium. This reduces the effective concentration of the antibiotic in that specific well, allowing bacteria to grow. Visually inspect the wells for any precipitate before and after incubation.

  • Pipetting Errors: Inaccurate pipetting during the serial dilution process is a common cause. An error in transferring the compound can lead to a well having a much lower concentration than intended. Ensure proper mixing at each dilution step.

  • Contamination: A single well can become contaminated with a resistant organism during plate preparation, leading to isolated growth.

Q4: How does the mechanism of action of this compound relate to the MIC assay?

A4: this compound is a thiopeptide antibiotic that inhibits bacterial growth by targeting protein synthesis. Specifically, it binds to the bacterial ribosome, preventing the elongation phase of translation. This bacteriostatic or bactericidal action is what prevents visible turbidity in the wells of an MIC assay at or above the minimum inhibitory concentration. Understanding this mechanism reinforces the importance of standardized incubation times (typically 16-20 hours) to allow for sufficient bacterial growth cycles to be inhibited.

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol outlines the standard broth microdilution method for determining the MIC of this compound.

1. Preparation of Materials:

  • This compound Stock Solution: Due to its poor water solubility, dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 1280 µg/mL). Store at -20°C.

  • Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Sterilize and cool to room temperature.

  • Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into 5 mL of CAMHB. c. Incubate at 35°C ± 2°C with shaking until the culture reaches the logarithmic growth phase, evidenced by a turbidity matching a 0.5 McFarland standard. d. Dilute this standardized suspension in fresh CAMHB to achieve a final working inoculum concentration of approximately 1 x 10⁶ CFU/mL. This will be further diluted 1:2 in the assay plate.

2. Assay Plate Preparation (96-Well Format):

  • a. Dispense 100 µL of CAMHB into all wells of a sterile, low-binding 96-well microtiter plate.

  • b. Add a calculated volume of the this compound stock solution to the first well of each row to achieve 2x the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, the first well should be 256 µg/mL).

  • c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • d. Continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.

  • e. Well 11 will serve as the Growth Control (no antibiotic).

  • f. Well 12 will serve as the Sterility Control (no bacteria).

3. Inoculation and Incubation:

  • a. Add 100 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

  • b. The final volume in each well is now 200 µL. This step dilutes the antibiotic and bacteria by half, achieving the target bacterial density of ~5 x 10⁵ CFU/mL.

  • c. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Reading and Interpreting Results:

  • a. After incubation, visually inspect the wells for turbidity. A plate reader can also be used to measure optical density (OD) at 600 nm.

  • b. The Sterility Control (well 12) should show no growth (clear).

  • c. The Growth Control (well 11) should show distinct turbidity.

  • d. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quantitative Data Summary

The following table summarizes reported MIC values for this compound against various Gram-positive bacterial strains. Note that values can differ slightly based on specific laboratory conditions and strains used.

Bacterial StrainReported MIC (µg/mL)Reference(s)
Staphylococcus aureus ATCC 292134
Staphylococcus aureus 19741492
Enterococcus faecalis 16746210.5
Bacillus subtilis ATCC 66334
Streptococcus pyogenes 17442640.5
Bacillus subtilis0.2 - 3.13
Bacillus anthracis0.2 - 3.13
Streptococcus pneumoniae0.2 - 3.13

Visualizations

Troubleshooting_Workflow start Inconsistent MIC Results Observed check_inoculum Verify Inoculum Standardization (0.5 McFarland, Final ~5x10^5 CFU/mL) start->check_inoculum check_compound Review this compound Preparation (Solvent, Dilutions, Storage) start->check_compound check_media Confirm Media (CAMHB, Lot #, pH) start->check_media check_labware Assess Labware (Low-binding plates?) start->check_labware inoculum_issue Inoculum Density Issue? check_inoculum->inoculum_issue compound_issue Solubility/Stability Issue? check_compound->compound_issue media_issue Media Variability? check_media->media_issue labware_issue Adsorption Issue? check_labware->labware_issue inoculum_issue->compound_issue No resolve_inoculum Re-standardize Inoculum Perform Colony Counts inoculum_issue->resolve_inoculum Yes compound_issue->media_issue No resolve_compound Prepare Fresh Stock Check for Precipitation compound_issue->resolve_compound Yes media_issue->labware_issue No resolve_media Use New Media Lot Validate with QC Strains media_issue->resolve_media Yes resolve_labware Switch to Polypropylene Low-Binding Plates labware_issue->resolve_labware Yes repeat_assay Repeat Assay with Controls resolve_inoculum->repeat_assay resolve_compound->repeat_assay resolve_media->repeat_assay resolve_labware->repeat_assay

Caption: A workflow for troubleshooting inconsistent MIC assay results.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Results prep_media Prepare CAMHB Media serial_dilute Perform 2-Fold Serial Dilution of this compound in 96-Well Plate prep_media->serial_dilute prep_stock Prepare this compound Stock in DMSO prep_stock->serial_dilute prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_results Read Results (Visual or OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: The experimental workflow for a broth microdilution MIC assay.

Mechanism_of_Action Thiocillin This compound Ribosome Bacterial Ribosome (70S) Thiocillin->Ribosome Binds to Protein_Synth Protein Synthesis (Translation) Ribosome->Protein_Synth Mediates Growth_Inhibition Inhibition of Bacterial Growth Protein_Synth->Growth_Inhibition Inhibition->Protein_Synth Blocks

References

Technical Support Center: Optimizing Thiocillin I Antibacterial Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiocillin I. Our goal is to help you optimize your antibacterial activity assays and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for a this compound antibacterial activity assay?

A1: For standard broth microdilution or agar diffusion assays with this compound, a general incubation time of 18-36 hours at 37°C is recommended for most common Gram-positive bacteria.[1] However, the optimal time can vary depending on the specific bacterial strain and its growth rate.

Q2: Can the incubation time for a this compound assay be shortened?

A2: While standard protocols often suggest 18-24 hours, studies on other antibiotics have shown that shorter incubation times (e.g., 10 hours) can be feasible and accurate for some bacteria.[2] Shortening the incubation time can provide faster results, but it's crucial to validate the shorter time against the standard incubation period to ensure that the minimum inhibitory concentration (MIC) values are not significantly affected. Shorter incubation may not allow for sufficient growth of slower-growing organisms, potentially leading to inaccurate results.

Q3: How does incubation time affect the MIC values of this compound?

A3: Prolonged incubation times can sometimes lead to an increase in the observed MIC of an antibiotic.[3] This can be due to factors like the degradation of the antibiotic in the culture medium or the development of resistance in the bacterial population over time.[3] For this compound, it is important to establish a consistent incubation time to ensure reproducible results.

Q4: What is the "inoculum effect," and how can it be minimized in this compound assays?

A4: The inoculum effect is the observation that the MIC of an antibiotic can increase with a higher initial bacterial concentration. To minimize this, it is critical to standardize the inoculum density for each experiment. For broth microdilution, a starting inoculum of 10^4 to 10^5 Colony Forming Units (CFU)/mL is a standard recommendation.[1]

Q5: Are there any specific considerations for the growth medium when testing this compound?

A5: While standard media like Mueller-Hinton Broth (MHB) are commonly used for antimicrobial susceptibility testing, the activity of some thiopeptide antibiotics can be influenced by the iron content of the medium. For certain bacteria, such as Pseudomonas aeruginosa, the uptake of this compound is linked to siderophore receptors, meaning iron-limiting conditions could potentially enhance its activity. For routine testing against Gram-positive bacteria, standard media are generally appropriate.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No bacterial growth in the positive control well. 1. Inoculum was not viable. 2. Incorrect growth medium was used. 3. Incubation temperature was incorrect.1. Use a fresh bacterial culture for the inoculum. 2. Verify that the correct medium was used and prepared properly. 3. Check and calibrate the incubator temperature.
Contamination in the negative control well. 1. Non-sterile medium or reagents. 2. Contamination during plate preparation.1. Autoclave all media and use sterile, filtered reagents. 2. Use aseptic techniques when preparing and handling microtiter plates.
Inconsistent MIC values between experiments. 1. Variation in inoculum density. 2. Different incubation times were used. 3. Inconsistent preparation of this compound dilutions.1. Standardize the inoculum to a consistent cell density (e.g., 0.5 McFarland standard). 2. Use a consistent incubation time for all experiments. 3. Prepare fresh serial dilutions of this compound for each experiment.
This compound appears to be inactive against susceptible strains. 1. This compound has degraded. 2. Poor solubility of this compound.1. Store this compound stock solutions at the recommended temperature and protected from light. Prepare fresh working solutions for each assay. 2. This compound has poor water solubility. Dissolve it in a suitable solvent like DMSO or methanol before preparing serial dilutions in the broth medium.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-positive bacterial strains. These values are typically determined using a standard incubation time of 18-24 hours.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus 19741492
Enterococcus faecalis 16746210.5
Bacillus subtilis ATCC 66334
Streptococcus pyogenes 17442640.5
Staphylococcus aureus ATCC 292132
Enterococcus faecalis ATCC 292120.5

Experimental Protocols

Broth Microdilution Assay for this compound MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay wells.

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay.

  • 96-Well Microtiter Plates: Use sterile, U-bottom 96-well plates.

2. Assay Procedure:

  • Add 100 µL of CAMHB to all wells of the 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).

3. Incubation:

  • Cover the plate and incubate at 37°C for 18-24 hours.

4. Reading the Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

experimental_workflow Experimental Workflow for MIC Determination prep_materials 1. Prepare Materials - this compound Stock - Bacterial Inoculum - Growth Medium serial_dilution 2. Perform Serial Dilutions of this compound in Microtiter Plate prep_materials->serial_dilution add_inoculum 3. Add Standardized Bacterial Inoculum serial_dilution->add_inoculum incubation 4. Incubate at 37°C for 18-24 hours add_inoculum->incubation read_results 5. Read MIC (Lowest concentration with no visible growth) incubation->read_results

Caption: Workflow for MIC determination.

troubleshooting_workflow Troubleshooting Inconsistent MIC Results start Inconsistent MIC Results check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum check_incubation Confirm Consistent Incubation Time and Temperature start->check_incubation check_reagents Check Reagent Preparation (Fresh this compound dilutions) start->check_reagents re_run_assay Re-run Assay with Standardized Parameters check_inoculum->re_run_assay check_incubation->re_run_assay check_reagents->re_run_assay consistent_results Consistent Results re_run_assay->consistent_results Yes further_investigation Further Investigation Needed re_run_assay->further_investigation No

Caption: Troubleshooting inconsistent results.

References

Managing Thiocillin I aggregation at high experimental concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiocillin I, focusing on the common challenge of aggregation at high experimental concentrations.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound aggregation in a question-and-answer format.

Question 1: My this compound precipitated out of my aqueous buffer during my experiment. How can I prevent this?

Answer:

This compound has poor water solubility, which is a common characteristic of thiopeptide antibiotics.[1][2] Precipitation is likely due to aggregation in an aqueous environment. To prevent this, consider the following strategies:

  • Use of Organic Solvents: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[2][3] Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer. One study reported dissolving thiopeptides in DMSO at concentrations from 1 mg/mL to 20 mg/mL without solubility issues.[4]

  • Work at Lower Concentrations: If your experimental design allows, working at lower concentrations of this compound can prevent aggregation. One study noted solubility limitations at concentrations as high as 12 µg/mL (10 µM) in their specific assay conditions.

Question 2: I need to work with a high concentration of this compound in a predominantly aqueous solution for my assay. What can I do to maintain its solubility?

Answer:

Maintaining high concentrations of this compound in aqueous solutions is challenging. Here are some advanced strategies:

  • Co-solvents: The inclusion of a small percentage of an organic co-solvent in your final aqueous solution can help maintain the solubility of hydrophobic compounds like this compound. After dissolving this compound in a minimal amount of 100% DMSO, you can dilute it into your aqueous buffer that already contains a small percentage (e.g., 1-5%) of DMSO.

  • Detergents: For some hydrophobic peptides, the addition of a non-ionic detergent can prevent aggregation. However, the compatibility of detergents with your specific experimental setup must be verified as they can interfere with biological assays.

  • Structural Analogs: Researchers are actively developing structural analogs of thiopeptides with improved aqueous solubility. If feasible for your research goals, consider exploring commercially available, more soluble derivatives of similar thiopeptides.

Question 3: My this compound solution appears cloudy, suggesting aggregation. Can I reverse this?

Answer:

Reversing aggregation can be difficult, but here are a few steps you can try:

  • Sonication: Gentle sonication can sometimes help to break up aggregates and redissolve the compound.

  • pH Adjustment: As mentioned earlier, shifting the pH away from the isoelectric point might help to redissolve precipitated this compound.

  • Addition of Organic Solvent: Adding a small amount of a compatible organic solvent like DMSO may help to resolubilize the aggregates.

It is important to note that once significant aggregation has occurred, it may not be possible to fully recover the monomeric, active form of the compound. Prevention is the most effective strategy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available data, 100% Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing concentrated stock solutions of this compound. Ethanol and methanol are also viable options.

Q2: How should I store my this compound, both in solid form and in solution?

A2:

  • Solid Form: For long-term storage, solid this compound should be kept at -20°C. It is stable for at least 4 years under these conditions.

  • In Solution: For stock solutions in organic solvents, it is recommended to store them in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles. The shelf life of peptides in solution is limited.

Q3: Is there any quantitative data on the solubility of this compound?

A3: Specific quantitative solubility data for this compound across a range of concentrations, pH values, and temperatures is not extensively reported in publicly available literature. The available information is largely qualitative, indicating poor water solubility and good solubility in organic solvents like DMSO, DMF, ethanol, and methanol.

Data and Protocols

Quantitative Data Summary

While extensive quantitative data for this compound is limited, the following table summarizes the available information.

ParameterValueSource(s)
Solubility Soluble in DMSO, DMF, ethanol, methanol. Poor water solubility.
Reported Solubilization No issues reported when dissolved in DMSO at 1-20 mg/mL.
Experimental Concentration Limit Solubility limitations noted at 12 µg/mL (10 µM) in a specific assay.
Long-term Storage (Solid) ≥ 4 years at -20°C
Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortexing: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but monitor for any signs of degradation.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes and store at -20°C or -80°C.

Protocol 2: Dilution into Aqueous Buffer

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Add the required volume of the stock solution to your pre-warmed (if applicable) aqueous experimental buffer. It is crucial to add the stock solution to the buffer while gently vortexing or mixing to ensure rapid and uniform dispersion, which minimizes the risk of local high concentrations that can lead to precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is compatible with your assay and does not exceed a level that could affect your results.

Visual Guides

experimental_workflow Experimental Workflow for Preparing this compound Solutions cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: Solid this compound weigh Equilibrate to RT & Weigh start->weigh dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute into Aqueous Buffer (with vortexing) thaw->dilute assay Use in Experiment dilute->assay

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting this compound Aggregation cluster_prevention Prevention Strategies cluster_mitigation Mitigation Strategies issue Issue: Precipitation/Aggregation use_dmso Use DMSO Stock issue->use_dmso Primary Solution adjust_ph Adjust Buffer pH issue->adjust_ph lower_conc Lower Concentration issue->lower_conc sonicate Sonication issue->sonicate If already aggregated add_cosolvent Add Co-solvent issue->add_cosolvent For high conc. use_detergent Use Detergent (with caution) issue->use_detergent For high conc.

Caption: Logic for troubleshooting this compound aggregation.

References

Stability of Thiocillin I in different experimental buffers and media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Thiocillin I in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound has poor solubility in water.[1] It is recommended to dissolve it in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or methanol before preparing aqueous solutions.[1]

Q2: How should I store this compound?

A2: For long-term storage, this compound solid should be kept at -20°C. Under these conditions, it is reported to be stable for at least four years.

Q3: Is there any known instability of this compound in solution?

A3: While specific degradation kinetics are not widely published, there is evidence to suggest that purified this compound in solution may be unstable. One report on its chemical synthesis noted that a purified sample had deteriorated over a period of time, preventing further analysis. This suggests that once in solution, this compound may have limited stability and should be used as fresh as possible.

Q4: What is the mechanism of action of this compound?

A4: this compound is a thiopeptide antibiotic that inhibits protein synthesis in bacteria.[2] It is known to be active against Gram-positive bacteria.[2] In some Gram-negative bacteria like Pseudomonas aeruginosa, it can be taken up through the ferrioxamine siderophore receptor, FoxA.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of antibacterial activity in my experiment. Degradation of this compound in aqueous buffer or media.Prepare fresh stock solutions of this compound in an appropriate organic solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Minimize the time the compound is in aqueous solution before use.
Precipitation of this compound in my aqueous buffer or media. Poor aqueous solubility.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed a level that causes precipitation. You may need to optimize the final concentration of this compound and the solvent.
Inconsistent experimental results. Inconsistent potency of this compound due to degradation.Prepare single-use aliquots of the stock solution to avoid variability from repeated handling of a single stock. If possible, perform a quick bioassay or analytical check (e.g., HPLC) on a new batch to confirm its activity.
Concern about pH effects on stability. Thiazole rings, present in this compound, can be unstable in weakly acidic conditions (pH 3-5).While the optimal pH for this compound stability is not documented, it is advisable to maintain a neutral pH (around 7) for your experimental buffer or media unless the experimental design requires otherwise. If you must work in a different pH range, consider performing a preliminary experiment to assess the stability of this compound under your specific conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile-filtered DMSO (or other suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Mixing: Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or lower.

Protocol 2: General Workflow for Assessing this compound Stability in a New Buffer

This protocol outlines a general method to determine the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation: Prepare the experimental buffer of interest and a stock solution of this compound in DMSO.

  • Incubation: Dilute the this compound stock solution into the experimental buffer to the final working concentration. Incubate the solution at the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution. Immediately freeze the aliquot at -80°C to stop any further degradation.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection (around 350 nm, as the trithiazolylpyridine core of thiocillins has a distinct absorbance at this wavelength).

  • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The percentage of this compound remaining can be calculated relative to the T=0 time point.

Visualizations

Thiocillin_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Solid this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw a Single Aliquot store->thaw For each experiment dilute Dilute in Experimental Buffer/Media thaw->dilute use Use Immediately in Experiment dilute->use

Recommended workflow for preparing and using this compound.

Thiocillin_MoA Thiocillin This compound FoxA FoxA Receptor (in some Gram-negative bacteria) Thiocillin->FoxA Uptake Ribosome Bacterial Ribosome Thiocillin->Ribosome Binding Thiocillin->Inhibition FoxA->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition->Protein_Synthesis

Simplified mechanism of action for this compound.

References

Best practices for storing and handling Thiocillin I to maintain potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Thiocillin I to maintain its potency. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. How should I store this compound upon receipt?

For long-term storage, this compound powder should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[2] For short-term storage, it can be kept at room temperature.[2]

2. What is the best solvent for reconstituting this compound?

This compound has poor solubility in water. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol. For most biological experiments, DMSO is a common choice for creating stock solutions.

3. How do I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For detailed instructions, please refer to the "Experimental Protocols" section below. Always use fresh DMSO for preparing serial dilutions.

4. How should I store the reconstituted this compound solution?

Stock solutions of this compound in DMSO should be stored at -20°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of potency.

5. Is this compound stable in solution?

While the solid form is stable for years at -20°C, the stability of this compound in solution is more limited. To ensure maximum potency, it is best to prepare fresh working solutions from a frozen stock on the day of the experiment. If you suspect a loss of activity, please refer to our troubleshooting guide.

Data Presentation

Table 1: Storage and Stability of this compound
FormStorage TemperatureStabilityShipping Condition
Powder-20°C≥ 4 yearsRoom Temperature
Stock Solution (in DMSO)-20°CAvoid repeated freeze-thaw cyclesN/A
Table 2: Solubility of this compound
SolventSolubilityReference
WaterPoor
Dimethyl sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
EthanolSoluble
MethanolSoluble
Table 3: Example Minimum Inhibitory Concentrations (MICs) of this compound
Bacterial StrainMIC (µg/mL)Reference
Bacillus subtilis ATCC 66334
Staphylococcus aureus 19741492
Streptococcus pyogenes 17442640.5
Enterococcus faecalis 16746210.5
Bacillus anthracis0.2-3.13
Streptococcus pneumoniae0.2-3.13

Experimental Protocols

Protocol 1: Reconstitution of this compound Powder

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 1160.4 g/mol )

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.16 mg of this compound.

  • Add the appropriate volume of anhydrous, sterile-filtered DMSO to the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Minimal Inhibitory Concentration (MIC) Assay

This protocol provides a general method for determining the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Bacterial culture in the logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the sterile broth medium in the wells of a 96-well plate. The final concentrations should typically range from a high concentration (e.g., 64 µg/mL) down to a low concentration (e.g., 0.06 µg/mL).

  • Include a positive control well (broth with bacteria, no this compound) and a negative control well (broth only).

  • Inoculate each well (except the negative control) with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Experimental Results

If you are experiencing a loss of this compound's antibacterial activity or inconsistent results, consider the following potential causes and solutions.

G start Start: Loss of Potency improper_storage Improper Storage? start->improper_storage repeated_freeze_thaw Repeated Freeze-Thaw Cycles of Stock? improper_storage->repeated_freeze_thaw No check_storage Verify powder stored at -20°C. Use a fresh vial if needed. improper_storage->check_storage Yes solution_age Working Solution Too Old? repeated_freeze_thaw->solution_age No new_aliquot Use a fresh aliquot of stock solution. repeated_freeze_thaw->new_aliquot Yes solvent_quality Solvent Quality Issue? solution_age->solvent_quality No prepare_fresh Prepare fresh working solutions daily. solution_age->prepare_fresh Yes use_new_solvent Use fresh, anhydrous, sterile-filtered DMSO. solvent_quality->use_new_solvent Yes end Potency Restored solvent_quality->end No (Contact Support) check_storage->end new_aliquot->end prepare_fresh->end use_new_solvent->end

Caption: Troubleshooting workflow for loss of this compound potency.

Issue 2: Precipitation of this compound in Aqueous Solution

Problem: When I dilute my this compound stock solution (in DMSO) into my aqueous experimental medium, a precipitate forms.

Cause: this compound has poor solubility in water. The final concentration of DMSO in your aqueous medium may not be sufficient to keep the this compound dissolved.

Solution:

  • Increase Final DMSO Concentration: Ensure that the final concentration of DMSO in your experimental setup is high enough to maintain solubility, but low enough to not affect your biological system. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Lower Final this compound Concentration: If possible, reduce the final concentration of this compound in your experiment.

  • Test Other Solvents: While DMSO is common, for certain applications, preparing the stock solution in ethanol or methanol might be an alternative. However, the compatibility of these solvents with your experimental system must be verified.

Visualizations

G cluster_powder Solid Form cluster_stock Stock Solution cluster_working Working Solution powder This compound Powder (Store at -20°C) reconstitute Reconstitute in DMSO (e.g., 10 mM) powder->reconstitute Step 1 aliquot Aliquot into single-use tubes (Store at -20°C) reconstitute->aliquot Step 2 dilute Dilute in culture medium (Prepare fresh daily) aliquot->dilute Step 3 experiment Perform Experiment dilute->experiment Step 4

Caption: Workflow for preparing this compound solutions for experiments.

References

Strategies to mitigate the poor bioavailability of Thiocillin I in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Thiocillin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its poor in vivo bioavailability. The strategies outlined below are based on established pharmaceutical development techniques for poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor bioavailability?

A1: The primary reason for the poor bioavailability of this compound is its low aqueous solubility.[1][2][3][4] Like many other thiopeptide antibiotics, its complex, lipophilic structure hinders its dissolution in gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.[5]

Q2: What are the main formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility and dissolution.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.

  • Nanotechnology-Based Approaches: Encapsulating the drug in nanoparticles can improve its solubility and delivery to target sites.

  • Prodrug Approach: Modifying the drug molecule to create a more soluble version that converts back to the active drug in vivo.

Q3: Are there any known successful examples of improving thiopeptide bioavailability?

A3: Yes, a notable example is LFF571, a semi-synthetic analog of the thiopeptide GE2270A. Novartis developed LFF571 to have improved aqueous solubility and stability, and it has been investigated in clinical trials for treating Clostridium difficile infections. This demonstrates that chemical modification can be a successful strategy.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound in Aqueous Media

If you are observing a low dissolution rate of your this compound compound during in vitro assays, consider the following strategies:

Strategy 1.1: Nanonization of this compound

Reducing the particle size to the nanometer range can significantly increase the surface area available for dissolution.

Experimental Protocol: High-Pressure Homogenization for Nanosuspension

  • Preparation of Suspension: Disperse 1% (w/v) this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188 or Tween 80) in deionized water.

  • Pre-homogenization: Stir the suspension at 2000 rpm for 30 minutes using a high-shear mixer.

  • High-Pressure Homogenization: Process the pre-homogenized suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.

  • Particle Size Analysis: Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is a mean particle size of < 500 nm with a PDI < 0.3.

  • Lyophilization (Optional): To obtain a solid powder, the nanosuspension can be lyophilized with a cryoprotectant (e.g., mannitol).

Expected Outcome Data (Hypothetical)

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Dissolution Rate (µg/mL/min)
Unprocessed this compound> 2000> 0.50.5
Nanosuspension2500.255.0
Strategy 1.2: pH Adjustment

The solubility of some compounds can be influenced by the pH of the medium.

Experimental Protocol: pH-Solubility Profile of this compound

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, and borate for pH 9-10).

  • Equilibrium Solubility: Add an excess amount of this compound to each buffer solution.

  • Incubation: Shake the samples at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.

  • Quantification: Centrifuge the samples, filter the supernatant, and determine the concentration of dissolved this compound using a validated HPLC method.

Expected Outcome Data (Hypothetical)

pHSolubility (µg/mL)
2.00.5
4.01.2
6.00.8
8.00.6
10.00.4

Note: Based on the results, the formulation can be buffered to the pH of maximum solubility.

Issue 2: Poor Permeability Across Caco-2 Cell Monolayers

If this compound shows low permeability in Caco-2 cell assays, which is a common model for intestinal absorption, the following approaches may help.

Strategy 2.1: Formulation as a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.

Experimental Protocol: Preparation and Characterization of this compound SEDDS

  • Component Selection: Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-solvents (e.g., Transcutol HP) for their ability to solubilize this compound.

  • Formulation: Prepare different ratios of the selected components and dissolve this compound in the mixture with gentle heating and stirring.

  • Emulsification Study: Add the prepared SEDDS formulation to water (1:100 ratio) and observe the emulsification process. The system should form a clear or slightly opalescent microemulsion.

  • Droplet Size Analysis: Measure the globule size of the resulting emulsion using DLS. The target is a droplet size of < 200 nm.

  • Caco-2 Permeability Study: Perform a standard Caco-2 permeability assay with the this compound-loaded SEDDS and compare the apparent permeability coefficient (Papp) to that of unformulated this compound.

Expected Outcome Data (Hypothetical)

FormulationDroplet Size (nm)Papp (x 10⁻⁶ cm/s)
This compound SolutionN/A0.1
This compound SEDDS1501.5
Issue 3: Rapid Metabolism or Efflux in vivo

If in vivo studies suggest rapid clearance of this compound, a prodrug strategy could be beneficial.

Strategy 3.1: Dipeptide Prodrug Approach

Conjugating this compound to a dipeptide can target the intestinal oligopeptide transporter (PepT1), potentially increasing its absorption and bypassing efflux pumps.

Experimental Protocol: Synthesis and Evaluation of a this compound-Dipeptide Prodrug

  • Synthesis: Chemically conjugate a dipeptide (e.g., Val-Ala) to a suitable functional group on the this compound molecule via a linker that is cleavable by intestinal enzymes.

  • Characterization: Confirm the structure of the synthesized prodrug using NMR and mass spectrometry.

  • Solubility and Stability: Determine the aqueous solubility of the prodrug and its stability in simulated gastric and intestinal fluids.

  • In Vitro Transport Study: Use Caco-2 cells to assess the transport of the prodrug and confirm its interaction with the PepT1 transporter (e.g., through competitive inhibition studies with a known PepT1 substrate).

  • In Vivo Pharmacokinetic Study: Administer the prodrug and parent this compound orally to an animal model (e.g., rats) and compare the plasma concentration-time profiles to determine the bioavailability.

Expected Outcome Data (Hypothetical)

CompoundAqueous Solubility (µg/mL)Caco-2 Papp (x 10⁻⁶ cm/s)Oral Bioavailability (%)
This compound< 10.1< 1
This compound-Dipeptide Prodrug502.515

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_evaluation Evaluation Problem Poor Bioavailability of this compound Nanonization Nanonization Problem->Nanonization SEDDS SEDDS Formulation Problem->SEDDS Prodrug Prodrug Synthesis Problem->Prodrug InVitro In Vitro Dissolution & Permeability Nanonization->InVitro SEDDS->InVitro Prodrug->InVitro InVivo In Vivo Pharmacokinetics InVitro->InVivo

Caption: Workflow for addressing this compound's poor bioavailability.

sedds_mechanism cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract SEDDS_Capsule SEDDS Capsule (this compound in Oil/Surfactant) GI_Fluid GI Fluid Contact SEDDS_Capsule->GI_Fluid Dispersion Microemulsion Microemulsion Formation (<200nm droplets) GI_Fluid->Microemulsion Self-Emulsification Absorption Enhanced Absorption (Increased Surface Area) Microemulsion->Absorption

Caption: Mechanism of SEDDS for enhancing this compound absorption.

pept1_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Prodrug This compound-Dipeptide Prodrug PepT1 PepT1 Transporter Prodrug->PepT1 Transport Cleavage Enzymatic Cleavage (Esterases) PepT1->Cleavage Thiocillin_I Active this compound Cleavage->Thiocillin_I Bloodstream To Bloodstream Thiocillin_I->Bloodstream

Caption: PepT1-mediated transport of a this compound prodrug.

References

How to select appropriate negative and positive controls for Thiocillin I experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Thiocillin I.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis. It specifically binds to the 50S ribosomal subunit, interfering with the function of elongation factor G (EF-G). This disruption prevents the translocation of tRNA from the A-site to the P-site of the ribosome, ultimately halting peptide chain elongation.[1][2]

Q2: What is the general spectrum of activity for this compound?

This compound is primarily active against Gram-positive bacteria, including clinically relevant strains like Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis.[3][4][5] It was historically considered inactive against Gram-negative bacteria due to the impermeability of their outer membrane. However, recent studies have shown that under iron-limiting conditions, this compound can be taken up by some Gram-negative bacteria, such as Pseudomonas aeruginosa, by hijacking siderophore receptors.

Troubleshooting Guide: Control Selection

Q3: How do I select an appropriate positive control for my this compound experiment?

A positive control should be a compound with a known and well-characterized mechanism of action that is expected to produce a positive result in your assay (e.g., inhibition of bacterial growth).

  • Recommended Positive Controls:

    • Thiostrepton: A structurally and mechanistically related thiopeptide antibiotic that also targets the 50S ribosomal subunit and inhibits protein synthesis.

    • Micrococcin P1: Another thiopeptide antibiotic that shares a similar mechanism of action with this compound.

    • Other Ribosome-Targeting Antibiotics: Depending on the specific research question, other antibiotics that inhibit protein synthesis through different mechanisms can also be used. Examples include:

      • Erythromycin: A macrolide that binds to the 50S ribosomal subunit and blocks the exit tunnel.

      • Chloramphenicol: Binds to the 50S ribosomal subunit and inhibits peptidyl transferase activity.

      • Tetracycline: Binds to the 30S ribosomal subunit and prevents the binding of aminoacyl-tRNA to the A-site.

Q4: What are suitable negative controls for this compound experiments?

Negative controls are crucial to ensure that the observed effects are due to this compound and not other factors.

  • Recommended Negative Controls:

    • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be tested alone to ensure it does not have any antimicrobial activity at the concentration used in the experiment.

    • Inactive Structural Analog: The T4V mutant of this compound has been shown to be inactive against Bacillus subtilis. If available, using such an analog is a highly specific negative control.

    • Resistant Bacterial Strain: The this compound-producing organism, Bacillus cereus ATCC 14579, is resistant to the antibiotic and can be used as a negative control strain. This strain is commercially available from culture collections like ATCC.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 292132
Staphylococcus aureus 19741492
Staphylococcus aureus 19741482
Methicillin-resistant Staphylococcus aureus (MRSA) COL< 0.03 - 0.1
Methicillin-resistant Staphylococcus aureus (MRSA) MW2< 0.03 - 0.1
Enterococcus faecalis 16746210.5
Enterococcus faecalis 16746140.5
Bacillus subtilis ATCC 66334
Bacillus subtilis 1680.2 - 0.9
Streptococcus pyogenes 17442640.5

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Positive and negative controls

  • Sterile saline or broth for dilution

  • Spectrophotometer

Procedure:

  • Prepare Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the second to last column. The last column will serve as a growth control (no antibiotic).

  • Inoculate Plate:

    • Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells (which should only contain MHB).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity).

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Filter paper disks (6 mm)

  • This compound solution of a known concentration

  • Positive and negative control disks

  • Forceps

Procedure:

  • Prepare Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Apply Disks:

    • Using sterile forceps, place a filter paper disk impregnated with a known amount of this compound onto the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.

    • Place positive and negative control disks on the same plate, ensuring they are sufficiently spaced to avoid overlapping zones of inhibition.

  • Incubation:

    • Invert the plate and incubate at 35-37°C for 16-20 hours.

  • Interpret Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound.

Visualizations

Thiocillin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Translocation tRNA Translocation (A-site to P-site) 50S_subunit->Translocation Inhibits mRNA mRNA Thiocillin_I This compound Thiocillin_I->50S_subunit Binds to EFG Elongation Factor G (EF-G) EFG->50S_subunit Attempts to bind Protein_Synthesis_Blocked Protein Synthesis Blocked Translocation->Protein_Synthesis_Blocked

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Assay_Choice Choose Assay Prepare_Inoculum->Assay_Choice Broth_Microdilution Broth Microdilution Assay_Choice->Broth_Microdilution MIC Disk_Diffusion Disk Diffusion Assay_Choice->Disk_Diffusion Susceptibility Serial_Dilution Prepare Serial Dilutions of this compound Broth_Microdilution->Serial_Dilution Inoculate_Plate_Agar Inoculate Agar Plate Disk_Diffusion->Inoculate_Plate_Agar Inoculate_Plate_Broth Inoculate 96-well Plate Serial_Dilution->Inoculate_Plate_Broth Incubate_Broth Incubate (16-20h, 37°C) Inoculate_Plate_Broth->Incubate_Broth Apply_Disks Apply this compound & Control Disks Inoculate_Plate_Agar->Apply_Disks Incubate_Agar Incubate (16-20h, 37°C) Apply_Disks->Incubate_Agar Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_Broth->Read_MIC Measure_Zones Measure Zones of Inhibition (mm) Incubate_Agar->Measure_Zones End End Read_MIC->End Measure_Zones->End

Caption: General experimental workflow for this compound.

References

Preventing degradation of Thiocillin I during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Thiocillin I. Below you will find troubleshooting advice and frequently asked questions to help prevent its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: For long-term storage, lyophilized this compound should be kept at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.

Q2: How should I dissolve this compound for my experiments?

A2: this compound has poor water solubility.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1] For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO or DMF and then dilute it with the aqueous buffer of choice.

Q3: How stable is this compound in solution?

Q4: What are the main factors that can cause this compound to degrade?

A4: Based on the general principles of peptide and thiopeptide stability, the primary factors that can lead to the degradation of this compound include:

  • pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of the peptide bonds and modifications.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Oxidation: The thioether and thiazole moieties in this compound may be susceptible to oxidation.

  • Light: Exposure to UV light can potentially lead to photodegradation.

  • Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is recommended to avoid repeated freezing and thawing, which can degrade peptides.

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses common issues encountered during experiments that may be related to the degradation of this compound.

Problem Potential Cause Recommended Solution
Loss of biological activity in my assay. Degradation of this compound in the experimental solution.Prepare fresh solutions of this compound for each experiment. If a stock solution must be used, ensure it has been stored properly and for a limited time. For aqueous-based assays, add the this compound solution to the assay medium as the final step.
Inconsistent results between experiments. Partial degradation of this compound due to variations in handling.Standardize your experimental protocol for handling this compound. This includes using the same solvent for dissolution, consistent storage of stock solutions (aliquoted at -20°C or -80°C), and minimizing the time the compound is in an aqueous solution at room temperature.
Precipitation of this compound in aqueous buffer. Poor solubility of this compound.First, dissolve this compound in a small volume of 100% DMSO or DMF. Then, slowly add this stock solution to the aqueous buffer while vortexing to ensure proper mixing and minimize precipitation. The final concentration of the organic solvent should be kept as low as possible to avoid affecting the biological system.
Suspected oxidative damage to this compound. Exposure to oxidizing agents or prolonged exposure to air.When preparing stock solutions in solvents like DMSO or DMF, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing and storing. Avoid using reagents that may contain peroxides or other oxidizing species.

Quantitative Data on Thiopeptide Stability

While specific quantitative stability data for this compound is limited, the following table summarizes stability information for the closely related thiopeptide antibiotic, thiostrepton, which can serve as a useful guide.

Compound Storage Condition Solvent Duration Stability Reference
Thiostrepton-20°CSolid (lyophilized)2 yearsStable
Thiostrepton-20°CDMSOUp to 1 weekStable
ThiostreptonNot RecommendedAqueous Solution> 1 dayUnstable

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under sterile conditions, add the required volume of 100% DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex gently until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solution for In Vitro Assays

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your assay medium.

  • Just before use, dilute the stock solution into the pre-warmed assay medium. It is crucial to add the this compound solution to the medium and not the other way around to prevent precipitation.

  • Mix thoroughly by gentle inversion or pipetting.

  • Use the working solution immediately in your experiment.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_assay Experimental Use storage Lyophilized this compound (-20°C) dissolve Dissolve in 100% DMSO/DMF storage->dissolve Equilibrate to RT aliquot Aliquot into single-use vials dissolve->aliquot store_stock Store aliquots (-20°C / -80°C) aliquot->store_stock thaw Thaw single aliquot store_stock->thaw Use one aliquot dilute Dilute into assay medium thaw->dilute assay Perform experiment immediately dilute->assay

Caption: Recommended workflow for handling this compound.

degradation_pathways cluster_factors Degradation Factors thiocillin This compound (Active) degraded Degradation Products (Inactive/Reduced Activity) thiocillin->degraded Degradation ph Extreme pH (Hydrolysis) temp High Temperature oxidation Oxidation light UV Light ph->degraded temp->degraded oxidation->degraded light->degraded

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Comparative Analysis of Thiocillin I and Micrococcin P1 Antibacterial Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in vitro efficacy of two prominent thiopeptide antibiotics against Gram-positive pathogens, supported by experimental data and detailed protocols.

This guide provides a detailed comparative analysis of the antibacterial activities of Thiocillin I and micrococcin P1, two closely related thiopeptide antibiotics. Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides known for their potent activity against a range of bacterial pathogens. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of this compound and micrococcin P1 has been evaluated against a panel of Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a key metric for this comparison. The following table summarizes the MIC values for both compounds as determined in a head-to-head study, providing a direct comparison of their potency.[1]

Bacterial StrainThis compound (μg/mL)Micrococcin P1 (μg/mL)
S. aureus RN422012
S. aureus MRSA USA30012
S. epidermidis RP62A0.51
S. pyogenes HSC50.51
E. faecalis V583 (VRE)24
E. faecium 1,231,410 (VRE)24
B. subtilis ATCC 66334>16

VRE: Vancomycin-Resistant Enterococcus

Overall, both this compound and micrococcin P1 demonstrate potent activity against a range of clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] this compound generally exhibits either comparable or slightly greater potency (2- to 4-fold) than micrococcin P1 against most of the tested strains.[1] A notable exception is their activity against B. subtilis ATCC 6633, where this compound shows moderate activity while micrococcin P1 is largely inactive at the tested concentrations.[1]

Mechanism of Action: Inhibition of Protein Synthesis

Both this compound and micrococcin P1 exert their antibacterial effect by inhibiting bacterial protein synthesis. Their mechanism of action involves binding to the bacterial ribosome, specifically to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This binding event is thought to interfere with the function of elongation factors, such as Elongation Factor G (EF-G), thereby halting the translocation step of protein synthesis and ultimately leading to bacterial growth inhibition.

MechanismOfAction cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit L11_23S L11-23S rRNA Complex EF_G Elongation Factor G (EF-G) L11_23S->EF_G Binding site for Thiopeptide This compound or Micrococcin P1 Thiopeptide->L11_23S Binds to Inhibition Inhibition Thiopeptide->Inhibition Leads to Protein_Synthesis Protein Synthesis EF_G->Protein_Synthesis Required for Inhibition->Protein_Synthesis MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of This compound & Micrococcin P1 B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC E->F

References

Thiocillin I vs. Thiostrepton: A Comparative Analysis of Mechanism and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular mechanisms and antibacterial potencies of two prominent thiopeptide antibiotics reveals distinct yet related modes of action against bacterial protein synthesis. While both Thiocillin I and thiostrepton target the bacterial ribosome, subtle structural differences translate to variations in their inhibitory profiles and efficacy.

This compound and thiostrepton are both members of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides known for their potent activity against Gram-positive bacteria.[1] Their primary mode of action is the inhibition of bacterial protein synthesis, a critical process for bacterial viability.[2] This shared target, however, belies a nuanced difference in their molecular interactions and overall effectiveness.

Dueling Mechanisms at the Ribosomal Core

The bacterial ribosome, specifically the 50S large subunit, is the battleground for both this compound and thiostrepton. Both antibiotics bind to a critical region of the 23S ribosomal RNA (rRNA) and the ribosomal protein L11, a key player in the recruitment of translation factors.[1][3] This binding event physically obstructs the function of essential elongation factors, namely Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), thereby halting the process of protein elongation.[4]

Thiostrepton's Multifaceted Attack: Thiostrepton has been extensively studied and is known to inhibit multiple steps in the translation process. It potently blocks the stable binding of both EF-G and EF-Tu to the ribosome. By preventing EF-G from binding, thiostrepton inhibits the translocation of tRNA and mRNA, a crucial step in moving the nascent polypeptide chain along the ribosome. Its interference with EF-Tu prevents the delivery of aminoacyl-tRNA to the ribosome's A-site, further crippling protein synthesis. Some studies suggest that thiostrepton does not completely block the initial binding or GTP hydrolysis by EF-G but rather inhibits the subsequent conformational changes and turnover of the factor from the ribosome.

This compound's Focused Inhibition: While also targeting the 50S ribosomal subunit, the precise inhibitory mechanism of this compound is understood to primarily involve the perturbation of EF-G binding and function. It is believed to dysregulate the interaction between ribosomal proteins L7 and L11, which is critical for the function of EF-G. The trithiazolylpyridine core of thiocillin forms a rigid recognition element for its binding site on the 50S subunit. While it is established that 26-membered macrocyclic thiopeptides like thiocillin inhibit EF-G, the detailed molecular dynamics of this inhibition and how it precisely differs from thiostrepton's multifaceted approach are still areas of active research.

Comparative Efficacy: A Look at the Numbers

The antibacterial efficacy of antibiotics is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. A direct, comprehensive comparison of MIC values for this compound and thiostrepton against a wide and identical panel of bacterial strains is not extensively available in the literature. However, data from various studies provide a strong indication of their respective potencies.

This compound has demonstrated potent activity against a range of Gram-positive bacteria. For instance, its MIC values have been reported to be 2 µg/mL against Staphylococcus aureus 1974149, 0.5 µg/mL against Enterococcus faecalis 1674621, 4 µg/mL against Bacillus subtilis ATCC 6633, and 0.5 µg/mL against Streptococcus pyogenes 1744264. Studies comparing this compound with the structurally similar micrococcin P1 have shown that they exhibit comparable potencies, with only a 2- to 4-fold difference in their MIC values against most tested bacterial isolates.

Thiostrepton is also highly effective against Gram-positive pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci. In some studies, thiostrepton has shown low-micromolar activity against Pseudomonas aeruginosa under iron-limiting conditions.

Bacterial StrainThis compound MIC (µg/mL)Thiostrepton MIC (µg/mL)
Staphylococcus aureus 19741492Not directly compared
Enterococcus faecalis 16746210.5Not directly compared
Bacillus subtilis ATCC 66334Not directly compared
Streptococcus pyogenes 17442640.5Not directly compared
Methicillin-resistant Staphylococcus aureus (MRSA) USA300Not directly compared<0.064
Neisseria gonorrhoeaeNot directly compared<1

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Thiostrepton against various bacterial strains. Data is compiled from multiple sources and a direct head-to-head comparison against the same strains is limited.

Experimental Cornerstones: Unraveling the Mechanisms

The elucidation of the mechanisms of action for both this compound and thiostrepton relies on a set of key experimental protocols.

Ribosome Binding Assay

This assay is fundamental to determining the affinity and binding site of an antibiotic on the ribosome.

Principle: Radiolabeled antibiotic is incubated with purified ribosomes or ribosomal subunits. The mixture is then passed through a nitrocellulose filter, which retains the ribosome-antibiotic complexes but allows the unbound antibiotic to pass through. The amount of radioactivity retained on the filter is proportional to the amount of bound antibiotic.

Detailed Protocol (for Thiostrepton):

  • Preparation of Ribosomes: 70S ribosomes are purified from a suitable bacterial strain (e.g., E. coli MRE 600) through sucrose gradient centrifugation.

  • Radiolabeling of Antibiotic: Thiostrepton can be radiolabeled with isotopes like ³⁵S.

  • Binding Reaction: A fixed concentration of purified 70S ribosomes is incubated with varying concentrations of radiolabeled thiostrepton in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol) at 37°C for a specified time (e.g., 10 minutes).

  • Filtration: The reaction mixture is rapidly filtered through a nitrocellulose membrane filter under vacuum.

  • Washing: The filter is washed with cold binding buffer to remove any non-specifically bound antibiotic.

  • Quantification: The radioactivity retained on the dried filter is measured using a scintillation counter.

  • Data Analysis: The dissociation constant (Kd) can be calculated by plotting the amount of bound antibiotic against the concentration of free antibiotic.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is programmed with a specific mRNA template (e.g., luciferase mRNA). The synthesis of the corresponding protein is monitored, often through the incorporation of a radiolabeled amino acid or by measuring the activity of the synthesized protein (e.g., luminescence for luciferase).

Detailed Protocol:

  • Preparation of Cell-Free Extract: S30 extracts are prepared from a bacterial strain like E. coli.

  • Reaction Mixture: The reaction mixture contains the S30 extract, an energy source (ATP, GTP), a mixture of amino acids (including one radiolabeled amino acid, e.g., ³⁵S-methionine), and the mRNA template.

  • Inhibition: The antibiotic (this compound or thiostrepton) at various concentrations is added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a specific period (e.g., 30-60 minutes).

  • Measurement of Protein Synthesis:

    • Radiolabel Incorporation: The reaction is stopped by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized proteins. The precipitate is collected on a filter, and the incorporated radioactivity is measured.

    • Reporter Gene Activity: If a reporter like luciferase is used, the appropriate substrate is added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The concentration of the antibiotic that causes 50% inhibition of protein synthesis (IC₅₀) is determined.

GTPase Assay

This assay is crucial for investigating the effect of antibiotics on the GTP hydrolysis activity of elongation factors like EF-G.

Principle: The GTPase activity of EF-G is ribosome-dependent. The assay measures the hydrolysis of GTP to GDP and inorganic phosphate (Pi) in the presence of ribosomes and EF-G. The effect of the antibiotic on the rate of GTP hydrolysis is then determined.

Detailed Protocol (for EF-G):

  • Purification of Components: Purified 70S ribosomes and EF-G are required.

  • Reaction Mixture: The reaction is set up in a buffer containing ribosomes, EF-G, and GTP. The GTP is typically radiolabeled in the gamma position ([γ-³²P]GTP).

  • Inhibition: The antibiotic is pre-incubated with the ribosomes before the addition of EF-G and [γ-³²P]GTP.

  • Reaction and Quenching: The reaction is initiated by adding the GTP and incubated at 37°C. Aliquots are taken at different time points and the reaction is quenched, for example, by adding a solution containing activated charcoal, which binds to the unhydrolyzed GTP.

  • Separation and Quantification: The mixture is centrifuged to pellet the charcoal. The amount of released ³²Pi in the supernatant is then measured using a scintillation counter.

  • Data Analysis: The rate of GTP hydrolysis is calculated and compared between the control (no antibiotic) and the antibiotic-treated samples.

Visualizing the Mechanisms

To better understand the distinct yet overlapping mechanisms of this compound and thiostrepton, the following diagrams illustrate their inhibitory actions on the bacterial ribosome.

Thiostrepton_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S 30S 30S Protein_Synthesis_Inhibition Protein Synthesis Inhibition A_site A-site P_site P-site E_site E-site Thiostrepton Thiostrepton Thiostrepton->50S Binds to 23S rRNA & L11 protein EF_Tu_GTP_aa_tRNA EF-Tu-GTP-aa-tRNA EF_Tu_GTP_aa_tRNA->A_site Blocked EF_G_GTP EF-G-GTP EF_G_GTP->50S Binding/Turnover Blocked Thiocillin_I_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S 30S 30S Protein_Synthesis_Inhibition Protein Synthesis Inhibition A_site A-site P_site P-site E_site E-site Thiocillin_I Thiocillin_I Thiocillin_I->50S Binds to 50S subunit (L7/L11 interaction) EF_G_GTP EF-G-GTP EF_G_GTP->50S Binding Perturbed Experimental_Workflow Start Comparative Analysis MIC_Determination MIC Determination (Broth Microdilution) Start->MIC_Determination Ribosome_Binding_Assay Ribosome Binding Assay Start->Ribosome_Binding_Assay In_Vitro_Translation_Assay In Vitro Translation Inhibition Assay Start->In_Vitro_Translation_Assay GTPase_Assay EF-G GTPase Assay Start->GTPase_Assay Data_Analysis Comparative Data Analysis (Efficacy & Mechanism) MIC_Determination->Data_Analysis Ribosome_Binding_Assay->Data_Analysis In_Vitro_Translation_Assay->Data_Analysis GTPase_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Validating Thiocillin I's Grip on the Bacterial Ribosome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thiocillin I's target engagement with the bacterial ribosome against other well-established ribosome-targeting antibiotics. Supported by experimental data, this document details the methodologies for key validation experiments and visualizes the underlying molecular interactions and workflows.

This compound, a member of the thiopeptide class of antibiotics, exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome. This interaction effectively stalls protein synthesis, a fundamental process for bacterial survival. Validating this target engagement is crucial for understanding its mechanism of action and for the development of novel antibacterial agents. This guide compares this compound with other antibiotics that also target the large ribosomal subunit: Thiostrepton (another thiopeptide), Linezolid (an oxazolidinone), and Erythromycin (a macrolide).

Performance Comparison: Potency Against Staphylococcus aureus

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values of this compound and comparator antibiotics against various strains of Staphylococcus aureus, a clinically significant pathogen.

AntibioticS. aureus StrainMIC (µg/mL)Citation
This compoundMRSA USA3000.13[1]
This compoundB. subtilis4[2]
ThiostreptonMRSA0.032[1]
ThiostreptonS. aureus<0.04 (nM)[2]
LinezolidMRSA1.0 - 4.0[2]
LinezolidS. aureus1.0 - 4.0
ErythromycinS. aureus0.25 - >2048

Mechanism of Action and Ribosomal Binding Sites

This compound and its counterparts disrupt protein synthesis by binding to specific sites on the 50S ribosomal subunit, primarily composed of 23S rRNA and ribosomal proteins.

  • This compound and Thiostrepton: These thiopeptides bind to a cleft formed by the 23S rRNA and ribosomal protein L11. This binding site is often referred to as the GTPase Associated Center. By occupying this region, they interfere with the function of elongation factor G (EF-G), preventing the translocation of tRNA and mRNA, thereby halting the elongation phase of protein synthesis.

  • Linezolid: This synthetic antibiotic binds to the peptidyl transferase center (PTC) of the 50S subunit, a site composed of 23S rRNA. Its binding pocket is in the vicinity of the A-site and P-site, where it interferes with the correct positioning of tRNA molecules, thus inhibiting the formation of the initiation complex.

  • Erythromycin: As a macrolide, erythromycin binds to the nascent peptide exit tunnel (NPET) on the 50S subunit. Its binding site is primarily within the 23S rRNA. By blocking the tunnel, erythromycin physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA.

Experimental Protocols for Target Validation

Validating the interaction of an antibiotic with the ribosome involves a variety of biochemical and structural techniques. Below are detailed methodologies for three key experiments.

Ribosomal Footprinting Assay

This technique maps the precise binding site of a molecule on the ribosome by identifying the region of mRNA that is protected by the ribosome from nuclease digestion.

Protocol:

  • Cell Culture and Lysis: Grow a bacterial culture to mid-log phase. Rapidly harvest the cells by flash-freezing in liquid nitrogen to preserve ribosome-mRNA complexes. Lyse the cells in a buffer containing high concentrations of magnesium to stabilize ribosomes and prevent their dissociation.

  • Nuclease Treatment: Treat the cell lysate with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.

  • Ribosome Isolation: Isolate the ribosome-mRNA complexes by sucrose gradient centrifugation. Collect the fractions corresponding to the 70S monosomes.

  • RNA Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated ribosomes.

  • Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the footprints, reverse transcribe them into cDNA, and amplify the cDNA library. Sequence the library using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the bacterial genome to determine the precise locations of the ribosomes on the mRNA transcripts. The accumulation of footprints at specific locations in the presence of the antibiotic indicates its binding site and mechanism of action.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Protocol:

  • Prepare a Cell-Free Translation System: Use a commercially available prokaryotic in vitro translation system (e.g., PURE system) or prepare a bacterial S30 extract.

  • Set up the Reaction: In a microplate format, combine the components of the translation system, including ribosomes, tRNAs, amino acids, and a reporter mRNA (e.g., encoding luciferase or a fluorescent protein).

  • Add the Antibiotic: Add serial dilutions of the antibiotic to be tested to the reaction wells. Include a positive control (no antibiotic) and a negative control (no mRNA).

  • Incubation: Incubate the plate at 37°C to allow for protein synthesis.

  • Measure Protein Synthesis: Quantify the amount of reporter protein produced in each well. For luciferase, add the luciferin substrate and measure the resulting luminescence. For fluorescent proteins, measure the fluorescence intensity.

  • Data Analysis: Plot the percentage of inhibition of protein synthesis against the antibiotic concentration to determine the IC50 value (the concentration at which 50% of translation is inhibited).

X-ray Crystallography of the Ribosome-Antibiotic Complex

This powerful technique provides a high-resolution three-dimensional structure of the antibiotic bound to the ribosome, revealing the precise molecular interactions.

Protocol:

  • Ribosome Purification and Crystallization: Purify high-quality, intact 70S ribosomes from a suitable bacterial species (e.g., Thermus thermophilus). Grow crystals of the ribosomes under specific buffer and precipitant conditions.

  • Soaking or Co-crystallization: Introduce the antibiotic to the ribosome crystals by either soaking the pre-formed crystals in a solution containing the antibiotic or by co-crystallizing the ribosome in the presence of the antibiotic.

  • X-ray Diffraction Data Collection: Mount the crystals and expose them to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data as the crystal is rotated.

  • Structure Determination and Refinement: Process the diffraction data to obtain the electron density map of the ribosome-antibiotic complex. Build an atomic model of the complex into the electron density map and refine the structure to achieve the best fit with the experimental data.

  • Analysis of the Binding Site: Analyze the final structure to identify the specific amino acid and nucleotide residues of the ribosome that interact with the antibiotic. This provides a detailed understanding of the binding mode and the basis for the antibiotic's mechanism of action.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the validation of this compound's target engagement.

Thiocillin_I_Mechanism_of_Action cluster_Ribosome Bacterial Ribosome (50S Subunit) 23S_rRNA 23S rRNA EF_G Elongation Factor G (EF-G) 23S_rRNA->EF_G Blocks Binding/Function of L11_Protein L11 Protein L11_Protein->EF_G Blocks Binding/Function of Thiocillin_I This compound Thiocillin_I->23S_rRNA Binds to Thiocillin_I->L11_Protein Binds to Translocation Translocation of tRNA/mRNA EF_G->Translocation Mediates Protein_Synthesis_Inhibition Protein Synthesis Inhibition Translocation->Protein_Synthesis_Inhibition Is Inhibited

Mechanism of Action of this compound

Ribosomal_Footprinting_Workflow Start Bacterial Culture Cell_Lysis Cell Lysis & Ribosome Stabilization Start->Cell_Lysis Nuclease_Digestion Nuclease Digestion Cell_Lysis->Nuclease_Digestion Ribosome_Isolation Sucrose Gradient Centrifugation (Isolate 70S Ribosomes) Nuclease_Digestion->Ribosome_Isolation Footprint_Extraction RNA Extraction of Ribosome-Protected Fragments Ribosome_Isolation->Footprint_Extraction Library_Prep Library Preparation & Sequencing Footprint_Extraction->Library_Prep Data_Analysis Data Analysis & Mapping Library_Prep->Data_Analysis End Identification of Antibiotic Binding Site Data_Analysis->End

Experimental Workflow for Ribosomal Footprinting

Antibiotic_Binding_Sites cluster_50S 50S Ribosomal Subunit GAC GTPase Associated Center (23S rRNA & L11) PTC Peptidyl Transferase Center (23S rRNA) NPET Nascent Peptide Exit Tunnel (23S rRNA) Thiocillins This compound Thiostrepton Thiocillins->GAC Binds to Linezolid Linezolid Linezolid->PTC Binds to Erythromycin Erythromycin Erythromycin->NPET Binds to

Binding Sites of Different Antibiotic Classes on the 50S Ribosomal Subunit

References

Cross-resistance studies between Thiocillin I and other thiopeptide antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profiles of Thiocillin I and other prominent thiopeptide antibiotics reveals a nuanced landscape governed by both the specific bacterial species and the underlying molecular mechanisms of resistance. While shared ribosomal targets suggest a high potential for cross-resistance, particularly in Gram-positive bacteria, differing uptake pathways in some Gram-negative species can lead to a notable lack of it. This guide provides a comprehensive comparison based on available experimental data, outlines key experimental protocols for assessing cross-resistance, and visualizes the intricate relationships and workflows involved.

Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), are potent inhibitors of bacterial protein synthesis.[1] Their complex structures and unique mechanisms of action have made them a subject of significant interest in the ongoing search for novel antimicrobial agents. This guide focuses on this compound and its cross-resistance patterns with other well-characterized thiopeptides, including Micrococcin P1, Thiostrepton, Nosiheptide, and Siomycin A.

Comparative Analysis of In Vitro Activity

The in vitro activity of thiopeptide antibiotics is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and other thiopeptides against various bacterial strains.

Table 1: Comparative MICs (µg/mL) of this compound and Micrococcin P1 against Gram-Positive Bacteria

Bacterial StrainThis compoundMicrococcin P1
Staphylococcus aureus ATCC 2921324
Staphylococcus aureus (Vancomycin-resistant)22
Enterococcus faecalis ATCC 2921248
Enterococcus faecalis (Vancomycin-resistant)24
Bacillus subtilis ATCC 66334>16

Data sourced from Akasapu et al., 2018.[2][3]

Table 2: Evidence of Lack of Cross-Resistance in Pseudomonas aeruginosa

Antibiotic CombinationTarget OrganismObservationImplication
This compound / Micrococcin P1Thiostrepton-resistant P. aeruginosa clinical isolateInhibition of growthLack of cross-resistance between this compound/Micrococcin P1 and Thiostrepton in this species.[4]

Mechanisms of Action and Resistance

The primary mechanism of action for 26-membered ring thiopeptides, including this compound, Micrococcin, Thiostrepton, and Nosiheptide, is the inhibition of protein synthesis.[5] They achieve this by binding to a cleft formed by the ribosomal protein L11 and the 23S rRNA, a region known as the GTPase Associated Center (GAC). This binding event obstructs the function of elongation factors, ultimately halting peptide chain elongation.

Given this shared molecular target, the most common mechanism of resistance at the ribosomal level involves mutations in the gene encoding the L11 protein (rplK). Such mutations can prevent the binding of the thiopeptide antibiotic, rendering it ineffective. This shared resistance mechanism strongly suggests a high likelihood of cross-resistance among these thiopeptides in bacteria where the primary mode of resistance is target site modification, particularly in Gram-positive bacteria which lack an outer membrane that could otherwise regulate antibiotic uptake.

However, the situation is different in certain Gram-negative bacteria, such as Pseudomonas aeruginosa. In this species, the uptake of thiopeptides is a critical factor. Studies have shown that this compound and Micrococcin P1 utilize the ferrioxamine receptor (FoxA) to enter the cell, whereas Thiostrepton hijacks the pyoverdine receptors. This divergence in uptake pathways means that resistance to Thiostrepton resulting from modifications to its specific receptor will not confer resistance to this compound or Micrococcin P1. Indeed, it has been demonstrated that this compound and Micrococcin P1 are effective against Thiostrepton-resistant clinical isolates of P. aeruginosa.

Experimental Protocols

To aid researchers in conducting their own cross-resistance studies, detailed methodologies for key experiments are provided below.

Protocol 1: Generation of Antibiotic-Resistant Mutants

A standard method for generating antibiotic-resistant mutants for cross-resistance studies is through serial passage.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Thiopeptide antibiotic (e.g., this compound)

  • Sterile culture tubes or microplates

  • Incubator

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of the antibiotic against the parent bacterial strain using the broth microdilution method (see Protocol 2).

  • Serial Passage: a. Prepare a series of culture tubes or microplate wells with two-fold serial dilutions of the antibiotic in broth, starting from a concentration below the MIC. b. Inoculate each tube/well with the bacterial suspension. c. Incubate under appropriate conditions (e.g., 37°C for 24 hours). d. The following day, identify the highest concentration of the antibiotic that permits bacterial growth (sub-MIC). e. Use the culture from this sub-MIC tube/well to inoculate a fresh series of antibiotic dilutions. f. Repeat this process for a number of passages, gradually exposing the bacteria to increasing concentrations of the antibiotic.

  • Isolation of Resistant Mutants: After several passages, plate the culture from the tube with the highest antibiotic concentration onto antibiotic-containing agar plates to isolate single resistant colonies.

  • Confirmation of Resistance: Confirm the increased MIC of the isolated mutants compared to the parent strain.

Protocol 2: Broth Microdilution Susceptibility Testing

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial isolates (parental and resistant strains)

  • Thiopeptide antibiotics to be tested

  • Mueller-Hinton Broth (or other suitable broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Antibiotic Dilutions: Prepare a two-fold serial dilution of each thiopeptide antibiotic in the microtiter plate wells.

  • Prepare Bacterial Inoculum: Grow the bacterial strains in broth to a specific optical density (e.g., 0.5 McFarland standard) and then dilute to the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure absorbance.

Visualizing Cross-Resistance and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key concepts and workflows discussed in this guide.

Cross_Resistance_Mechanisms cluster_gram_positive Gram-Positive Bacteria cluster_gram_negative Gram-Negative Bacteria (e.g., P. aeruginosa) Thiocillin_I_GP This compound Ribosomal_Target Ribosomal Protein L11 (rplK gene) Thiocillin_I_GP->Ribosomal_Target Micrococcin_GP Micrococcin Micrococcin_GP->Ribosomal_Target Thiostrepton_GP Thiostrepton Thiostrepton_GP->Ribosomal_Target Nosiheptide_GP Nosiheptide Nosiheptide_GP->Ribosomal_Target Resistance_GP rplK Mutation Ribosomal_Target->Resistance_GP mutation leads to Resistance_GP->Thiocillin_I_GP confers resistance to Resistance_GP->Micrococcin_GP Resistance_GP->Thiostrepton_GP Resistance_GP->Nosiheptide_GP Thiocillin_I_GN This compound FoxA_Receptor FoxA Receptor Thiocillin_I_GN->FoxA_Receptor uptake via Micrococcin_GN Micrococcin Micrococcin_GN->FoxA_Receptor uptake via Thiostrepton_GN Thiostrepton Pyoverdine_Receptor Pyoverdine Receptor Thiostrepton_GN->Pyoverdine_Receptor uptake via Resistance_GN_TS Pyoverdine Receptor Mutation Pyoverdine_Receptor->Resistance_GN_TS mutation leads to Resistance_GN_TS->Thiostrepton_GN confers resistance to

Caption: Mechanisms of thiopeptide cross-resistance.

Experimental_Workflow cluster_generation Resistant Mutant Generation cluster_testing Cross-Resistance Testing Start Start with Parental Strain MIC_Initial Determine Initial MIC Start->MIC_Initial Serial_Passage Serial Passage in Sub-MIC Antibiotic MIC_Initial->Serial_Passage Isolate Isolate Resistant Colonies Serial_Passage->Isolate Confirm Confirm Increased MIC Isolate->Confirm Resistant_Mutant Resistant Mutant Confirm->Resistant_Mutant Parental_Strain Parental Strain MIC_Testing Broth Microdilution MIC Assay Parental_Strain->MIC_Testing Resistant_Mutant->MIC_Testing Panel Panel of Thiopeptide Antibiotics Panel->MIC_Testing Compare Compare MICs MIC_Testing->Compare

Caption: Workflow for cross-resistance studies.

References

Comparative Efficacy of Synthetic Thiocillin I Analogs Against Resistant Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparison of the antibacterial efficacy of synthetic and semi-synthetic analogs of Thiocillin I, a potent thiopeptide antibiotic, against clinically significant resistant bacteria. The data and methodologies presented are intended to aid researchers, scientists, and drug development professionals in the exploration of new anti-infective agents.

This compound and its analogs belong to the thiopeptide class of antibiotics, which are known to inhibit bacterial protein synthesis.[1] Due to their novel mechanism of action, they are a promising avenue for combating multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). Poor aqueous solubility and challenging total synthesis have historically limited their clinical development.[1] However, recent advancements in both synthetic chemistry and biosynthetic engineering have enabled the creation and evaluation of novel analogs with potentially improved properties.[2][3]

This guide focuses on analogs generated through mutasynthesis, a technique involving the genetic modification of the precursor peptide in the producing organism, Bacillus cereus. This approach has yielded valuable structure-activity relationship (SAR) data, highlighting key amino acid positions where modifications can enhance antibacterial potency.

Comparative In Vitro Efficacy

The antibacterial activity of this compound analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of key analogs compared to the parent compound and other relevant antibiotics against various resistant bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound and Analogs Against Gram-Positive Bacteria
Compound/AnalogS. aureus (MRSA, strain COL)S. aureus (MRSA, strain MW2)B. subtilisE. faecalis (VRE)S. pyogenes
This compound (Wild-Type) 2.02.04.0[2]0.50.5
Micrococcin P1 2.0-16.00.250.25
V6A Analog 0.5 - 1.02.0---
T13A Analog 0.5 - 1.02.0---
T8A Analog > 4.0> 4.0---
Vancomycin --->32.0-
Ciprofloxacin --->32.0-

Data for V6A, T13A, and T8A analogs are derived from mutasynthesis studies where activity was reported as 2-4 fold improved or slightly decreased relative to wild-type. Absolute values are estimated based on the reported MIC of the parent compound.

Mechanism of Action: Inhibition of Protein Synthesis

This compound and its analogs exert their bactericidal effect by targeting the bacterial ribosome, a crucial component of the protein synthesis machinery. Specifically, they bind to the 50S ribosomal subunit, interfering with the function of Elongation Factor G (EF-G). This action prevents the translocation of tRNA on the ribosome, thereby halting peptide chain elongation and ultimately leading to bacterial cell death. This mechanism is distinct from many commonly used antibiotics, reducing the likelihood of cross-resistance.

Thiocillin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Translocation Translocation (tRNA moves from A to P site) 50S_Subunit->Translocation 30S_Subunit 30S Subunit mRNA mRNA tRNA_A Aminoacyl-tRNA (A-site) tRNA_P Peptidyl-tRNA (P-site) EF_G Elongation Factor G (EF-G) EF_G->50S_Subunit Binds to facilitate translocation Thiocillin_Analog This compound Analog Thiocillin_Analog->50S_Subunit Binds to L11 protein & 23S rRNA Inhibition INHIBITION Protein_Elongation Protein Elongation Translocation->Protein_Elongation Inhibition->Translocation

Caption: Mechanism of Action of this compound Analogs.

Experimental Protocols

Generation of this compound Analogs via Mutasynthesis

This protocol describes the generation of this compound analogs by modifying the precursor peptide gene (tclE) in a knockout strain of Bacillus cereus.

  • Strain Preparation: A knockout strain of B. cereus ATCC 14579 is created by deleting the native tclE-H structural genes responsible for producing the Thiocillin precursor peptide.

  • Plasmid Construction: A plasmid containing a single copy of the tclE gene is constructed. Site-directed mutagenesis is performed on this plasmid-based tclE gene to introduce specific amino acid substitutions at desired positions (e.g., V6A, T13A, T8A).

  • Bacterial Transformation: The engineered plasmid is introduced into the B. cereus ΔtclE-H knockout strain via Campbell integration. This allows the bacterium's native machinery to process the modified precursor peptide.

  • Fermentation and Production: The transformed B. cereus strain is cultured in a suitable fermentation medium to produce the novel this compound analog.

  • Extraction and Purification: The analog is extracted from the culture broth using organic solvents (e.g., ethyl acetate). The crude extract is then purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to yield the pure analog.

  • Structural Verification: The structure and mass of the purified analog are confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mutasynthesis_Workflow Start Start: B. cereus (Wild-Type) Knockout Create Knockout Strain (ΔtclE-H) Start->Knockout Transformation Transform Knockout Strain with Mutant Plasmid Knockout->Transformation Plasmid_Prep Prepare Plasmid with Wild-Type tclE gene Mutagenesis Site-Directed Mutagenesis (e.g., V6A, T13A) Plasmid_Prep->Mutagenesis Mutagenesis->Transformation Fermentation Fermentation & Production Transformation->Fermentation Purification Extraction & HPLC Purification Fermentation->Purification Analysis Structural Analysis (MS, NMR) Purification->Analysis End Pure this compound Analog Analysis->End

Caption: Workflow for generating this compound analogs via mutasynthesis.

Antibacterial Susceptibility Testing (MIC Assay)

This protocol is based on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.

  • Bacterial Inoculum Preparation:

    • Isolate colonies of the test bacterium (e.g., MRSA) are inoculated into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

    • The culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard.

    • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation:

    • The purified this compound analog is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • A series of two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).

    • The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, the plate is visually inspected for bacterial growth (indicated by turbidity).

    • The MIC is recorded as the lowest concentration of the analog that completely inhibits visible bacterial growth.

In Vitro Protein Synthesis Inhibition Assay

This assay confirms that the mechanism of action of the analogs is the inhibition of bacterial protein synthesis.

  • System Preparation: A cell-free transcription/translation system derived from E. coli (e.g., S30 extract) is used. This system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes).

  • Reporter Gene: A plasmid containing a reporter gene, such as luciferase, under the control of a bacterial promoter is added to the system.

  • Inhibition Assay:

    • The this compound analog is added to the cell-free system at various concentrations.

    • The transcription/translation reaction is initiated (e.g., by warming to 37°C).

    • The reaction is allowed to proceed for a set period (e.g., 60 minutes).

  • Quantification:

    • The amount of synthesized reporter protein (luciferase) is quantified by adding its substrate (luciferin) and measuring the resulting luminescence.

    • A decrease in luminescence in the presence of the analog, compared to a no-compound control, indicates inhibition of protein synthesis. The IC50 (concentration causing 50% inhibition) can be calculated.

Conclusion

The exploration of this compound analogs through mutasynthesis has demonstrated that targeted modifications can significantly enhance antibacterial potency against resistant pathogens. Specifically, substitutions at positions not involved in the core scaffold formation, such as V6A and T13A, have yielded compounds with 2-4 fold improved activity against MRSA. The modular nature of both biosynthetic and total synthesis approaches provides a robust platform for further structure-activity relationship studies. Future research should focus on generating analogs with improved solubility and pharmacokinetic profiles to advance this promising class of antibiotics towards clinical application.

References

Confirming Thiocillin I's Grip on Bacterial Protein Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiocillin I, a member of the thiopeptide class of antibiotics, presents a potent weapon against Gram-positive bacteria by targeting a fundamental cellular process: protein synthesis. This guide provides a comparative analysis of this compound's inhibitory effects, supported by experimental data and detailed protocols, to aid in research and development efforts. We will objectively compare its performance with other well-established protein synthesis inhibitors that target the same ribosomal subunit.

Mechanism of Action: Targeting the Ribosomal Engine

Bacterial protein synthesis, a primary target for many antibiotics, relies on the intricate machinery of the ribosome. This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome.[1][2] Specifically, it interacts with the 23S rRNA and ribosomal protein L11.[1] This binding event interferes with the function of elongation factor G (EF-G), a crucial component for the translocation of tRNA during the elongation phase of protein synthesis.[1] The ultimate consequence is the cessation of polypeptide chain elongation and, therefore, the inhibition of protein synthesis.

This mechanism is distinct from some other protein synthesis inhibitors, providing a unique avenue for antibiotic development, particularly against resistant strains.

Comparative Analysis of 50S Subunit Inhibitors

To contextualize the efficacy of this compound, we compare it with other antibiotics that also target the 50S ribosomal subunit. This comparison provides a benchmark for its potential therapeutic applications.

Antibiotic ClassSpecific DrugPrimary Binding Site on 50S SubunitConsequence of Binding
Thiopeptides This compound 23S rRNA and L11 proteinInhibition of EF-G mediated translocation
Macrolides Erythromycin23S rRNA near the peptidyl transferase center (PTC) and the nascent peptide exit tunnelBlocks the exit of the growing polypeptide chain
Lincosamides ClindamycinPeptidyl transferase center (PTC) of 23S rRNAInhibits peptide bond formation
Oxazolidinones LinezolidPeptidyl transferase center (PTC) of 23S rRNAPrevents the formation of the initiation complex

Quantitative Assessment of Protein Synthesis Inhibition

The inhibitory potency of these antibiotics can be quantitatively assessed using various in vitro and in vivo assays. A common method involves the use of a reporter gene, such as luciferase, expressed in the target bacteria. The reduction in reporter protein activity in the presence of the antibiotic directly correlates with the inhibition of protein synthesis.

AntibioticTarget OrganismAssay TypeIC50 / MICReference
This compound S. aureusMIC2 µg/mL[3]
This compound E. faecalisMIC0.5 µg/mL
This compound B. subtilisMIC4 µg/mL
Erythromycin S. aureusMICVaries by strain
Linezolid S. aureusIn vitro translationIC50 of ~4 µg/mL

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary depending on the bacterial strain and experimental conditions.

Experimental Protocol: Luciferase-Based Protein Synthesis Inhibition Assay

This protocol outlines a method to quantify the inhibition of protein synthesis in live bacteria using a luciferase reporter system.

1. Bacterial Strain and Plasmid Preparation:

  • Use a bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus) transformed with a plasmid containing a constitutively expressed luciferase gene (e.g., from Photinus pyralis or Renilla reniformis).

2. Bacterial Culture Preparation:

  • Inoculate a single colony of the reporter strain into an appropriate liquid medium (e.g., Luria-Bertani broth) containing the necessary selective antibiotic for plasmid maintenance.

  • Incubate the culture overnight at the optimal growth temperature with shaking.

  • The next day, dilute the overnight culture into a fresh medium to an optical density at 600 nm (OD600) of approximately 0.05.

  • Incubate the culture until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).

3. Antibiotic Treatment:

  • Prepare serial dilutions of this compound and comparator antibiotics (e.g., erythromycin, linezolid) in the appropriate solvent (e.g., DMSO).

  • In a 96-well microplate, add a fixed volume of the mid-log phase bacterial culture to each well.

  • Add the desired concentrations of the antibiotics to the wells. Include a solvent-only control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate at the optimal growth temperature for a defined period (e.g., 1-2 hours).

4. Luciferase Assay:

  • After incubation, measure the OD600 of each well to assess bacterial growth.

  • Lyse the bacterial cells using a suitable lysis reagent (e.g., a buffer containing lysozyme and a non-ionic detergent).

  • Add the luciferase substrate to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

5. Data Analysis:

  • Normalize the luminescence signal to the cell density (OD600) to account for any effects on bacterial growth.

  • Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the untreated control.

  • Plot the percentage of inhibition against the antibiotic concentration to determine the IC50 value for each compound.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the bacterial protein synthesis pathway and the experimental workflow.

Bacterial Protein Synthesis Inhibition cluster_initiation Initiation cluster_elongation Elongation 30S_Subunit 30S Subunit Initiation_Complex 30S Initiation Complex 30S_Subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex 70S_Ribosome 70S Ribosome Initiation_Complex->70S_Ribosome + 50S Subunit Peptide_Bond Peptide Bond Formation 70S_Ribosome->Peptide_Bond Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Peptide_Bond Translocation Translocation (EF-G) Peptide_Bond->Translocation Growing_Peptide Growing Polypeptide Chain Translocation->Growing_Peptide Thiocillin_I This compound Thiocillin_I->Translocation Inhibits Erythromycin Erythromycin Erythromycin->Growing_Peptide Blocks Exit Linezolid Linezolid Linezolid->Initiation_Complex Prevents Formation

Caption: Inhibition of Bacterial Protein Synthesis by Various Antibiotics.

Experimental_Workflow Start Start Culture Prepare Bacterial Reporter Culture Start->Culture Treatment Treat with Antibiotics (this compound & Comparators) Culture->Treatment Incubation Incubate Treatment->Incubation Measurement Measure OD600 & Luminescence Incubation->Measurement Analysis Data Analysis (Normalize & Calculate % Inhibition) Measurement->Analysis Result Determine IC50 Analysis->Result

Caption: Workflow for Luciferase-Based Protein Synthesis Inhibition Assay.

Conclusion

This compound demonstrates potent inhibitory activity against bacterial protein synthesis by a well-defined mechanism targeting the 50S ribosomal subunit. Its mode of action, which disrupts EF-G-mediated translocation, offers a valuable alternative to other 50S inhibitors like macrolides and oxazolidinones. The provided experimental framework allows for the direct and quantitative comparison of this compound's efficacy against other antibiotics, facilitating further research into its therapeutic potential and the development of novel antibacterial agents.

References

Unlocking the Potential of the Thiocillin I Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of the Thiocillin I scaffold. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions and workflows, this document serves as a critical resource for the development of novel antibiotics targeting Gram-positive pathogens.

This compound, a member of the thiopeptide family of antibiotics, presents a promising scaffold for the development of new drugs to combat the growing threat of antibiotic resistance. Its potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), is attributed to its unique mechanism of action: the inhibition of protein synthesis through binding to the 50S ribosomal subunit.[1][2] This guide delves into the critical structural features of this compound that govern its antibacterial efficacy, offering a comparative analysis of various analogs and their performance against clinically relevant bacterial strains.

Comparative Antibacterial Activity of this compound and Its Analogs

The antibacterial potency of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound, its analog Micrococcin P1, and several key modifications against various bacterial strains, alongside common comparator antibiotics.

Table 1: Comparative MIC (µg/mL) of this compound and Micrococcin P1 Against Gram-Positive Bacteria [3][4]

IsolateThis compoundMicrococcin P1VancomycinCiprofloxacin
S. aureus ATCC 292132410.5
S. aureus 1974149220.50.25
S. aureus 1974148 (MRSA)281>16
E. faecalis 16746210.51--
B. subtilis ATCC 66334>16--
S. pyogenes 17442640.5---

Table 2: Structure-Activity Relationship of this compound Analogs [1]

ModificationMIC (µg/mL) vs B. subtilis 168MIC (µg/mL) vs MRSA COLMIC (µg/mL) vs MRSA MW2
Wild-Type Thiocillin0.2 - 0.9< 0.03 – 0.1< 0.03 – 0.1
T3A>8--
T4V>8--
V6ASimilar to WT2-4 fold improvedSimilar to WT
T8ASlightly decreased--
T13A2-4 fold improved2-4 fold improvedSimilar to WT
T8CSimilar to WTSimilar to WTSimilar to WT

Note: T3A, T4V, V6A, T8A, T13A, and T8C refer to amino acid substitutions at the respective positions in the Thiocillin precursor peptide.

Key Insights from SAR Studies

The data reveals several critical aspects of the this compound scaffold:

  • The Core Structure is Essential: Modifications within the macrocyclic core, particularly at positions Threonine-3 and Threonine-4, lead to a significant loss of antibacterial activity. This suggests that the rigid, pre-organized conformation of the core is crucial for binding to the ribosomal target.

  • The "Tail" Region is More Tolerant to Modifications: Substitutions in the C-terminal tail region, such as at positions Valine-6, Threonine-8, and Threonine-13, are better tolerated and can even lead to improved activity against certain strains. Specifically, the V6A and T13A mutations have shown enhanced potency.

  • Subtle Differences Matter: The comparison between this compound and Micrococcin P1, which differ by a single hydroxylation on a valine residue, highlights how minor structural changes can impact the activity spectrum.

  • The Bithiazole Tail is Not Essential for Activity: The C12S mutant, which disrupts the bithiazole motif in the tail, retains activity comparable to the wild-type, indicating this specific feature is not critical for its antibacterial action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values presented in this guide were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum: a. Bacterial isolates are grown on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C. b. Several colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions: a. A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). b. Serial two-fold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

3. Inoculation and Incubation: a. Each well of the microtiter plate is inoculated with the prepared bacterial suspension. b. The plates are incubated at 37°C for 18-24 hours in ambient air.

4. Determination of MIC: a. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: Structure-Activity Relationship hotspots on the this compound scaffold.

Ribosome_Binding cluster_ribosome Bacterial Ribosome (50S Subunit) 23S_rRNA 23S rRNA Inhibition Inhibition of Protein Synthesis 23S_rRNA->Inhibition L11_protein L11 Protein L11_protein->Inhibition Thiocillin This compound Thiocillin->23S_rRNA binds Thiocillin->L11_protein binds

Caption: Simplified mechanism of action of this compound on the bacterial ribosome.

Experimental_Workflow cluster_generation Analog Generation cluster_screening Antibacterial Screening SiteDirectedMutagenesis Site-Directed Mutagenesis of Precursor Peptide Gene Expression Expression in Host Organism SiteDirectedMutagenesis->Expression Purification Purification of Thiocillin Analog Expression->Purification MIC_Assay MIC Determination (Broth Microdilution) Purification->MIC_Assay Data_Analysis Data Analysis and SAR Determination MIC_Assay->Data_Analysis

Caption: General experimental workflow for generating and screening this compound analogs.

Conclusion

The this compound scaffold remains a highly promising starting point for the development of novel antibiotics against Gram-positive pathogens. The extensive body of research on its structure-activity relationships, as summarized in this guide, provides a clear roadmap for future drug discovery efforts. By focusing on modifications in the more tolerant tail region while preserving the essential core macrocycle, researchers can rationally design new this compound derivatives with improved potency, spectrum of activity, and pharmacokinetic properties. The detailed experimental protocols and visual guides provided herein are intended to facilitate these endeavors and accelerate the translation of this potent natural product into clinically effective therapeutics.

References

A Comparative Guide to the Antibacterial Effects of Thiocillin I: An In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antibacterial effects of Thiocillin I, a potent thiopeptide antibiotic. While extensive in vitro data characterize its activity, in vivo studies on this compound are limited. To offer a broader perspective on the potential in vivo efficacy of this class of antibiotics, this guide incorporates data from studies on the closely related thiopeptide, micrococcin P1. This comparative approach aims to provide valuable insights for researchers engaged in the discovery and development of novel antimicrobial agents.

In Vitro Antibacterial Activity of this compound

This compound demonstrates significant in vitro activity primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Specifically, it interacts with the 23S rRNA and the L11 protein, disrupting the function of elongation factor G (EF-G) and preventing tRNA translocation.

Recent studies have also revealed that this compound can exhibit activity against the Gram-negative bacterium Pseudomonas aeruginosa under iron-limiting conditions. This is achieved by hijacking the ferrioxamine siderophore receptor (FoxA) for uptake into the bacterial cell, demonstrating a "Trojan horse" mechanism of entry[1].

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against a range of bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus 19741492[2]
Staphylococcus aureus (MRSA) COL< 0.03 - 0.1[3]
Staphylococcus aureus (MRSA) MW2< 0.03 - 0.1[3]
Enterococcus faecalis 16746210.5[2]
Bacillus subtilis ATCC 66334
Bacillus subtilis 1680.2 - 0.9
Streptococcus pyogenes 17442640.5

In Vivo Antibacterial Activity: A Comparative Look at Micrococcin P1

Micrococcin P1 has been evaluated in murine models of skin and intramammary infections, demonstrating significant antibacterial efficacy, particularly when used in combination with other antimicrobial agents.

Murine Skin Infection Model

In a murine skin infection model using a luciferase-tagged methicillin-resistant Staphylococcus aureus (MRSA) strain, a combination of micrococcin P1 and rifampicin was effective in eradicating the infection and preventing its recurrence. The combination therapy was shown to be superior to fucidin cream, a standard topical treatment for skin infections. Another study demonstrated that a combination of micrococcin P1 and the bacteriocin garvicin KS, with or without penicillin G, significantly reduced the bacterial load in a murine wound infection model.

Murine Mastitis Model

A combination of micrococcin P1, nisin A, and the endolysin AuresinePlus was tested in a mouse mastitis model against MRSA. This antibiotic-free combination effectively inhibited the growth of the bacteria in the mammary glands.

It is important to note that while these results for micrococcin P1 are promising, they cannot be directly extrapolated to this compound without dedicated in vivo studies. Factors such as pharmacokinetics, bioavailability, and potential toxicity of this compound would need to be independently assessed.

Correlation Between In Vitro and In Vivo Effects

A direct in vitro-in vivo correlation (IVIVC) for this compound has not been established due to the lack of in vivo data. Generally, for antibiotics, a low MIC value is a prerequisite for potential in vivo efficacy, but it is not the sole determinant of success. The correlation between in vitro susceptibility and in vivo outcome is complex and influenced by various factors, including the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug, the infection site, and the host's immune response.

The in vivo studies on micrococcin P1 suggest that thiopeptides can be effective in topical and localized applications. However, their poor water solubility and potential for rapid resistance development when used as monotherapy are challenges that may need to be addressed through formulation strategies or combination therapies.

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Method: Broth microdilution is a standard method for determining MIC values.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

In Vivo Murine Skin Infection Model

This model is used to evaluate the efficacy of topical antimicrobial agents.

  • Animal Model: Immunocompetent mice (e.g., BALB/c or CD-1) are typically used.

  • Wounding: A full-thickness wound is created on the dorsum of the mouse.

  • Infection: A defined inoculum of the pathogenic bacteria (e.g., MRSA) is applied to the wound.

  • Treatment: The test compound (e.g., this compound or a comparator) is applied topically to the wound at specified intervals. A vehicle control group and a positive control group (treated with a known effective antibiotic) are included.

  • Assessment of Efficacy: The bacterial load in the wound tissue is quantified at the end of the treatment period by homogenizing the tissue and plating serial dilutions to determine the number of colony-forming units (CFU) per gram of tissue. In some studies, bioluminescent bacterial strains are used to monitor the infection non-invasively over time.

Visualizations

Thiocillin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) 23S_rRNA 23S rRNA Binding_Complex This compound - Ribosome Complex 23S_rRNA->Binding_Complex L11_protein L11 Protein L11_protein->Binding_Complex Thiocillin_I This compound Thiocillin_I->Binding_Complex tRNA_Translocation tRNA Translocation Binding_Complex->tRNA_Translocation blocks EFG Elongation Factor G (EF-G) EFG->tRNA_Translocation facilitates Protein_Synthesis_Inhibition Inhibition of Protein Synthesis tRNA_Translocation->Protein_Synthesis_Inhibition leads to In_Vivo_Skin_Infection_Model cluster_setup Experimental Setup cluster_treatment Treatment Groups Animal_Model Mouse Model (e.g., BALB/c) Wounding Full-thickness wound creation Animal_Model->Wounding Infection Topical application of MRSA Wounding->Infection Thiocillin_Treatment Topical this compound Infection->Thiocillin_Treatment Vehicle_Control Vehicle Control Infection->Vehicle_Control Positive_Control Positive Control (e.g., Mupirocin) Infection->Positive_Control Evaluation Evaluation of Efficacy Thiocillin_Treatment->Evaluation Vehicle_Control->Evaluation Positive_Control->Evaluation Bacterial_Load Quantification of bacterial load (CFU/g) Evaluation->Bacterial_Load Bioluminescence Bioluminescence imaging (optional) Evaluation->Bioluminescence

References

A Comparative Analysis of the Antibacterial Spectrum of Thiocillin I Against Clinically Relevant Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of the antibacterial efficacy of Thiocillin I, a thiopeptide antibiotic, against a panel of clinical Gram-positive bacterial isolates. Its performance is compared with established "last-resort" antibiotics: vancomycin, linezolid, and daptomycin. The data presented herein is compiled from recent in-vitro studies to assist researchers in evaluating the potential of this compound as a novel therapeutic agent against challenging bacterial infections.

Introduction to this compound

This compound is a member of the thiopeptide family of antibiotics, a class of ribosomally synthesized and post-translationally modified peptides known for their potent activity against Gram-positive bacteria.[1] Thiopeptides function by inhibiting bacterial protein synthesis, a mechanism distinct from many current antibiotic classes, which makes them a compelling area of research in the face of rising antimicrobial resistance.[1] this compound has demonstrated efficacy against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Comparative Antibiotics

To benchmark the performance of this compound, three leading antibiotics used for treating serious Gram-positive infections were selected for comparison:

  • Vancomycin: A glycopeptide antibiotic considered a standard therapy for serious infections caused by MRSA. It inhibits bacterial cell wall synthesis.

  • Linezolid: An oxazolidinone antibiotic that is effective against a broad range of Gram-positive bacteria, including MRSA and VRE. It has a unique mechanism of inhibiting the initiation of protein synthesis.[2]

  • Daptomycin: A cyclic lipopeptide antibiotic with rapid bactericidal activity against many Gram-positive pathogens, including MRSA and VRE. It disrupts multiple aspects of bacterial cell membrane function.

Experimental Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in-vitro.[3][4] It is a key metric for assessing an antibiotic's potency.

Table 1: Direct Comparative MICs of this compound and Vancomycin

The following table summarizes the MIC values (in µg/mL) of this compound and Vancomycin against various Gram-positive clinical isolates from a single study, allowing for a direct comparison of potency.

Bacterial IsolateThis compound (µg/mL)Vancomycin (µg/mL)
S. aureus ATCC 2921321
S. aureus (Clinical Isolate 1974149)20.5
S. aureus (Clinical Isolate 1974148)21
E. faecalis (Vancomycin-Resistant)0.5>16
B. subtilis ATCC 663340.25
S. pyogenes (Clinical Isolate 1744264)0.50.25

Data sourced from Akasapu et al., 2018.

Observations:

  • This compound demonstrated potent activity against all tested strains of S. aureus with a consistent MIC of 2 µg/mL.

  • Notably, this compound was highly effective against a vancomycin-resistant strain of E. faecalis (MIC 0.5 µg/mL), where vancomycin itself was ineffective (MIC >16 µg/mL).

  • For the other susceptible strains, vancomycin generally showed a lower (more potent) MIC than this compound.

Table 2: General MIC Profile of Comparator Antibiotics against MRSA

This table presents the typical MIC ranges, MIC₅₀ (concentration inhibiting 50% of isolates), and MIC₉₀ (concentration inhibiting 90% of isolates) for the comparator antibiotics against a large collection of MRSA clinical isolates. This provides a broader context for this compound's performance against this critical pathogen.

AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Vancomycin0.25 - 20.51
Linezolid0.25 - 412
Daptomycin0.06 - 10.250.5

Data represents a summary from a study by Chen et al., 2021, on 407 MRSA isolates.

Comparative Analysis:

  • This compound's MIC of 2 µg/mL against S. aureus strains falls at the upper end of the susceptibility range for vancomycin and is equivalent to the MIC₉₀ for linezolid against MRSA.

  • Daptomycin generally exhibits the lowest MIC values against MRSA among the comparators, indicating high in-vitro potency.

  • The key advantage of this compound, highlighted in Table 1, is its potent activity against vancomycin-resistant enterococci, a major clinical challenge where standard therapies are limited.

Experimental Workflow and Protocols

To ensure reproducibility and standardization, the evaluation of antibacterial spectra follows established methodologies. The workflow diagram and protocol below outline the standard procedure for determining Minimum Inhibitory Concentrations.

Experimental Workflow Diagram

Experimental_Workflow *CAMHB: Cation-Adjusted Mueller-Hinton Broth cluster_setup Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase Isolates 1. Clinical Isolate Collection (e.g., S. aureus, E. faecalis) Culture 2. Isolate Subculture & Purity Check (Blood Agar Plates) Isolates->Culture Inoculum 3. Inoculum Preparation (Adjust to 0.5 McFarland Standard) Culture->Inoculum Dilution 4. Inoculum Dilution (Final concentration ~5x10^5 CFU/mL) Inoculum->Dilution Inoculation 6. Plate Inoculation (Add diluted bacterial suspension to wells) Dilution->Inoculation Plate_Prep 5. Antibiotic Serial Dilution (Prepare in 96-well plates with CAMHB*) Plate_Prep->Inoculation Incubation 7. Incubation (35°C for 16-20 hours) Inoculation->Incubation Reading 8. Visual Inspection for Growth (Identify lowest concentration with no turbidity) Incubation->Reading MIC_Det 9. MIC Determination Reading->MIC_Det Comparison 10. Data Comparison (Tabulate and compare with other antibiotics) MIC_Det->Comparison

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Broth Microdilution Protocol (CLSI Standard)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

  • Preparation of Antibiotic Stock Solutions: Precisely weigh and dissolve antibiotic powders (e.g., this compound, Vancomycin) in an appropriate solvent to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of each antibiotic stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate. This creates a range of decreasing antibiotic concentrations. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

  • Inoculum Preparation: Select several morphologically similar colonies of the clinical isolate from an overnight agar plate. Suspend the colonies in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the diluted inoculum to each well of the prepared microtiter plate. Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Conclusion

The available in-vitro data suggests that this compound is a potent thiopeptide antibiotic with a promising antibacterial spectrum against clinically significant Gram-positive pathogens. Its consistent activity against multiple strains of S. aureus and, most importantly, its high potency against vancomycin-resistant E. faecalis, position it as a valuable candidate for further investigation.

While comparator antibiotics like daptomycin may show higher potency against MRSA in some studies, the unique efficacy of this compound against VRE warrants significant attention from the drug development community. Further studies involving a broader range of contemporary, multidrug-resistant clinical isolates are necessary to fully elucidate its therapeutic potential and define its place in the clinical armamentarium against resistant Gram-positive infections.

References

Comparison of Thiocillin I with other classes of protein synthesis inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Thiocillin I, a thiopeptide antibiotic, with other major classes of protein synthesis inhibitors. The information presented is intended to assist researchers in understanding the nuances of these compounds, with a focus on their mechanisms of action, potency, and the experimental methods used for their evaluation.

Introduction to Protein Synthesis Inhibition

Protein synthesis is a fundamental biological process and a key target for antimicrobial agents. By selectively targeting the bacterial ribosome, which is structurally distinct from its eukaryotic counterpart, these inhibitors can effectively halt bacterial growth and proliferation. This guide will delve into the specifics of this compound and compare it against established classes of protein synthesis inhibitors, including macrolides, aminoglycosides, tetracyclines, and oxazolidinones.

Mechanism of Action: A Comparative Overview

Protein synthesis inhibitors are broadly categorized based on the ribosomal subunit they target (30S or 50S) and the specific stage of translation they disrupt.

This compound , a member of the thiopeptide class, inhibits protein synthesis by binding to the 50S ribosomal subunit. Its binding site is located in a cleft formed by the 23S rRNA and ribosomal protein L11. This interaction is thought to dysregulate the function of elongation factor G (EF-G), thereby preventing the translocation of tRNA and mRNA and halting protein elongation.

The following diagram illustrates the general mechanism of protein synthesis and the points of inhibition for various antibiotic classes.

Protein_Synthesis_Inhibition cluster_ribosome 70S Ribosome cluster_sites cluster_inhibitors Inhibitor Classes & Targets 30S 30S Subunit 50S 50S Subunit E_site E Site Exit Exit P_site P Site P_site->E_site Translocation Polypeptide Growing Polypeptide Chain P_site->Polypeptide A_site A Site A_site->P_site Peptide Bond Formation mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_site Enters Thiocillin_I This compound Thiocillin_I->50S Binds 23S rRNA & L11 Inhibits Translocation Macrolides Macrolides Macrolides->50S Binds 23S rRNA Blocks Exit Tunnel Oxazolidinones Oxazolidinones Oxazolidinones->50S Binds 23S rRNA Prevents Initiation Complex Formation Aminoglycosides Aminoglycosides Aminoglycosides->30S Binds 16S rRNA Causes Codon Misreading Tetracyclines Tetracyclines Tetracyclines->30S Binds 16S rRNA Blocks tRNA Binding at A-site

Caption: Overview of protein synthesis inhibition by different antibiotic classes.

Detailed Binding Sites

The precise interaction with the ribosome is critical to the inhibitor's function. High-resolution crystal structures have elucidated the binding pockets for many of these antibiotics.

Ribosome_Binding_Sites Schematic of Antibiotic Binding Sites on the Bacterial Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) Exit_Tunnel Nascent Peptide Exit Tunnel Thiocillin_I_Site This compound Thiocillin_I_Site->PTC Binds near PTC (23S rRNA & L11) Macrolide_Site Macrolides Macrolide_Site->Exit_Tunnel Binds in upper part Oxazolidinone_Site Oxazolidinones Oxazolidinone_Site->PTC Binds at A-site of PTC Decoding_Center Decoding Center (A-site) Tetracycline_Site Tetracyclines Tetracycline_Site->Decoding_Center Blocks A-site Aminoglycoside_Site Aminoglycosides Aminoglycoside_Site->Decoding_Center Binds to A-site (h44 of 16S rRNA)

Caption: Location of antibiotic binding sites on the 50S and 30S ribosomal subunits.

Quantitative Comparison of In Vitro Activity

The potency of protein synthesis inhibitors is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound and other inhibitors against common Gram-positive pathogens.

Table 1: Comparative MIC (µg/mL) against Staphylococcus aureus

Antibiotic ClassAntibioticATCC 29213ATCC 43300 (MRSA)Clinical Isolates (Range)
Thiopeptide This compound 2[1]2[1]2-8[1]
MacrolideErythromycin0.5>2560.25->256
AminoglycosideGentamicin0.12-0.50.25-10.12->128
TetracyclineTetracycline0.25-10.5-40.25->64
OxazolidinoneLinezolid1-21-21-4

Table 2: Comparative MIC (µg/mL) against Enterococcus faecalis

Antibiotic ClassAntibioticATCC 29212Vancomycin-Resistant (VRE) Isolates (Range)
Thiopeptide This compound 0.5[1]0.5-1[1]
MacrolideErythromycin1->256>256
AminoglycosideGentamicin4-168->1024 (High-level resistance)
TetracyclineTetracycline8-6416->64
OxazolidinoneLinezolid1-21-4

Note: MIC values can vary depending on the specific strain and the testing methodology. The data presented here is compiled from various sources for comparative purposes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial stock solutions of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antimicrobial Dilution:

    • Perform serial twofold dilutions of each antimicrobial agent in CAMHB directly in the wells of the 96-well plate.

    • The final volume in each well after adding the inoculum is typically 100 µL.

  • Inoculation:

    • Within 15 minutes of preparing the final inoculum, inoculate each well containing the antimicrobial dilutions with the bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

The following diagram outlines the workflow for a standard broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Culture 1. Prepare Bacterial Culture Start->Culture Prepare_Antibiotics 4. Prepare serial dilutions of antibiotics in 96-well plate Start->Prepare_Antibiotics Standardize 2. Standardize Inoculum (0.5 McFarland) Culture->Standardize Dilute_Inoculum 3. Dilute to final concentration Standardize->Dilute_Inoculum Inoculate 5. Inoculate plate with bacterial suspension Dilute_Inoculum->Inoculate Prepare_Antibiotics->Inoculate Incubate 6. Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC 7. Read MIC as lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrates potent activity against Gram-positive bacteria, including clinically relevant resistant strains such as MRSA and VRE. Its mechanism of action, targeting the 50S ribosomal subunit at a site involving 23S rRNA and protein L11, offers a distinct approach to inhibiting protein synthesis compared to other established classes. While direct, comprehensive comparative data remains a subject for further research, the available information suggests that this compound is a valuable tool for research and a potential lead for the development of new antimicrobial agents. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation and a deeper understanding of this promising class of antibiotics.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Thiocillin I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of antibiotics like Thiocillin I are paramount to maintaining laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring alignment with general laboratory safety and chemical handling best practices.

It is critical to note that these are general guidelines. All laboratory personnel must consult and adhere to their institution's specific Environmental Health & Safety (EHS) protocols and local regulations, as these may differ.

Core Principle: Treat as Hazardous Chemical Waste

Unless explicitly stated otherwise by your institution, all forms of this compound waste—including pure compound, stock solutions, and contaminated materials—should be treated as hazardous chemical waste.[1] Improper disposal, such as flushing down the drain, can introduce the antibiotic into wastewater systems, potentially contributing to the rise of antibiotic-resistant bacteria.[1]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form: solid waste, liquid waste, or high-concentration stock solutions.

Solid Waste Disposal

This category includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and gowns, and disposable labware (e.g., weigh boats, pipette tips, petri dishes, flasks).

  • Step 1: Segregation: At the point of generation, separate solid waste contaminated with this compound from other laboratory waste streams (e.g., regular trash, biohazardous waste without chemical contamination).[2]

  • Step 2: Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.[3] This container should be durable, leak-proof, and feature the appropriate hazardous waste symbol as required by your institution.

  • Step 3: Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and any other information required by your institution's EHS department.

  • Step 4: Storage and Final Disposal: Store the sealed container in a designated, secure area until it is collected by your institution's hazardous waste management program for final disposal, which is typically incineration.[4]

Liquid Waste Disposal (Low Concentration)

This includes waste such as contaminated culture media. It's important to remember that autoclaving, while effective at destroying pathogens, may not inactivate all antibiotics. The heat stability of this compound is not well-documented, so chemical inactivation should be considered the primary method of disposal.

  • Step 1: Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Step 2: Labeling: The container must be clearly labeled "Hazardous Waste," "this compound Waste," and include any other identifiers mandated by your EHS department.

  • Step 3: Storage and Final Disposal: Store the sealed container in a secondary containment tray in a designated waste accumulation area. The final disposal will be managed by your institution's EHS department or a licensed hazardous waste vendor.

High-Concentration Stock Solution Disposal

This compound stock solutions are considered hazardous chemical waste due to their high concentration and should never be disposed of down the drain.

  • Step 1: Collection: Collect all unused or expired this compound stock solutions in an approved, leak-proof hazardous chemical waste container. This container should be compatible with the solvent used for the stock solution.

  • Step 2: Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent used, and an approximate concentration.

  • Step 3: Storage and Final Disposal: Securely seal the container and store it in a designated hazardous waste storage area, following all institutional guidelines for chemical segregation and storage. Arrange for pickup and disposal through your institution's EHS department.

Quantitative Data and Properties

PropertyData / InformationCitation
Chemical Class Thiopeptide Antibiotic
Primary Hazard Potential for promoting antibiotic resistance in the environment. May cause skin and eye irritation. Toxic if swallowed, in contact with skin, or if inhaled (general for potent compounds).
Recommended PPE Safety glasses, lab coat, and chemical-resistant gloves.
Primary Disposal Route Incineration via a licensed hazardous waste handler.
Incompatible Waste Streams Do not mix with other chemical wastes unless compatibility is known and approved by EHS.
Accidental Spill Cleanup For solid spills, avoid dust formation. Collect material using appropriate PPE and place it in a sealed container for disposal as hazardous waste. Prevent entry into waterways.

Experimental Protocols

As no specific experimental protocols for the degradation or inactivation of this compound for disposal purposes were found, the recommended "protocol" is the procedural guidance outlined above: segregation, collection in approved containers, and disposal via a certified hazardous waste program. Chemical inactivation (e.g., using a 10% bleach solution) is sometimes used for other antibiotics, but its effectiveness and the potential for creating hazardous byproducts with this compound are unknown. Therefore, this method is not recommended without specific validation and approval from your institution's EHS department.

Mandatory Visualizations

Logical Workflow for this compound Disposal

Thiocillin_I_Disposal_Workflow start This compound Waste Generated decision_form What is the form of the waste? start->decision_form solid Solid Waste (Powder, contaminated PPE, labware) decision_form->solid Solid liquid Liquid Waste (e.g., used culture media) decision_form->liquid Liquid stock High-Concentration Stock Solution decision_form->stock Stock Solution collect_solid Collect in labeled hazardous solid waste container. solid->collect_solid collect_liquid Collect in labeled hazardous liquid waste container. liquid->collect_liquid collect_stock Collect in compatible, labeled hazardous liquid waste container. stock->collect_stock final_disposal Store in designated area. Arrange for pickup by Institutional EHS / Licensed Vendor. collect_solid->final_disposal collect_liquid->final_disposal collect_stock->final_disposal

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Thiocillin I

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals handling Thiocillin I. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe research environment. The following procedures are based on established best practices for handling potent antibiotics and hazardous chemicals.

Personal Protective Equipment (PPE) for this compound

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data for similar compounds.

Body AreaPersonal Protective EquipmentStandard/SpecificationPurpose
Eyes/Face Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approvedProtects against splashes and airborne particles.[1]
Skin Fire/flame resistant and impervious clothing (e.g., lab coat)Follow institutional guidelinesProvides a barrier against skin contact.[1]
Nitrile or neoprene gloves (powder-free recommended)ASTM D6978 or equivalentPrevents direct skin contact with the compound. Consider double gloving for added protection.
Respiratory Full-face respiratorNIOSH approvedRequired if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] To be used in a well-ventilated area or under a chemical fume hood.[2]

Experimental Protocol: Safe Handling and Disposal of this compound

The following step-by-step guide outlines the essential procedures for the safe handling and disposal of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Designate a specific area for handling this compound.

  • Ensure a calibrated chemical fume hood is operational and use it for all manipulations of the compound.[2]

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Prepare all necessary materials and equipment before handling the compound to minimize movement and potential for spills.

2. Handling Procedures:

  • Don all required PPE as outlined in the table above before entering the designated handling area.

  • When weighing the solid compound, do so within the chemical fume hood to prevent inhalation of airborne particles.

  • For solubilizing, add the solvent slowly to the this compound powder to avoid splashing. This compound is soluble in ethanol, methanol, DMF, and DMSO, but has poor water solubility.

  • Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.

3. Accidental Release Measures:

  • In case of a spill, immediately evacuate the area and prevent entry.

  • For small spills, carefully collect the material using appropriate absorbent pads. Avoid dust formation.

  • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area thoroughly before re-entry.

4. First-Aid Measures:

  • If inhaled: Move the individual to fresh air.

  • In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.

  • In case of eye contact: Rinse with pure water for at least 15 minutes.

  • If ingested: Rinse the mouth with water.

  • In all cases of exposure, seek immediate medical attention.

5. Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Stock solutions of antibiotics are considered hazardous chemical waste and should be collected in an approved container for chemical waste.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of procedures for safely handling this compound, from preparation to disposal.

Thiocillin_Handling_Workflow A Preparation & Engineering Controls (Fume Hood, Eyewash Station) B Don Personal Protective Equipment (PPE) A->B C Handling of this compound (Weighing, Solubilizing) B->C D Accidental Spill? C->D E Follow Spill Cleanup Protocol D->E Yes F Continue Experiment D->F No G Waste Segregation & Collection E->G F->G H Decontamination of Work Area G->H I Proper Disposal of Hazardous Waste H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.